N-Butylmaleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCNDJVEUEFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-90-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60949527 | |
| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-09-3, 26714-90-9 | |
| Record name | N-Butylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC407144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Butylmaleimide: Chemical Properties, Structure, and Applications
Abstract
N-Butylmaleimide is a versatile N-substituted maleimide that serves as a crucial building block in polymer science and a valuable reagent in bioconjugation and drug development. Its reactivity, driven by the electrophilic carbon-carbon double bond within the maleimide ring, allows for a range of chemical transformations, most notably Michael additions and polymerizations. This guide provides a comprehensive technical overview of the chemical and physical properties, molecular structure, synthesis, and key reactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of this compound
N-substituted maleimides are a class of organic compounds that have garnered significant interest due to their wide-ranging applications.[1] this compound, in particular, offers a desirable balance of reactivity and physical properties, making it a valuable intermediate in various fields. The butyl group imparts increased hydrophobicity compared to smaller N-alkylmaleimides, influencing its solubility and interaction with other molecules.
The core utility of this compound stems from the reactivity of the maleimide functional group. This five-membered dicarboximide ring contains an electron-deficient double bond, rendering it a potent Michael acceptor.[2] This inherent reactivity is harnessed in two primary areas:
-
Polymer Chemistry: this compound can undergo both homo- and copolymerization to produce polymers with enhanced thermal stability and specific functionalities.[3][4]
-
Bioconjugation and Drug Development: The high selectivity of the maleimide group towards thiol (sulfhydryl) groups of cysteine residues in proteins forms the basis of its widespread use in creating stable bioconjugates.[] This is a cornerstone of modern drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs).[6]
This guide will delve into the fundamental chemical properties and structural aspects of this compound, providing a robust foundation for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and the characterization of its products.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂ | [7] |
| Molecular Weight | 153.18 g/mol | [7] |
| CAS Number | 2973-09-3 | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Boiling Point | 97-99 °C at 8 Torr | [8] |
| Melting Point | 83-85 °C | [8] |
| Density | 1.059 g/mL at 25 °C | [9] |
| Solubility | Soluble in organic solvents such as acetone and chloroform; limited solubility in water. | [3] |
Table 1: Key Chemical and Physical Properties of this compound
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is characterized by the planar maleimide ring attached to a flexible n-butyl chain. This structure gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key chemical shifts in ¹H and ¹³C NMR are summarized below.
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Maleimide Protons | 6.66 | s | 2H | CH=CH |
| N-Methylene Protons | 3.51 | m | 2H | N-CH₂ |
| Methylene Protons | 1.57 | m | 2H | N-CH₂-CH₂ |
| Methylene Protons | 1.30 | m | 2H | N-(CH₂)₂-CH₂ |
| Methyl Protons | 0.92 | t | 3H | CH₃ |
Table 2: ¹H NMR Spectral Data for this compound.[]
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl Carbons | 170.8 | C=O |
| Olefinic Carbons | 133.9 | CH=CH |
| N-Methylene Carbon | 42.9 | N-CH₂ |
| Methylene Carbon | 20.0 | N-CH₂-CH₂ |
| Methylene Carbon | - | N-(CH₂)₂-CH₂ |
| Methyl Carbon | - | CH₃ |
Table 3: ¹³C NMR Spectral Data for this compound.[] (Note: Some values were not explicitly provided in the source).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its functional groups.
-
~1700-1740 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.[10][11]
-
~3100 cm⁻¹: C-H stretching of the vinyl group in the maleimide ring.
-
~830 cm⁻¹ and ~696 cm⁻¹: C=C stretching and C-H out-of-plane bending in the maleimide ring, respectively.[11]
-
2850-3000 cm⁻¹: C-H stretching of the aliphatic butyl group.[12]
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 153). The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for N-alkyl imides involve cleavage of the alkyl chain. For this compound, characteristic fragments would arise from the loss of alkyl fragments from the butyl group.[13][14]
Synthesis of this compound
This compound is typically synthesized in a two-step process from readily available starting materials: maleic anhydride and n-butylamine.[10][15]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[10]
Step 1: Formation of N-Butylmaleamic Acid
-
In a suitable reaction vessel, dissolve maleic anhydride in a minimal amount of a suitable solvent, such as glacial acetic acid.
-
Slowly add an equimolar amount of n-butylamine to the solution while stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
-
Continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure complete formation of the N-butylmaleamic acid intermediate. This intermediate may precipitate from the solution.
Step 2: Cyclodehydration to this compound
-
To the reaction mixture containing N-butylmaleamic acid, add a dehydrating agent, typically acetic anhydride, and a catalyst, such as anhydrous sodium acetate.
-
Heat the mixture with stirring to a temperature of 85-90 °C for approximately 30 minutes.
-
After cooling, the reaction mixture is poured into water to precipitate the crude this compound.
-
The crude product is then purified, typically by extraction with an organic solvent (e.g., dichloromethane) followed by removal of the solvent under reduced pressure. Further purification can be achieved by chromatography if necessary.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond.
Michael Addition with Thiols
The most significant reaction of this compound in the context of bioconjugation is the Michael addition of a thiol. This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5), proceeding rapidly to form a stable thioether bond.[4]
Caption: Free-radical polymerization of this compound.
The resulting poly(this compound) and its copolymers often exhibit high glass transition temperatures and good thermal stability, making them suitable for applications as engineering plastics and in microelectronics. [16]
Applications in Drug Development and Materials Science
The unique reactivity of this compound has led to its adoption in several high-value applications.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound and other N-substituted maleimides are critical components of linkers used to attach potent cytotoxic drugs to monoclonal antibodies. [17]The antibody specifically targets a tumor-associated antigen, delivering the cytotoxic payload directly to the cancer cells. The maleimide end of the linker reacts with a cysteine residue on the antibody to form a stable covalent bond. []
Sources
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 6. azooptics.com [azooptics.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
- 16. sketchviz.com [sketchviz.com]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis of N-Butylmaleimide from Maleic Anhydride
Abstract
N-Butylmaleimide is a significant chemical intermediate utilized in the synthesis of specialty polymers, adhesives, coatings, and as a reagent in various organic transformations.[1] This guide provides a comprehensive overview of the synthesis of this compound from maleic anhydride and n-butylamine. It delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses key parameters for process optimization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic route.
Introduction: Significance and Applications of this compound
N-substituted maleimides are a class of compounds with broad utility across several scientific and industrial domains. Their reactivity, primarily attributed to the electrophilic double bond within the maleimide ring, makes them valuable building blocks in organic synthesis and polymer chemistry.[2][3] this compound, in particular, finds application as a monomer in the production of thermosetting resins and in copolymerization processes.[1] The butyl group imparts specific solubility and reactivity characteristics, making it a versatile intermediate for creating materials with tailored properties. Furthermore, maleimide derivatives are explored in medicinal chemistry for their potential biological activities.[4]
This guide focuses on the prevalent and efficient two-step synthesis of this compound, which involves the initial formation of N-butylmaleamic acid followed by cyclodehydration to yield the target imide.[4][5]
Reaction Mechanism and Chemical Principles
The synthesis of this compound from maleic anhydride and n-butylamine is a two-step process:
-
Amidation: The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-butylmaleamic acid. This step is typically fast and exothermic.[6]
-
Cyclodehydration (Imidization): The N-butylmaleamic acid is then subjected to dehydration to form the cyclic imide, this compound. This intramolecular condensation reaction involves the removal of a water molecule and is often facilitated by a dehydrating agent and/or heat.[5][7]
Causality Behind Experimental Choices
The choice of reagents and conditions for the cyclodehydration step is critical for achieving high yield and purity. Common methods include:
-
Acetic Anhydride and Sodium Acetate: Acetic anhydride acts as a powerful dehydrating agent, while sodium acetate serves as a catalyst.[4][8] This is a widely used and effective method for laboratory-scale synthesis.
-
Azeotropic Distillation: In this approach, the reaction is carried out in a solvent that forms an azeotrope with water (e.g., toluene or xylene).[5][7] The continuous removal of water by a Dean-Stark trap drives the equilibrium towards the product side, favoring the formation of the imide.[9] Acid catalysts like p-toluenesulfonic acid are often employed to accelerate the reaction.[7]
The selection between these methods often depends on the scale of the reaction, desired purity, and available equipment.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocols
This section provides two validated protocols for the synthesis of this compound.
Protocol 1: Acetic Anhydride Mediated Cyclodehydration
This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[4][8]
3.1.1. Materials and Equipment
| Reagent/Equipment | Specification |
| Maleic Anhydride | Reagent Grade, ≥99% |
| n-Butylamine | Reagent Grade, ≥99% |
| Acetic Anhydride | Reagent Grade, ≥98% |
| Anhydrous Sodium Acetate | Reagent Grade, ≥99% |
| Diethyl Ether | Anhydrous |
| Dichloromethane | Reagent Grade |
| Water | Deionized |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator |
3.1.2. Step-by-Step Methodology
Step 1: Synthesis of N-Butylmaleamic Acid
-
In a clean, dry round-bottom flask, dissolve maleic anhydride in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of n-butylamine to the stirred solution. A precipitate of N-butylmaleamic acid will form.[4]
-
Continue stirring for 30-60 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the N-butylmaleamic acid in a vacuum oven.
Step 2: Cyclodehydration to this compound
-
In a separate round-bottom flask equipped with a magnetic stirrer and condenser, add the dried N-butylmaleamic acid, anhydrous sodium acetate, and acetic anhydride.[8]
-
Heat the mixture to 85-90°C for 30 minutes.[8]
-
Cool the reaction mixture and pour it into cold water.
-
An oily layer of this compound will separate.
-
Extract the aqueous layer with dichloromethane.[8]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound as an oil.[8]
Protocol 2: Azeotropic Dehydration using p-Toluenesulfonic Acid
This protocol is suitable for larger scale preparations and utilizes a Dean-Stark apparatus for efficient water removal.[7]
3.2.1. Materials and Equipment
| Reagent/Equipment | Specification |
| Maleic Anhydride | Reagent Grade, ≥99% |
| n-Butylamine | Reagent Grade, ≥99% |
| Toluene | Anhydrous |
| p-Toluenesulfonic acid | Monohydrate |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Dean-Stark apparatus | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator |
3.2.2. Step-by-Step Methodology
-
In a round-bottom flask, dissolve maleic anhydride in toluene.
-
Slowly add an equimolar amount of n-butylamine to the stirred solution. The formation of N-butylmaleamic acid will occur in situ.[5][7]
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.[7]
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield this compound.
Experimental Workflow Visualization
Caption: Experimental workflows for the synthesis of this compound.
Process Optimization and Key Parameters
To ensure a high yield and purity of this compound, several parameters should be carefully controlled:
| Parameter | Importance | Recommended Range/Condition | Rationale |
| Purity of Reactants | High | ≥99% | Impurities in maleic anhydride or n-butylamine can lead to side reactions and lower the yield and purity of the final product. |
| Stoichiometry | High | Equimolar amounts of maleic anhydride and n-butylamine | An excess of either reactant can lead to purification challenges and potential side reactions. |
| Reaction Temperature | Critical | Step 1: 0°C to room temp. Step 2 (Protocol 1): 85-90°C. Step 2 (Protocol 2): Reflux temp of toluene. | The initial amidation is exothermic and cooling helps to control the reaction rate. The cyclodehydration step requires elevated temperatures to proceed at a reasonable rate. |
| Dehydrating Agent | Critical | Protocol 1: Acetic Anhydride. Protocol 2: Azeotropic removal of water. | Efficient removal of water is crucial to drive the equilibrium towards the formation of the imide. |
| Catalyst | High | Protocol 1: Sodium Acetate. Protocol 2: p-Toluenesulfonic acid. | Catalysts increase the rate of the cyclodehydration reaction, reducing reaction times and potentially improving yields. |
Purification and Characterization
The crude this compound obtained from the synthesis is typically an oil and may require further purification depending on the desired application.
Purification Techniques
-
Distillation under reduced pressure: This is an effective method for purifying liquid this compound.
-
Column chromatography: For high-purity applications, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be employed.
Characterization Methods
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the butyl group protons and the vinyl protons of the maleimide ring. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbons, the vinyl carbons, and the carbons of the butyl chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the imide carbonyl groups (around 1700-1770 cm⁻¹) and the C=C double bond will be present.[8] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO₂: 153.18 g/mol ).[1][10] |
Safety Considerations
-
Maleic anhydride is corrosive and a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butylamine is flammable and corrosive. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.
-
Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Conclusion
The synthesis of this compound from maleic anhydride and n-butylamine is a robust and versatile chemical transformation. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently produce this valuable intermediate in high yield and purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of this compound in various fields of chemical and materials science.
References
- 1. CAS 2973-09-3: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 10. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Butylmaleimide CAS number and safety data sheet
An In-Depth Technical Guide to N-Butylmaleimide for Researchers and Drug Development Professionals
Introduction to this compound
This compound is a chemical compound belonging to the maleimide family, characterized by a pyrrole-2,5-dione ring substituted with a butyl group at the nitrogen atom. Its unique chemical structure, particularly the electrophilic double bond within the maleimide ring, makes it a valuable reagent in organic synthesis and bioconjugation. For researchers and professionals in drug development, this compound serves as a critical building block and crosslinking agent, enabling the precise modification of biomolecules.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 2973-09-3 .[1] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safety protocols, offering a technical resource for its effective and safe utilization in a laboratory setting.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2973-09-3 | [1][2] |
| Molecular Formula | C8H11NO2 | [1][2] |
| Molecular Weight | 153.18 g/mol | [1] |
| IUPAC Name | 1-butyl-1H-pyrrole-2,5-dione | [1] |
| Appearance | Oil | [3] |
Synthesis of this compound
This compound is typically synthesized in a two-step process from readily available starting materials: maleic anhydride and n-butylamine.[3][4] The first step involves the formation of N-butylmaleamic acid through the reaction of maleic anhydride with n-butylamine.[3] The subsequent step is a cyclodehydration of the amic acid to yield the final this compound product. This dehydration is often facilitated by a dehydrating agent like acetic anhydride in the presence of a catalyst such as sodium acetate.[3]
Experimental Protocol for the Synthesis of this compound
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting.
Step 1: Formation of N-Butylmaleamic Acid
-
React maleic anhydride with n-butylamine. The specific conditions for this reaction, such as solvent and temperature, can be optimized based on the desired yield and purity.[3]
Step 2: Cyclodehydration to this compound
-
Prepare a mixture of the N-butylmaleamic acid (0.07 mol), anhydrous sodium acetate (2.7 g), and acetic anhydride (29 mL).[3]
-
Heat the mixture to a temperature between 85°C and 90°C for 30 minutes.[3]
-
Cool the solution to 40°C and then pour it into 55 mL of water.[3]
-
Stir the layers at room temperature for 15 minutes, then dilute the mixture to 275 mL. A dark oil should precipitate.[3]
-
Extract the product with 100 mL of dichloromethane (CH2Cl2), followed by another 25 mL of CH2Cl2.[3]
-
Evaporate the solvent to obtain this compound as an oil.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The reactivity of the maleimide group is the cornerstone of its utility in scientific research, particularly in the field of bioconjugation. Maleimides are highly selective for sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[5] This specificity allows for the precise attachment of molecules to biomolecules under mild conditions, which is crucial for developing targeted therapeutics like antibody-drug conjugates (ADCs).[6]
The Michael Addition Reaction
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring, resulting in a stable thioether linkage. This reaction is highly efficient at physiological pH and temperature, making it ideal for modifying sensitive biological molecules.
Conceptual Diagram of Michael Addition
Caption: Michael addition of this compound with a thiol.
In drug development, this compound can be incorporated into linker molecules that connect a potent drug to a targeting moiety, such as an antibody.[6] This targeted delivery system enhances the therapeutic efficacy of the drug by concentrating it at the site of action (e.g., a tumor), while minimizing off-target toxicity to healthy tissues.[6]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) provides comprehensive information on its potential hazards and safe handling procedures.[2]
Summary of Safety Information
-
Hazards :
-
Precautionary Measures :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
-
Handling :
-
Storage :
For detailed information, always consult the most current Safety Data Sheet provided by the supplier.
Conclusion
This compound is a versatile and important chemical for researchers and professionals in drug development. Its well-defined reactivity, particularly with thiol groups, makes it an invaluable tool for bioconjugation and the construction of targeted drug delivery systems. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount to leveraging its full potential in the laboratory. By adhering to the guidelines and protocols outlined in this guide, scientists can effectively and safely incorporate this compound into their research and development workflows.
References
- 1. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Spectroscopic Guide to N-Butylmaleimide for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic signature of N-Butylmaleimide, a key reagent and building block in bioconjugation, polymer chemistry, and pharmaceutical development. Understanding the precise spectroscopic characteristics of this molecule is paramount for reaction monitoring, quality control, and structural elucidation in these advanced applications. This document offers a holistic view, combining expertly interpreted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with practical, field-tested insights into data acquisition and interpretation.
The Molecular Blueprint: Understanding this compound's Structure
This compound belongs to the class of N-substituted maleimides, which are characterized by a reactive double bond within a five-membered dicarbonyl ring system. This electrophilic double bond is highly susceptible to nucleophilic attack, particularly from thiol groups in proteins, making this compound an invaluable tool for cysteine-specific bioconjugation. The n-butyl group imparts hydrophobicity, influencing the solubility and reactivity of the molecule. A thorough spectroscopic analysis is essential to confirm the integrity of this structure, ensuring its suitability for downstream applications.
// Atom nodes N [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="-2.2,-0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="2.2,-0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C5 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="0,-2.2!", fontcolor="#202124"]; C7 [label="C", pos="0,-3.2!", fontcolor="#202124"]; C8 [label="C", pos="0,-4.2!", fontcolor="#202124"]; H1 [label="H", pos="-1.7,1!", fontcolor="#5F6368"]; H2 [label="H", pos="1.7,1!", fontcolor="#5F6368"];
// Bonds N -- C2; N -- C3; C1 -- C2 [style=double]; C3 -- C4; C1 -- C4; C2 -- O1 [style=double]; C3 -- O2 [style=double]; N -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C1 -- H1; C4 -- H2;
// Atom labels label_C1 [label="β-C", pos="-1.5, -0.8!"]; label_C4 [label="β-C", pos="1.5, -0.8!"]; label_C2 [label="α-C (C=O)", pos="-1.8, 0.5!"]; label_C3 [label="α-C (C=O)", pos="1.8, 0.5!"]; label_N [label="N", pos="-0.3, 0!"]; label_C5 [label="C1'", pos="0.4, -1.2!"]; label_C6 [label="C2'", pos="0.4, -2.2!"]; label_C7 [label="C3'", pos="0.4, -3.2!"]; label_C8 [label="C4'", pos="0.4, -4.2!"];
}
Figure 1: Structure of this compound with key atoms labeled.Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map
NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the magnetic environments of its constituent protons (¹H) and carbons (¹³C).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the maleimide ring and the n-butyl chain. The chemical shifts (δ), multiplicities, and integration values are diagnostic of the molecule's structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Maleimide (=CH) | 6.66 | Singlet (s) | 2H |
| N-CH₂ (C1') | 3.51 | Triplet (t) | 2H |
| N-CH₂-CH₂ (C2') | 1.57 | Multiplet (m) | 2H |
| N-(CH₂)₂-CH₂ (C3') | 1.30 | Multiplet (m) | 2H |
| CH₃ (C4') | 0.92 | Triplet (t) | 3H |
| Data acquired in CDCl₃ at 500 MHz.[1] |
Interpretation:
-
Maleimide Protons (δ 6.66): The two protons on the double bond of the maleimide ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet, a hallmark of the maleimide core. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups.
-
N-Methylene Protons (δ 3.51): The methylene group directly attached to the nitrogen atom is significantly deshielded by the electron-withdrawing imide functionality, resulting in a downfield chemical shift. The signal appears as a triplet due to coupling with the adjacent methylene protons.
-
Butyl Chain Protons (δ 1.57, 1.30, 0.92): The remaining protons of the n-butyl chain exhibit typical aliphatic chemical shifts. The terminal methyl group appears as a triplet, characteristic of a -CH₂-CH₃ moiety.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound.
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170.9 |
| Olefinic (=CH) | ~134.0 |
| N-CH₂ (C1') | ~37.7 |
| N-CH₂-CH₂ (C2') | ~30.1 |
| N-(CH₂)₂-CH₂ (C3') | ~20.0 |
| CH₃ (C4') | ~13.7 |
| Estimated values based on data for N-propylmaleimide and N-hexylmaleimide in CDCl₃ at 125 MHz.[1] |
Interpretation:
-
Carbonyl Carbons (δ ~170.9): The two carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum, which is characteristic of imide carbonyls.
-
Olefinic Carbons (δ ~134.0): The carbons of the double bond resonate in the typical olefinic region.
-
Butyl Chain Carbons (δ ~37.7 - 13.7): The carbons of the n-butyl chain show predictable chemical shifts for aliphatic carbons, with the carbon directly attached to the nitrogen being the most deshielded.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the stretching and bending vibrations of the imide and alkene moieties.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkene) | ~3100 - 3000 | Medium |
| C-H stretch (alkane) | ~2960 - 2850 | Strong |
| C=O stretch (imide) | ~1770 - 1700 (asymmetric and symmetric) | Strong, two bands |
| C=C stretch (alkene) | ~1640 | Medium |
| C-N stretch | ~1400 - 1300 | Medium-Strong |
| Data obtained from various spectroscopic databases.[2] |
Interpretation:
-
C=O Stretching: The most prominent feature in the IR spectrum is the pair of strong absorption bands for the carbonyl groups of the imide. The asymmetric and symmetric stretching vibrations often appear as two distinct peaks.
-
C-H Stretching: The spectrum shows both sp² C-H stretching from the alkene protons and sp³ C-H stretching from the butyl chain.
-
C=C Stretching: A medium intensity band corresponding to the stretching of the carbon-carbon double bond in the maleimide ring is also observed.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of this compound and offers insights into its fragmentation patterns under ionization, which can aid in structural confirmation.
| m/z | Assignment | Notes |
| 153 | [M]⁺ | Molecular ion |
| 111 | [M - C₃H₆]⁺ | Loss of propene |
| 110 | [M - C₃H₇]⁺ | Loss of propyl radical |
| Data sourced from PubChem.[2] |
Interpretation:
-
Molecular Ion ([M]⁺): The peak at m/z 153 corresponds to the molecular weight of this compound (C₈H₁₁NO₂). The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.
-
Fragmentation: The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for N-alkylmaleimides involve cleavage of the alkyl chain. The loss of propene (42 Da) or a propyl radical (43 Da) from the butyl chain are plausible fragmentation pathways leading to the observed ions at m/z 111 and 110, respectively.
M [label="this compound\n[C8H11NO2]˙+\nm/z = 153", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; F1 [label="[M - C3H6]˙+\nm/z = 111", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; F2 [label="[M - C3H7]˙\nm/z = 110", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
M -> F1 [label="- C3H6"]; M -> F2 [label="- •C3H7"]; }
Figure 2: Simplified fragmentation pathway of this compound.Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set an appropriate spectral width and acquisition time. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical entity, ensuring the success of their scientific endeavors.
References
-
PubChem. N-tert-Butylmaleimide. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
Sources
An In-depth Technical Guide to the N-Butylmaleimide Reaction with Thiols
<
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a foundational technique in modern chemical biology, drug development, and materials science. Among the arsenal of bioconjugation strategies, the Michael addition reaction between a maleimide and a thiol stands as one of the most robust and widely adopted methods.[1] Its popularity stems from its high chemoselectivity, rapid kinetics under mild, physiological conditions, and the formation of a relatively stable thioether bond.[1] This guide provides a technical overview of the core principles, critical parameters, and detailed protocols associated with the N-butylmaleimide-thiol reaction, designed to equip researchers with the knowledge for successful and reproducible implementation.
The Core Mechanism: A Thiol-Michael Addition
The reaction between this compound and a thiol-containing compound (R-SH) proceeds through a classic conjugate addition, specifically a Michael addition reaction. The key to this reaction is the nucleophilic character of the thiol group, particularly in its deprotonated thiolate anion form (R-S⁻), and the electrophilic nature of the carbon-carbon double bond in the maleimide ring.
The mechanism unfolds as follows:
-
Thiol Deprotonation: The reaction is highly dependent on the presence of the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH). The concentration of the thiolate is governed by the pKa of the thiol and the pH of the reaction medium.
-
Nucleophilic Attack: The thiolate anion attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring.[1] This step is highly favorable due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2]
-
Protonation: The resulting carbanion intermediate is rapidly protonated by a proton source in the medium (e.g., water or buffer components), yielding a stable succinimidyl thioether conjugate.
The overall reaction is considered a "click chemistry" reaction due to its efficiency, high yields, and selectivity under mild conditions.[1][3]
Caption: Mechanism of the Thiol-Maleimide Michael Addition.
Critical Reaction Parameters: The Key to Success
The efficiency, selectivity, and stability of the final conjugate are critically dependent on several experimental parameters. Understanding and controlling these factors is paramount for reproducible results.
The Decisive Role of pH
The pH of the reaction buffer is the most critical parameter influencing the maleimide-thiol conjugation.[3]
-
Optimal Range: The ideal pH range for a selective and efficient reaction is 6.5 to 7.5 .[4][5][6]
-
Below pH 6.5: The reaction rate slows considerably. This is because the thiol group (pKa typically 8-9) remains largely protonated, reducing the concentration of the highly reactive thiolate anion nucleophile.[3]
-
Above pH 7.5: Two significant side reactions become problematic. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[5][6][7] Secondly, the reaction loses its chemoselectivity as primary amines (e.g., the ε-amino group of lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity within the optimal range.[4][6]
| pH Range | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Amine Reactivity (Side Reaction) | Recommendation |
| < 6.5 | Low (Thiol is protonated) | High | Negligible | Suboptimal; slow reaction rate |
| 6.5 - 7.5 | High (Optimal balance) | Good | Low | Highly Recommended |
| > 7.5 | High | Decreasing (Hydrolysis increases) | Increasing | Not Recommended; loss of selectivity and yield |
Table 1: pH-Dependence of Maleimide Reactions. Data synthesized from multiple sources.[4][5][6]
Solvent and Temperature Considerations
The reaction proceeds well in aqueous buffers, which are ideal for bioconjugation. In polar aprotic solvents like DMSO or DMF, the reaction can also proceed efficiently, often without a catalyst, as the solvent helps stabilize the thiolate ion.[4] It is common practice to prepare a concentrated stock solution of the this compound reagent in anhydrous DMSO or DMF and add it to the aqueous reaction buffer containing the thiol.[5]
Regarding temperature, reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[3][8] Lower temperatures can be beneficial for sensitive proteins to minimize degradation, while slightly higher temperatures (up to 37°C) can accelerate the reaction, though this may not be suitable for all biomolecules.[3]
Potential Side Reactions and Stability Challenges
While the maleimide-thiol reaction is highly efficient, an awareness of potential side reactions and conjugate stability issues is crucial for troubleshooting and advanced applications, particularly in drug development.
Maleimide Hydrolysis
As mentioned, the maleimide ring can be opened by hydrolysis, a reaction that is accelerated at higher pH and temperatures.[4][6] This forms an unreactive maleamic acid, which can no longer participate in the Michael addition.[5] To mitigate this, it is imperative to use freshly prepared aqueous solutions of maleimide reagents and to maintain the reaction pH within the recommended 6.5-7.5 range.[5][6]
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed in the initial conjugation is not completely irreversible. It can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols, such as glutathione, which is abundant in the cellular cytoplasm.[7][9][10] This can lead to "payload migration," where the conjugated molecule is transferred from its intended target to other thiol-containing species, a significant concern for the stability of antibody-drug conjugates (ADCs).[7]
N-Terminal Cysteine Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the initial succinimidyl thioether adduct can undergo a spontaneous intramolecular rearrangement. The free N-terminal amine attacks a carbonyl group of the succinimide ring, leading to the formation of a more stable, six-membered thiazine ring.[11][12] The rate of this rearrangement is also pH-dependent, increasing at basic pH.[11][12] While this can be an unexpected side reaction, it can also be leveraged to create a more stable, irreversible linkage.[10]
Caption: Key reaction pathways for maleimides.
Experimental Protocol: Monitoring Thiol Consumption
To ensure a successful conjugation reaction, it is often necessary to quantify the amount of free thiol before, during, and after the reaction. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) provides a simple and reliable colorimetric method for this purpose.[13]
Principle of Ellman's Assay
DTNB reacts stoichiometrically with free sulfhydryl groups to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[13][14] The TNB²⁻ ion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[13][14] The molar extinction coefficient of TNB²⁻ is 14,150 M⁻¹cm⁻¹.[13][14] By measuring the decrease in free thiols over time, one can monitor the progress of the conjugation reaction.
Step-by-Step Protocol for Reaction Monitoring
This protocol outlines a general workflow for conjugating a thiol-containing protein with this compound and monitoring its progress.
Caption: Workflow for maleimide conjugation and monitoring.
Materials:
-
Thiol-containing protein or peptide
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)[8]
-
Ellman's Reagent (DTNB)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol, optional)[3]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[8]
Procedure:
-
Preparation:
-
Initiate Conjugation:
-
Incubation:
-
Monitoring (via Ellman's Assay):
-
At various time points (e.g., t=0, 15, 30, 60, 120 min), take a small aliquot of the reaction mixture.
-
Add the aliquot to a solution of Ellman's reagent in a separate buffer (a buffer at pH 8.0 is often used for the assay itself to ensure rapid reaction with DTNB).[14]
-
Measure the absorbance at 412 nm using a spectrophotometer.[14]
-
Calculate the concentration of remaining free thiol. The reaction is complete when the free thiol concentration stabilizes at a minimum value.
-
-
Quenching and Purification:
-
Characterization and Storage:
Conclusion
The reaction of this compound with thiols is a powerful and versatile tool for bioconjugation. Its high selectivity, rapid kinetics, and mild reaction conditions have cemented its role in the development of complex biomolecules, from fluorescently labeled proteins for basic research to sophisticated antibody-drug conjugates for targeted therapeutics. A thorough understanding of the underlying Michael addition mechanism and the critical influence of pH is essential for maximizing yield, ensuring selectivity, and achieving reproducible results. By carefully controlling reaction parameters and being mindful of potential side reactions, researchers can effectively harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [udspace.udel.edu]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 14. broadpharm.com [broadpharm.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bioacts.com [bioacts.com]
- 17. biotium.com [biotium.com]
An In-depth Technical Guide to N-Butylmaleimide Derivatives and Their Basic Characteristics
This guide provides a comprehensive overview of N-butylmaleimide derivatives, covering their fundamental chemical properties, synthesis, and critical role in the advancement of bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who seek to leverage the unique reactivity of these compounds.
Introduction: The Versatility of the Maleimide Moiety
Maleimides are a class of organic compounds characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups. Their significance in bioconjugation stems from the high reactivity of the carbon-carbon double bond within the maleimide ring towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1] This reaction, a Michael addition, forms a stable thioether bond, providing a robust method for covalently linking molecules.[2][3]
This compound and its derivatives are a subset of maleimides where a butyl group is attached to the nitrogen atom. This alkyl substitution influences the physicochemical properties of the maleimide, such as its solubility and steric profile, making this compound derivatives valuable tools in the design of bioconjugates, including antibody-drug conjugates (ADCs).[4][5]
Core Physicochemical Characteristics of this compound
The fundamental properties of this compound dictate its behavior in chemical reactions and its suitability for various applications.
| Property | Value | Source |
| Chemical Formula | C8H11NO2 | [6][7] |
| Molecular Weight | 153.18 g/mol | [6] |
| Appearance | Colorless to pale yellow solid or liquid | [7][8] |
| Solubility | Soluble in organic solvents (e.g., acetone, chloroform, DMSO); limited solubility in water | [7][8] |
| IUPAC Name | 1-butylpyrrole-2,5-dione | [6] |
| CAS Number | 2973-09-3 | [6][7] |
Table 1: Key Physicochemical Properties of this compound.
The reactivity of the maleimide double bond is a key characteristic, enabling its participation in Michael addition reactions with nucleophiles, most notably thiols.[7]
Synthesis of N-Substituted Maleimide Derivatives
The synthesis of N-substituted maleimides, including this compound, typically involves a two-step process.
General Synthesis Pathway
The most common route begins with the reaction of maleic anhydride with a primary amine, in this case, butylamine, to form a maleamic acid intermediate.[9] Subsequent dehydration of the maleamic acid, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, leads to the cyclization and formation of the N-substituted maleimide.[9][10]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Maleic Anhydride
-
n-Butylamine
-
Dichloromethane (CH2Cl2)
-
Dimethyl Sulphate
-
Sodium Carbonate (Na2CO3)
-
Tetrabutylammonium Bromide (TBAB)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Formation of Maleamic Acid: Dissolve equimolar amounts of maleic anhydride and n-butylamine in dichloromethane at room temperature. Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The resulting N-butylmaleamic acid will precipitate and can be collected.
-
Cyclization to Maleimide: To the N-butylmaleamic acid, add dimethyl sulphate, sodium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB). Stir the reaction mixture at room temperature for approximately 8 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
The Thiol-Maleimide Reaction: A Cornerstone of Bioconjugation
The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, valued for its high efficiency and selectivity.[2][11] This reaction is often referred to as a "click chemistry" reaction due to its rapid kinetics and mild reaction conditions.[3][11]
Reaction Mechanism
The thiol-maleimide reaction proceeds via a Michael addition mechanism.[11] The thiol group, typically from a cysteine residue in a protein, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable succinimidyl thioether linkage.[11]
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[3]
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate.[12][13] This can be a concern for the in vivo stability of bioconjugates, as endogenous thiols like glutathione can compete in thiol exchange reactions.[13][14]
Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:
-
Hydrolysis of the Succinimide Ring: Hydrolysis of the succinimide ring in the thioether adduct leads to a ring-opened product that is significantly more stable and resistant to cleavage.[12][15] This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[12][15]
-
Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure.[11][16] This thiazine linker has been shown to degrade much slower and be less susceptible to thiol exchange reactions compared to the standard succinimidyl thioether linker.[16]
-
Use of N-Aryl Maleimides: N-aryl maleimides have been shown to form more stable antibody conjugates.[5] The aromatic ring enhances the stability of the thiosuccinimide linkage, reducing deconjugation in serum.[5]
Applications in Drug Development
The unique reactivity of this compound derivatives makes them invaluable in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells. They consist of a monoclonal antibody that targets a specific antigen on tumor cells, a cytotoxic payload, and a chemical linker that connects the two. Maleimide chemistry is a widely used method for attaching the drug to the antibody via cysteine residues.[2][13]
The stability of the linker is a critical factor in the efficacy and safety of an ADC. Premature release of the drug in circulation can lead to off-target toxicity, while a linker that is too stable may not release the drug effectively at the target site.[13] The ability to modulate the stability of the maleimide-thiol linkage through the strategies discussed above is therefore of great importance in ADC design.
Experimental Protocol: Protein Conjugation with an this compound Derivative
This protocol provides a general framework for conjugating an this compound derivative to a protein containing accessible cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5, degassed)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol groups by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[4]
-
Conjugation Reaction: Add the this compound derivative stock solution to the protein solution. A 10-20 fold molar excess of the maleimide derivative over the protein is a common starting point.[4] Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Quenching the Reaction: Add an excess of a free thiol-containing compound to quench any unreacted maleimide.[4]
-
Purification: Purify the protein conjugate from unreacted reagents and byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC).[4]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of maleimide derivative molecules conjugated per protein molecule. This can be achieved using techniques like UV-Vis spectroscopy or mass spectrometry.[1]
Conclusion and Future Perspectives
This compound derivatives are versatile and powerful tools in the field of bioconjugation. Their selective reactivity towards thiols, coupled with the ability to fine-tune the stability of the resulting thioether linkage, has made them indispensable in the development of sophisticated biotherapeutics like ADCs.
Future research will likely focus on the development of novel maleimide derivatives with enhanced stability profiles and tailored reactivity. The exploration of new strategies to further control the site-specificity of conjugation and the development of linkers that are responsive to the tumor microenvironment will continue to drive innovation in targeted drug delivery.
References
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.[12]
-
The Thiol-Maleimide Reaction: A Guide. Bachem.[11]
-
Long-term stabilization of maleimide-thiol conjugates. PubMed.[15]
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed.[16]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition.[13]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry.[14]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry.[17]
-
Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugate Chemistry.[2]
-
Maleimide Reaction Chemistry. Vector Labs.[3]
-
Thiol Reactions: Maleimide, DTNB Mechanics. StudySmarter.[18]
-
This compound. PubChem.[6]
-
N-tert-Butylmaleimide 97 4144-22-3. Sigma-Aldrich.
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.[10]
-
CAS 4144-22-3: N-tert-butylmaleimide. CymitQuimica.[8]
-
CAS 2973-09-3: this compound. CymitQuimica.[7]
-
N-tert-Butylmaleimide. PubChem.[19]
-
A facile synthesis of N-substituted maleimides. Indian Journal of Chemistry.
-
Application Notes and Protocols for Bioconjugation Using N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM). Benchchem.[1]
-
Process for the preparation of N-substituted maleimides. European Patent Office.[9]
-
The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.[20]
-
The Chemistry of Maleimide and Its Derivatives. I. N-Carbamylmaleimide. The Journal of Organic Chemistry.[21]
-
Synthesis and biological activity of some maleimide derivatives. ResearchGate.[22]
-
Synthesis of new biological active derivatives and their polymers based on N-substituted Maleimide. ResearchGate.[23]
-
One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. Angewandte Chemie International Edition.[24]
-
Mastering Bioconjugation: A Guide to NHS Ester-Maleimide Chemistry. BroadPharm.[25]
-
Application Notes and Protocols for Bioconjugation Using N-Cyclohexylmaleimide Derivatives. Benchchem.[4]
-
Nanomaterial Bioconjugation Techniques. Sigma-Aldrich.[26]
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.[5]
-
New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. ResearchGate.[27]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Bioconjugate Chemistry.[28]
-
Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. MDPI.[29]
-
Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.[30]
-
Advanced Protein Conjugation Techniques. BOC Sciences.[]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2973-09-3: this compound | CymitQuimica [cymitquimica.com]
- 8. CAS 4144-22-3: N-tert-butylmaleimide | CymitQuimica [cymitquimica.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. N-tert-Butylmaleimide | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Nanomaterial Bioconjugation Techniques [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 29. mdpi.com [mdpi.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Quantum yield of N-Butylmaleimide photocycloaddition
An In-depth Technical Guide to the Quantum Yield of N-Butylmaleimide Photocycloaddition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The [2+2] photocycloaddition of N-substituted maleimides is a powerful transformation in organic synthesis, enabling the construction of complex cyclobutane scaffolds prevalent in numerous biologically active molecules. The efficiency of such photochemical reactions is quantified by the quantum yield (Φ), a critical parameter for reaction optimization, scalability, and mechanistic understanding. This guide provides a comprehensive technical overview of the quantum yield of this compound photocycloaddition. We delve into the underlying photochemical mechanism, present established quantum yield values, and offer a detailed, field-proven protocol for its experimental determination using chemical actinometry. This document is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize and characterize this important photochemical reaction.
Introduction: The Synthetic Utility of Maleimide Photocycloadditions
Light-mediated reactions have emerged as a cornerstone of modern organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods.[1] Among these, the [2+2] photocycloaddition stands out as a robust method for the formation of four-membered rings. Maleimides, in particular, are versatile substrates for these reactions, serving as key building blocks in the synthesis of intricate molecular architectures.[2][3] The resulting cyclobutane-fused bicyclic scaffolds are features of various natural products and are of significant interest in medicinal chemistry and materials science.
This compound, as a representative N-alkyl maleimide, undergoes [2+2] photocycloaddition with alkenes upon direct irradiation, a process that is synthetically attractive due to the absence of an external photocatalyst.[1][4] Understanding the efficiency of this light-induced process is paramount for its practical application. The quantum yield (Φ) provides this crucial measure of efficiency, defining the number of desired events (i.e., product formation) that occur per photon absorbed.[5][6] A thorough understanding and accurate determination of this value are indispensable for rational reaction design and process development in both academic and industrial settings.
Fundamentals of Quantum Yield in Photochemistry
The quantum yield (Φ) is the definitive metric for the efficiency of a photochemical process.[7] It is a dimensionless quantity defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system within the same timeframe.[5]
Φ = (Number of molecules reacted) / (Number of photons absorbed)
-
Interpretation of Quantum Yield Values:
-
Φ < 1: This is the most common scenario in single-step reactions, indicating that not every absorbed photon leads to the desired chemical transformation. Competing non-radiative decay pathways (like internal conversion or intersystem crossing back to the ground state) and radiative pathways (like fluorescence or phosphorescence) reduce the overall efficiency.[5]
-
Φ = 1: This represents a perfectly efficient photochemical reaction where every absorbed photon results in the formation of one product molecule.[5]
-
Φ > 1: Values greater than one are indicative of a chain reaction mechanism, where the initial photochemical event initiates a series of subsequent thermal reactions that consume additional reactant molecules.[5]
-
For the photocycloaddition of this compound, the quantum yield is a direct reflection of the efficiency of the excited state to proceed through the productive reaction pathway versus deactivating through competing processes.
Photochemical Mechanism of N-Alkyl Maleimide [2+2] Cycloaddition
The photochemical behavior of N-substituted maleimides is highly dependent on the nature of the N-substituent. N-alkyl maleimides, such as this compound, possess an adequate triplet quantum yield (the efficiency of forming the triplet excited state from the singlet excited state), which allows the cycloaddition to proceed upon direct irradiation without the need for a photosensitizer.[1][8]
The generally accepted mechanism proceeds as follows:
-
Excitation: Upon absorption of a photon (typically in the UVA range, e.g., 370 nm), the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state (S₁) undergoes efficient intersystem crossing to the more stable triplet state (T₁). N-alkyl maleimides have triplet quantum yields measured in the range of 0.03-0.07.[4][8]
-
Reaction with Alkene: The triplet-excited maleimide (T₁) reacts with a ground-state alkene molecule. This addition forms a diradical intermediate.
-
Ring Closure: The diradical intermediate undergoes a second intersystem crossing and subsequent bond formation to yield the final cyclobutane product.[8]
This mechanism is distinct from that of N-aryl maleimides, which often have a triplet quantum yield near zero and thus require an external photosensitizer to facilitate the reaction via energy transfer.[1][2]
Caption: Mechanism of direct photocycloaddition for N-Alkyl Maleimides.
Quantum Yield Data for N-Alkyl Maleimide Photocycloaddition
Direct measurement of the quantum yield for this compound photocycloaddition has been reported in the literature. These values provide a quantitative benchmark for the reaction's efficiency and serve as a crucial comparison point for researchers developing new photochemical methodologies.
A study on intramolecular thiomaleimide photocycloadditions used the intermolecular reaction of this compound as a control, providing a precise quantum yield value.[3][9]
| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |
| This compound | Dichloromethane (DCM) | 365 | 0.060 ± 0.004 | [3][9] |
| This compound | Acetonitrile (MeCN) | 365 | 0.019 | [3][9] |
| N-Ethylmaleimide | - | - | ~0.07 (Triplet Yield) | [1][4] |
| N-Methylmaleimide | - | - | ~0.03 (Triplet Yield) | [1] |
The data clearly indicates a solvent-dependent efficiency, with the reaction being approximately three times more efficient in dichloromethane compared to acetonitrile. This highlights the importance of solvent selection in optimizing photochemical reactions.
Experimental Determination of Quantum Yield: A Detailed Protocol
The determination of a photochemical quantum yield requires two key measurements: the rate of the reaction (moles of reactant consumed or product formed per unit time) and the flux of photons entering the reaction solution (einsteins, or moles of photons, per unit time).[10][11] The most common and reliable method for measuring photon flux is chemical actinometry.[12][13]
This protocol describes the determination of the quantum yield of this compound photocycloaddition using potassium ferrioxalate as a chemical actinometer, which is highly suitable for the UVA wavelengths used to excite N-alkyl maleimides.[12][14]
Principle of Chemical Actinometry
A chemical actinometer is a photochemical system with a well-established and reliable quantum yield (Φ_act).[13] By irradiating the actinometer solution under the exact same conditions as the reaction of interest, one can accurately measure the photon flux of the light source. The ferrioxalate actinometer relies on the photoreduction of Fe³⁺ to Fe²⁺, with a known quantum yield. The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a deeply colored complex with 1,10-phenanthroline.[12]
Experimental Workflow
Caption: Experimental workflow for quantum yield determination.
Step-by-Step Methodology
PART A: Photon Flux Determination with Ferrioxalate Actinometry
-
Materials:
-
Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulfuric acid (H₂SO₄), concentrated
-
1,10-phenanthroline
-
Sodium acetate (NaOAc)
-
Volumetric flasks, pipettes, cuvettes
-
UV-Vis Spectrophotometer
-
Light source (e.g., 365 nm LED photoreactor)
-
Note: All operations with the ferrioxalate solution must be performed in a darkroom or under red light, as it is light-sensitive.[12]
-
-
Protocol:
-
Prepare Stock Solutions:
-
Actinometer Solution (0.006 M): Accurately weigh and dissolve ~0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Store in a foil-wrapped bottle.
-
Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Buffer Solution: Dissolve 10 g of NaOAc in 100 mL of 0.5 M H₂SO₄.
-
-
Irradiation:
-
Pipette a precise volume (e.g., 2.0 mL) of the actinometer solution into the reaction vessel (the same type that will be used for the actual experiment).
-
Irradiate the solution for a short, accurately measured time (t_act), typically 5-30 seconds. The goal is to achieve less than 10% conversion.
-
Simultaneously, prepare a "dark" sample by keeping an identical aliquot in the dark for the same duration.
-
-
Complexation and Measurement:
-
After irradiation, pipette a precise aliquot (e.g., 1.0 mL) of both the irradiated and dark solutions into separate 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of the phenanthroline solution and 1.0 mL of the buffer solution.
-
Dilute to the 10 mL mark with deionized water and mix thoroughly. Allow the solutions to stand in the dark for at least 30 minutes for full color development.
-
Measure the absorbance (A_act) of the irradiated sample at 510 nm, using the dark sample as the blank.
-
-
Calculation of Photon Flux (q):
-
Calculate the moles of Fe²⁺ produced using the Beer-Lambert law: moles Fe²⁺ = (V_d * A_act) / (ε * l) where:
-
V_d = final volume after dilution (e.g., 0.010 L)
-
A_act = Absorbance of the complex at 510 nm
-
ε = Molar absorptivity of the [Fe(phen)₃]²⁺ complex at 510 nm (~11,100 L mol⁻¹ cm⁻¹)
-
l = Path length of the cuvette (usually 1 cm)
-
-
Calculate the photon flux (q) in moles of photons (einsteins) per second: q = (moles Fe²⁺) / (t_act * Φ_act * f) where:
-
t_act = irradiation time in seconds
-
Φ_act = known quantum yield of the actinometer at the irradiation wavelength (e.g., Φ ≈ 1.24 at 365 nm)
-
f = fraction of light absorbed by the actinometer solution. For optically dense solutions (Absorbance > 2), f ≈ 1.
-
-
-
PART B: this compound Photocycloaddition
-
Protocol:
-
Prepare Reaction Mixture: Prepare a solution of known concentration of this compound and the desired alkene partner in the chosen solvent (e.g., DCM). The concentration should be chosen to ensure significant light absorption at the irradiation wavelength.
-
Irradiation:
-
Place the exact same volume of the reaction mixture as used for the actinometer into an identical reaction vessel.
-
Irradiate the solution under the identical setup (same light source, distance, stirring, temperature) for a measured period of time (t_rxn).
-
-
Monitor Reaction:
-
Periodically take aliquots and analyze them to determine the change in concentration of this compound. This can be done by:
-
UV-Vis Spectroscopy: If there is a clear spectral change, monitor the decrease in absorbance at the λ_max of the maleimide.
-
Chromatography (GC or HPLC): Use an internal standard to accurately quantify the consumption of the reactant.
-
-
-
PART C: Calculation of the Quantum Yield (Φ_rxn)
-
Calculate Moles Reacted: From the analysis in Part B, determine the number of moles of this compound that reacted (Δn_rxn) during the irradiation time t_rxn.
-
Calculate Total Photons Absorbed: Total Photons = q * t_rxn
-
Calculate the Quantum Yield: Φ_rxn = (moles reacted) / (Total photons absorbed) = (Δn_rxn) / (q * t_rxn)
Conclusion
The [2+2] photocycloaddition of this compound is an efficient, catalyst-free method for synthesizing valuable cyclobutane structures. Its quantum yield, reported to be approximately 0.06 in dichloromethane, provides a quantitative measure of its effectiveness. This technical guide has detailed the photochemical mechanism that underpins this reaction and provided a rigorous, step-by-step protocol for the experimental determination of its quantum yield. By leveraging chemical actinometry, researchers can accurately characterize the efficiency of this and other photochemical transformations, enabling systematic optimization and fostering a deeper mechanistic understanding. This knowledge is critical for professionals in drug discovery and materials science who aim to harness the power of photochemistry for molecular innovation.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced Transformations with Diverse Maleimide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06804K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. technoprocur.cz [technoprocur.cz]
- 12. Determine photon flux using actinometry HepatoChem [hepatochem.com]
- 13. Practical Chemical Actinometry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Thiol-Maleimide Reaction using N-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiol-Maleimide Reaction - A cornerstone of Bioconjugation
The conjugation of biomolecules is a foundational technique in modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-functionalized materials for diagnostics.[1] Among the diverse chemical strategies available, the reaction between a maleimide and a thiol (sulfhydryl) group has emerged as a preeminent method due to its high selectivity, efficiency, and mild reaction conditions.[2]
This application note provides a detailed guide to the thiol-maleimide reaction, with a specific focus on the use of N-Butylmaleimide. We will delve into the core chemistry, critical reaction parameters, potential side reactions, and provide a comprehensive, step-by-step protocol for its successful implementation.
Core Chemistry: The Michael Addition Reaction
The chemical basis of the maleimide-thiol reaction is the Michael addition. In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[3] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.
A key advantage of this reaction is its high chemoselectivity for thiols, especially within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the side chain of lysine residues.[4]
The Role of the N-Substituent: A Focus on this compound
The substituent on the nitrogen atom of the maleimide ring (the "N-substituent") can significantly influence the reagent's properties and the stability of the resulting conjugate. This compound, an N-alkyl maleimide, possesses a hydrophobic butyl group. This has two key implications:
-
Solubility: this compound has limited solubility in aqueous buffers.[5][6] Therefore, the use of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is typically required to prepare a stock solution and facilitate the reaction in an aqueous environment.[3]
-
Conjugate Stability: The resulting N-butyl-thiosuccinimide adduct is generally more stable against hydrolysis compared to adducts formed from N-aryl maleimides.[7][8] This is an important consideration for applications requiring long-term stability of the bioconjugate.
Visualizing the Reaction Mechanism
The following diagram illustrates the Michael addition of a thiol to this compound.
Caption: Michael addition of a thiol to this compound to form a stable thioether bond.
Key Parameters Influencing the Reaction
The success and specificity of the this compound-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.
| Parameter | Optimal Range/Value | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This pH range provides an optimal balance between the nucleophilicity of the thiol group and the stability of the maleimide ring. Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the maleimide group is more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.[4][9] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures can be beneficial for sensitive biomolecules to minimize degradation.[10] |
| Stoichiometry (Maleimide:Thiol) | 10:1 to 20:1 molar excess | A molar excess of this compound is generally used to ensure complete conjugation of all available thiol groups. The optimal ratio should be determined empirically for each specific application.[4][10] |
| Co-solvent | 5-10% (v/v) DMSO or DMF | Due to the limited aqueous solubility of this compound, a water-miscible organic solvent is necessary to prepare a stock solution and facilitate the reaction. The final concentration of the co-solvent should be kept low to avoid denaturation of the biomolecule.[3][5] |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is highly efficient, several side reactions can occur. Understanding these is crucial for troubleshooting and optimizing conjugation protocols.
-
Hydrolysis of this compound: In aqueous solutions, especially at pH > 7.5, the maleimide ring can hydrolyze to form a non-reactive maleamic acid. To mitigate this, always prepare fresh solutions of this compound immediately before use.[4][6]
-
Reaction with Amines: At pH values above 7.5, this compound can react with primary amines, such as the side chain of lysine residues. Maintaining the pH within the optimal range of 6.5-7.5 is the most effective way to prevent this side reaction.[4]
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is not completely stable and can undergo a retro-Michael reaction, leading to the release of the conjugated molecule. This is more prevalent in environments with high concentrations of other thiols (e.g., glutathione in vivo). The use of N-alkyl maleimides like this compound generally results in a more stable adduct compared to N-aryl maleimides.[8][11]
-
Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring. This is more pronounced at neutral to basic pH. If working with an N-terminal cysteine, consider performing the conjugation at a lower pH (around 6.5) to minimize this side reaction.[3][12]
Experimental Workflow
The following diagram outlines the general workflow for a thiol-maleimide conjugation reaction using this compound.
Caption: General workflow for thiol-maleimide conjugation.
Detailed Experimental Protocol
This protocol provides a general guideline for the conjugation of a thiol-containing protein with this compound. Optimization may be required for specific applications.
Materials
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffer (e.g., HEPES, MOPS)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent (optional): L-cysteine or 2-Mercaptoethanol
-
Purification system: Size-Exclusion Chromatography (SEC) column, dialysis cassettes, or other suitable system.
Procedure
-
Preparation of the Thiol-Containing Protein: a. Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[4]
- Note: If using DTT, it must be removed prior to the addition of this compound, as it contains a free thiol that will compete in the reaction. This can be achieved by buffer exchange using a desalting column or dialysis. TCEP does not need to be removed.[13] c. Degas the buffer by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[3]
-
Preparation of this compound Stock Solution: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3][10] b. Vortex briefly to ensure the compound is fully dissolved.
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over thiol. b. Add the stock solution dropwise while gently stirring the protein solution to avoid precipitation. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10] Protect from light if working with light-sensitive molecules.
-
Quenching the Reaction (Optional): a. To stop the reaction and consume any unreacted this compound, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the initial this compound concentration. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove excess this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[3][10] The choice of method will depend on the scale of the reaction and the properties of the biomolecule.
-
Characterization of the Conjugate: a. Confirm successful conjugation and assess the purity of the product using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry. b. The degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein molecule, can be determined using various methods, including mass spectrometry or by quantifying the remaining free thiols.[14]
Conclusion
The thiol-maleimide reaction is a powerful and versatile tool for bioconjugation.[2] By understanding the core chemistry, optimizing key reaction parameters, and being mindful of potential side reactions, researchers can successfully utilize this compound to create stable and well-defined bioconjugates. The protocol provided in this application note serves as a robust starting point for developing specific conjugation strategies tailored to a wide range of applications in research, diagnostics, and therapeutics.
References
- CymitQuimica. (n.d.). CAS 2973-09-3: this compound.
- Abdel-Magid, A. F. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
- Poole, T. H., & Schey, K. L. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1336-1345.
- Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis.
- Christie, R. J., et al. (2015).
- Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43-59.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- ResearchGate. (n.d.). Reaction of NEM with cysteine.
- ResearchGate. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes.
- Karlin, A., & Akabas, M. H. (1998). Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. Proceedings of the National Academy of Sciences, 95(14), 7949-7954.
- CymitQuimica. (n.d.). CAS 4144-22-3: N-tert-butylmaleimide.
- Thermo Fisher Scientific. (n.d.). N-Ethylmaleimide (NEM).
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(5), 643-653.
- Sigma-Aldrich. (n.d.). N-tert-Butylmaleimide 97 4144-22-3.
- Sigma-Aldrich. (n.d.). N-tert-Butylmaleimide 97 4144-22-3.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). The Performance of 2,3-Dimethylmaleimide in Bioconjugation: A Comparative Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Maleimide Group in Bioconjugation: Featuring "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester".
- BenchChem. (n.d.). Mastering Bioconjugation: A Guide to NHS Ester-Maleimide Chemistry.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. CAS 2973-09-3: this compound | CymitQuimica [cymitquimica.com]
- 6. CAS 4144-22-3: N-tert-butylmaleimide | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bioacts.com [bioacts.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using N-Butylmaleimide
A Foreword for the Modern Protein Chemist
In the landscape of targeted therapeutics and advanced proteomics, the ability to selectively modify proteins is not merely a technique but the cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells to the fluorescent labeling of proteins for intricate cellular imaging, the precision of bioconjugation dictates the efficacy and safety of the final product. Among the arsenal of chemical tools available, maleimides have long been favored for their high reactivity and specificity towards the sulfhydryl groups of cysteine residues.[1]
This guide provides a deep dive into the practical application of a specific, yet versatile, member of this family: N-Butylmaleimide . We will move beyond generic protocols to explore the nuanced chemical principles that govern its use. This document is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind each step, empowering you to optimize your protein modification strategies and troubleshoot with confidence. We will dissect the kinetics, stability, and subtle influences of the n-butyl moiety, providing a scientifically grounded framework for its successful implementation in your research.
The Chemistry of Cysteine-Specific Modification: A Tale of Michael Addition
The foundation of this compound's utility lies in its highly efficient and selective reaction with the thiol group of cysteine residues. This reaction proceeds via a Michael addition , a cornerstone of organic chemistry.[2]
The Reaction Mechanism
At a physiological pH range of 6.5-7.5, the thiol group (-SH) of a cysteine residue exists in equilibrium with its more nucleophilic thiolate form (-S⁻). This thiolate anion readily attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring of this compound.[3] This nucleophilic attack results in the formation of a stable, covalent thioether bond , specifically a thiosuccinimide linkage.[2] The reaction is remarkably chemoselective for thiols within this pH range, demonstrating a reaction rate approximately 1,000 times faster than its reaction with amines.[3]
Figure 1: The Michael addition reaction between a protein's cysteine residue and this compound, forming a stable thioether bond.
The N-Butyl Substituent: A Deliberate Choice
The "N"-substituent on the maleimide ring is not a trivial detail; it profoundly influences the reagent's properties and, consequently, the characteristics of the final protein conjugate. The choice of a butyl group in this compound offers a specific set of advantages and considerations.
Impact on Physicochemical Properties
The four-carbon alkyl chain of the n-butyl group imparts a degree of hydrophobicity to the maleimide reagent. This property can be advantageous in certain contexts:
-
Modulation of Solubility: While highly hydrophobic maleimides can be challenging to work with in aqueous buffers, the moderate hydrophobicity of this compound can sometimes improve its interaction with hydrophobic pockets on a protein's surface, potentially influencing reaction kinetics at specific sites.[4]
-
Influence on Conjugate Properties: The introduction of the butyl group will slightly increase the overall hydrophobicity of the modified protein. This can be a critical consideration in drug development, as it may affect the conjugate's aggregation propensity, pharmacokinetics, and biodistribution.
Steric Considerations
The n-butyl group is a relatively small and flexible alkyl chain, minimizing steric hindrance at the reaction site. This allows for efficient access to cysteine residues, even those located in more sterically constrained environments within the protein structure.
Navigating the Challenges: Stability of the Thioether Linkage
While the formation of the thioether bond is rapid and efficient, the resulting thiosuccinimide linkage is not impervious to degradation. Understanding the potential instability of this linkage is crucial for producing robust and reliable protein conjugates, particularly for in vivo applications.
The Retro-Michael Reaction: A Reversible Pathway
The Michael addition is, under certain conditions, a reversible reaction. The thiosuccinimide linkage can undergo a retro-Michael reaction , leading to the dissociation of the this compound conjugate.[5][6] This deconjugation is particularly problematic in the thiol-rich environment of the bloodstream, where liberated this compound can react with other molecules, such as serum albumin, leading to off-target effects.[3]
Hydrolysis: The Key to Irreversible Stability
A competing and highly desirable reaction is the hydrolysis of the thiosuccinimide ring. This process involves the nucleophilic attack of water on one of the carbonyl carbons of the succinimide ring, leading to ring-opening and the formation of a stable maleamic acid derivative.[7][8] This ring-opened product is no longer susceptible to the retro-Michael reaction, rendering the conjugation effectively irreversible.[8]
The rate of this stabilizing hydrolysis is significantly influenced by the N-substituent. While N-alkyl maleimides, such as this compound, generally exhibit slower hydrolysis rates compared to N-aryl maleimides, strategies can be employed to promote this stabilizing event post-conjugation.[9]
Figure 2: Competing pathways for the thiosuccinimide conjugate: the undesirable retro-Michael reaction and the stabilizing hydrolysis.
The Thiazine Rearrangement: A Special Case for N-Terminal Cysteines
When modifying a peptide or protein with an N-terminal cysteine, a potential side reaction known as thiazine rearrangement can occur.[10] The free N-terminal amine can act as a nucleophile, attacking the succinimide ring and leading to a structural rearrangement to a six-membered thiazine ring.[11] The rate of this rearrangement is influenced by pH, with higher pH values promoting the reaction.[10]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the successful conjugation of this compound to your protein of interest. Optimization of these protocols for your specific protein and application is highly recommended.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | >95% purity |
| Protein of Interest | Purified, with known concentration and accessible cysteine residues |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, or Tris buffer (thiol-free), pH 7.0-7.5, degassed |
| Reducing Agent (optional) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Quenching Reagent | L-cysteine or β-mercaptoethanol |
| Purification System | Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC |
Protocol 1: General Protein Labeling with this compound
This protocol is suitable for proteins with available free cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12] TCEP is recommended as it does not contain a free thiol and therefore does not need to be removed prior to the addition of the maleimide.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12] This solution should be prepared fresh before each use to minimize hydrolysis of the maleimide.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide over the protein.[12]
-
Gently mix the reaction and, if possible, flush the reaction vessel with an inert gas (e.g., argon or nitrogen) to minimize re-oxidation of the cysteine residues.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light if the conjugated moiety is light-sensitive.
-
-
Quenching the Reaction:
-
To consume any unreacted this compound, add a free thiol-containing compound such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial this compound concentration.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the quenching reagent using a suitable purification method such as size-exclusion chromatography, dialysis, or HPLC.[2]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To increase the long-term stability of the conjugate, particularly for in vivo applications, a post-conjugation hydrolysis step can be introduced.
-
Perform the conjugation reaction and initial purification as described in Protocol 1.
-
Buffer Exchange: Exchange the purified conjugate into a buffer with a slightly alkaline pH (e.g., pH 8.5-9.0).
-
Incubation: Incubate the conjugate at this elevated pH for a period of time (e.g., 2-4 hours at 37°C) to promote the hydrolysis of the thiosuccinimide ring. The exact time and temperature should be optimized for the specific protein to avoid denaturation.
-
Final Purification: Buffer exchange the stabilized conjugate back into the desired storage buffer (e.g., PBS pH 7.4).
Characterization of the this compound-Protein Conjugate
Thorough characterization of the final conjugate is essential to ensure the quality and reproducibility of your results.
| Analytical Technique | Information Provided |
| UV-Vis Spectroscopy | Determination of protein concentration (at 280 nm) and, if the conjugated moiety has a chromophore, the degree of labeling (DOL).[12] |
| Mass Spectrometry (MS) | Confirmation of covalent modification and determination of the exact mass of the conjugate, providing information on the number of attached this compound moieties.[13] |
| SDS-PAGE | Visualization of the increase in molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC) | Assessment of the purity of the conjugate and detection of any aggregation. |
| Functional Assays | Evaluation of the biological activity of the protein after modification to ensure that the conjugation process has not compromised its function. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Re-oxidation of free thiols- Hydrolysis of this compound before reaction- Suboptimal pH | - Increase TCEP concentration or incubation time- Use degassed buffers and an inert atmosphere- Prepare this compound stock solution fresh- Ensure reaction buffer pH is between 7.0-7.5[2] |
| Non-Specific Labeling | - Reaction pH is too high (>8.0), leading to reaction with amines | - Lower the reaction pH to the optimal range of 7.0-7.5 |
| Protein Aggregation | - Increased hydrophobicity of the conjugate- Denaturation of the protein during the reaction or purification | - Optimize the degree of labeling to minimize hydrophobicity- Perform the reaction at a lower temperature (4°C)- Include stabilizing excipients in the buffer |
| Loss of Conjugated Moiety | - Retro-Michael reaction | - Implement the post-conjugation hydrolysis protocol (Protocol 2)- Store the purified conjugate at a slightly acidic pH (e.g., 6.0-6.5) |
Conclusion: A Versatile Tool for Precise Protein Engineering
This compound offers a reliable and efficient means for the site-specific modification of proteins at cysteine residues. By understanding the underlying chemistry of the thiol-maleimide reaction and the factors that influence the stability of the resulting conjugate, researchers can harness the power of this reagent to create well-defined bioconjugates for a wide array of applications. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists in their pursuit of innovative protein-based technologies, from targeted drug delivery to advanced cellular imaging.[14]
References
- Benchchem. (2025). Optimizing Maleimide-Based Labeling: A Guide to Buffer Conditions for Enhanced Efficiency and Specificity.
- Benchchem. (2025).
- ResearchGate. (2025). Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides | Request PDF.
- PubMed. (2018).
- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- Molecular Devices. (n.d.). Optimizing the labeling of proteins.
- ResearchGate. (n.d.). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
- MDPI. (n.d.).
- PubMed. (2018).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1978). Hydrolysis of some N-alkylmaleimides.
- ACS Publications. (n.d.).
- UCL Discovery. (2018).
- PMC - NIH. (2020).
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- ResearchGate. (n.d.).
- PubMed. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology.
- PubMed. (2015).
- ResearchGate. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks.
- ResearchGate. (2025). (PDF)
- PMC - NIH. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- PubMed. (2015).
- (n.d.).
- (n.d.). Mastering Bioconjugation: A Guide to NHS Ester-Maleimide Chemistry.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- PMC - NIH. (n.d.). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses.
- PMC - NIH. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- PubMed. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl)
- PMC - NIH. (n.d.).
- MDPI. (n.d.). Targeted Delivery Methods for Anticancer Drugs.
- Thermo Fisher Scientific. (n.d.). N-Ethylmaleimide (NEM).
- Wikipedia. (n.d.). N-Ethylmaleimide.
- MDPI. (n.d.).
- PMC - NIH. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- Georganics. (n.d.).
- PubMed. (2000). Microcalorimetric studies of interactions between proteins and hydrophobic ligands in hydrophobic interaction chromatography: effects of ligand chain length, density and the amount of bound protein.
- PMC - NIH. (n.d.). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry.
- ResearchGate. (2024). Effect of N-ethylmaleimide as a blocker of disulfide bonds formation on the properties of different protein-emulsion MP composite gels.
- Sigma-Aldrich. (n.d.). Drug Delivery.
- ResearchGate. (2025).
- PubMed. (2022). Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry.
- PubMed Central. (2021). Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives.
Sources
- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Targeting Drug Delivery | Ojima Research Group [stonybrook.edu]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemjournal.com [biochemjournal.com]
Application Note & Protocols: Leveraging N-Butylmaleimide for Antibody-Drug Conjugate Development
Introduction: The Critical Role of Linker Chemistry in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells while sparing healthy tissue.[1] This elegant strategy combines the antigen specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule drug.[2][3][] The success of an ADC is critically dependent on the linker connecting these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient payload liberation at the target site.[][5]
Among the various conjugation strategies, the reaction of a maleimide functional group with the thiol side chain of a cysteine residue is a cornerstone of ADC development.[6][7][8] This method, known as a Michael addition, is valued for its high chemoselectivity and efficiency under mild, biocompatible conditions.[6][9] N-Butylmaleimide is a classic N-alkyl maleimide reagent used in this context. While straightforward, its application requires a deep understanding of the underlying chemistry to ensure the development of a stable and effective ADC.
This guide provides a comprehensive overview of the use of this compound in ADC development, detailing the chemical principles, inherent challenges, and robust protocols for its successful implementation. We will explore the causality behind experimental choices, focusing on the critical issue of conjugate stability and the methods to ensure the creation of a robust therapeutic agent.
The Chemistry of Maleimide-Thiol Conjugation
The primary reaction involves the nucleophilic attack of a cysteine-derived thiolate anion (-S⁻) on one of the vinyl carbons of the maleimide ring. This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[6][7][] The reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic amino acid residues like lysine.[11]
Caption: Competing pathways of instability and stabilization for maleimide ADCs.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of an ADC using an this compound-functionalized linker-payload.
Overall Workflow
Caption: General workflow for ADC synthesis using this compound.
Protocol 1: Antibody Disulfide Bond Reduction
Rationale: To expose the cysteine thiol groups for conjugation, the interchain disulfide bonds of the antibody must be selectively reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is stable, odorless, and selective for disulfide bonds. [12][] Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reaction Buffer: Phosphate buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5) [14]* TCEP (tris(2-carboxyethyl)phosphine) stock solution (e.g., 5 mM in Reaction Buffer) [14]* PD-10 Desalting Columns or Tangential Flow Filtration (TFF) system
Procedure:
-
Buffer Exchange: Exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL using a PD-10 column or TFF. [14]EDTA is included to chelate any trace metals that could catalyze re-oxidation of the thiols.
-
Reduction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubation: Incubate the mixture at 37-40°C for 1-2 hours. [14]The optimal time and temperature should be determined empirically for each specific antibody.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange into degassed Reaction Buffer (pH 7.0-7.5) using a PD-10 column or TFF. This step is critical to prevent the TCEP from reacting with the maleimide linker in the next step. The resulting reduced antibody should be used immediately.
Protocol 2: Conjugation with this compound Linker-Payload
Rationale: This step covalently attaches the linker-payload to the reduced antibody. The reaction is performed at a slightly acidic to neutral pH (6.5-7.5) to ensure high specificity for thiol groups. [11]A molar excess of the maleimide reagent is used to drive the reaction to completion.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-functionalized linker-payload, dissolved in a water-miscible organic solvent like DMSO or DMF. [7][15]* Conjugation Buffer: Degassed phosphate buffer, pH 7.0-7.5
Procedure:
-
Prepare Linker-Payload: Prepare a stock solution of the this compound linker-payload (e.g., 10 mM in DMSO).
-
Reaction Setup: Adjust the concentration of the reduced antibody to 2-5 mg/mL with Conjugation Buffer.
-
Addition of Linker-Payload: Add a 5-10 fold molar excess of the this compound linker-payload solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like N-acetylcysteine or cysteine to react with any excess maleimide reagent. [16]
Protocol 3: Purification of the Antibody-Drug Conjugate
Rationale: Purification is essential to remove unreacted linker-payload, quenched reagent, and any aggregates formed during the conjugation process. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are commonly used methods.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4 or a formulation buffer)
-
SEC column or TFF system
Procedure:
-
Concentration (if needed): Concentrate the crude ADC mixture if the volume is large.
-
Purification:
-
SEC: Load the ADC mixture onto an SEC column equilibrated with the Purification Buffer. Collect the fractions corresponding to the monomeric ADC peak.
-
TFF: Use a TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa) to exchange the crude ADC into the final formulation buffer, effectively washing away smaller impurities.
-
-
Final Formulation: Pool the purified ADC fractions. Determine the protein concentration (e.g., by A280), and filter through a 0.22 µm sterile filter. Store at 2-8°C or frozen at -80°C as appropriate.
Protocol 4: Characterization of the ADC
Rationale: Critical quality attributes of the ADC must be determined, including the average drug-to-antibody ratio (DAR), purity, and aggregation levels.
Methods:
-
Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to determine the distribution of drug-loaded species (DAR 0, 2, 4, etc.) and calculate the average DAR. [17]The addition of hydrophobic drug-linkers increases the retention time of the ADC on the HIC column.
-
LC-MS: Liquid Chromatography-Mass Spectrometry of the intact or reduced ADC can provide precise mass information to confirm conjugation and determine the DAR distribution. [11][18]2. Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or fragments. [19] * SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can visualize the successful conjugation to the antibody chains and assess purity. [17]
-
Data Summary: Stability of Maleimide-Based Linkers
The choice of N-substituent on the maleimide ring significantly impacts the stability of the final ADC. While this compound (an N-alkyl maleimide) is a functional choice, next-generation maleimides have been engineered to enhance stability by accelerating post-conjugation hydrolysis.
| Linker Type | General Structure | Key Feature | Stability Profile | Reference |
| Traditional N-Alkyl Maleimide | This compound | Simple alkyl substituent | Prone to retro-Michael reaction; slow hydrolysis at pH 7.4. Can show significant payload loss in serum over time (e.g., 35-67% deconjugation over 7 days). | [11][20] |
| N-Aryl Maleimide | N-Phenylmaleimide | Aromatic substituent | Electron-withdrawing nature of the aryl group accelerates succinimide hydrolysis, leading to a more stable adduct. ADCs show <20% deconjugation over 7 days. | [20][21][22] |
| Dibromomaleimide (DBM) | Two bromine atoms | Designed for disulfide re-bridging, forming a stable, hydrolyzed maleimide structure post-conjugation. | [5][12] | |
| Self-Hydrolyzing Maleimides | Maleimide with basic amine | Intramolecular catalysis | A strategically placed basic group (e.g., an amino group) catalyzes rapid ring hydrolysis at physiological pH, dramatically increasing stability. | [2][6] |
Conclusion and Future Perspective
This compound is a foundational reagent for the development of cysteine-linked ADCs. Its straightforward reactivity provides a reliable method for conjugating payloads to antibodies. However, researchers must be acutely aware of the potential instability of the resulting thiosuccinimide bond due to the retro-Michael reaction. Understanding and implementing strategies to promote post-conjugation hydrolysis is paramount to creating a stable and effective therapeutic.
While this compound serves as an excellent tool, the field is increasingly moving towards "next-generation maleimides" that have been rationally designed to overcome the inherent stability limitations of simple N-alkyl derivatives. [12][23][24][25]These advanced linkers, which often feature functionalities that accelerate hydrolysis, offer a more robust path to developing ADCs with improved safety and pharmacokinetic profiles. [26][27]For any ADC program, a thorough evaluation of linker stability in relevant biological matrices is a non-negotiable step towards clinical success.
References
- Expanding the scope of Next Generation Maleimides for Antibody Conjug
- minireview: addressing the retro-michael instability of maleimide bioconjug
- Strengthening Maleimide-Based ADCs: How to Prevent Prem
- Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs. BenchChem.
- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
- Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
- Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near - Spiral. spiral.imperial.ac.uk.
- Next generation maleimides enable the controlled assembly of antibody-drug conjugates via n
- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging.
- Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
- Minireview: Addressing the retro-Michael instability of maleimide bioconjug
- The Cysteine Rebridging Approach for ADC Conjugation.
- Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation.
- Maleimide Reaction Chemistry. Vector Labs.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Conjugation Based on Cysteine Residues.
- Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC).
- Stabilization of cysteine-linked antibody drug conjug
- Application of Next Generation Maleimides (NGMs)
- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD..
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences.
- Stabilization of cysteine-linked antibody drug conjug
- Maleimide Conjug
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- A Comparative Analysis of Maleimide-Based Linkers for Antibody-Drug Conjug
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- Analytical Characterization of Antibody Drug Conjug
Sources
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 14. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. sepax-tech.com [sepax-tech.com]
- 20. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kinampark.com [kinampark.com]
- 22. researchgate.net [researchgate.net]
- 23. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 27. researchgate.net [researchgate.net]
Application Note & Protocol: N-Butylmaleimide as a Versatile Crosslinker for Thiol-Modified Hydrogel Formation
Abstract
Hydrogels are crucial three-dimensional (3D) polymer networks in biomedical research, valued for their high water content and tunable physicochemical properties that mimic native extracellular matrices. The choice of crosslinking chemistry is paramount in designing hydrogels with desired characteristics for applications ranging from tissue engineering to controlled drug delivery. This document provides a comprehensive guide to utilizing N-Butylmaleimide (NBM) as a small-molecule crosslinker for hydrogels formed from thiol-functionalized macromers. We delve into the underlying thiol-maleimide Michael addition chemistry, offering a robust, step-by-step protocol for hydrogel synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient and biocompatible conjugation strategy for creating advanced biomaterials.
Introduction: The Rationale for Thiol-Maleimide Crosslinking
The formation of stable, biocompatible hydrogels often relies on "click chemistry" reactions, which are characterized by high efficiency, specificity, and mild reaction conditions. Among these, the thiol-maleimide Michael-type addition reaction has emerged as a gold standard for hydrogel formation, particularly for applications involving sensitive biological cargo like cells or therapeutic proteins.[1]
This chemistry proceeds via the nucleophilic attack of a thiol group (from a cysteine residue in a peptide or a thiol-functionalized polymer) on the electron-deficient double bond of a maleimide ring. The reaction is highly specific, rapid at physiological pH, and, critically, does not generate cytotoxic byproducts.[1] While many protocols utilize polymers functionalized with maleimide groups, the use of small-molecule bifunctional crosslinkers like this compound offers distinct advantages:
-
Precise Control over Crosslink Density: The molar ratio of the small molecule crosslinker to the thiol groups on the polymer can be precisely controlled, allowing for fine-tuning of the hydrogel's mechanical properties.
-
Versatility: NBM can be used to crosslink a wide variety of thiol-functionalized polymers, including polyethylene glycol (PEG), hyaluronic acid (HA), gelatin, and dextran.[2][3]
-
Homogeneous Network Formation: The small size of NBM can facilitate more uniform diffusion and reaction throughout the precursor solution, potentially leading to more homogeneous hydrogel networks.
The Chemistry: Michael Addition Reaction
The crosslinking process is predicated on the covalent reaction between the maleimide group of this compound and thiol (sulfhydryl) groups on a polymer backbone. This occurs through a Michael-type addition reaction, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether linkage.[1]
This reaction proceeds efficiently under mild, aqueous conditions, typically within a pH range of 6.5-7.5.[1] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above this range, the maleimide ring becomes susceptible to hydrolysis, which can lead to incomplete crosslinking.[2] The reaction does not require a catalyst, making it ideal for biological applications.
Caption: Thiol-Maleimide Conjugation Mechanism.
Experimental Protocols
Materials and Reagents
-
Thiol-functionalized macromer (e.g., 4-arm PEG-SH, 20 kDa)
-
This compound (NBM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Syringes and needles for mixing and dispensing
-
Molds for hydrogel casting (e.g., PDMS molds, well plates)
Stoichiometric Calculations: The Key to Tunable Properties
The mechanical properties of the resulting hydrogel are primarily dictated by the crosslinking density. This is controlled by the stoichiometric ratio of maleimide groups to thiol groups. For a bifunctional crosslinker like NBM and a multi-arm thiol polymer, a 1:1 molar ratio of thiol groups to maleimide groups will theoretically result in the most completely crosslinked network.
Example Calculation:
-
Goal: Prepare a 5% (w/v) hydrogel using 4-arm PEG-SH (20 kDa) and NBM.
-
Step 1: Calculate moles of 4-arm PEG-SH.
-
A 5% w/v solution is 50 mg/mL.
-
Moles of PEG-SH = (0.050 g) / (20,000 g/mol ) = 2.5 x 10⁻⁶ mol
-
-
Step 2: Calculate moles of thiol (-SH) groups.
-
Since it's a 4-arm PEG-SH, moles of -SH = (2.5 x 10⁻⁶ mol PEG) * (4 mol -SH / 1 mol PEG) = 1.0 x 10⁻⁵ mol -SH
-
-
Step 3: Calculate moles of NBM needed for a 1:1 ratio.
-
NBM has one maleimide group per molecule.
-
Moles of NBM = 1.0 x 10⁻⁵ mol
-
-
Step 4: Calculate mass of NBM.
-
Molecular weight of NBM = 153.18 g/mol
-
Mass of NBM = (1.0 x 10⁻⁵ mol) * (153.18 g/mol ) = 0.00153 g = 1.53 mg
-
Step-by-Step Hydrogel Formation Protocol
Caption: Experimental Workflow for Hydrogel Preparation.
-
Prepare Precursor Solutions:
-
Polymer Solution: Dissolve the calculated amount of 4-arm PEG-SH in sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., for a 5% w/v gel, dissolve the PEG-SH in half the final volume of PBS). Ensure complete dissolution by gentle vortexing.
-
Crosslinker Solution: Dissolve the calculated mass of NBM in the remaining volume of sterile PBS (pH 7.4).
-
Critical Step: Prepare all solutions fresh and use them promptly. Maleimide groups can hydrolyze over time at neutral or basic pH, and thiol groups can oxidize.[1]
-
-
Crosslinking:
-
Add the NBM crosslinker solution to the PEG-SH polymer solution.
-
Immediately and thoroughly mix the two solutions by vortexing for 3-5 seconds or by rapidly pipetting up and down for 15-30 seconds. Avoid introducing air bubbles.
-
Causality: The thiol-maleimide reaction can be very rapid, with gelation occurring in seconds to minutes.[1] Incomplete mixing will result in a heterogeneous hydrogel with inconsistent mechanical properties.[4]
-
-
Gelation:
-
Immediately dispense the mixed precursor solution into the desired mold or well plate.
-
Allow the mixture to stand undisturbed at room temperature or 37°C.
-
Gelation is considered complete when the solution no longer flows upon tilting the container.
-
-
Equilibration:
-
Once gelled, the hydrogel can be gently washed and swollen in an excess of PBS or cell culture medium. This step removes any unreacted precursors and allows the hydrogel to reach its equilibrium water content.
-
Characterization of NBM-Crosslinked Hydrogels
Swelling Behavior
The swelling ratio provides insight into the crosslink density of the hydrogel network. A lower swelling ratio generally indicates a more tightly crosslinked network.
-
Protocol:
-
Prepare hydrogel samples of a defined geometry.
-
Record the initial mass of the crosslinked hydrogel.
-
Immerse the hydrogels in a large volume of PBS and allow them to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot away excess surface water, and record the swollen mass (Ms).[1]
-
Freeze the hydrogel (e.g., in liquid nitrogen) and lyophilize to remove all water. Record the final dry mass (Md).[1]
-
Calculate the mass swelling ratio (Qm) as: Qm = Ms / Md .[5]
-
Mechanical Properties (Rheology)
Oscillatory rheology is used to quantify the viscoelastic properties of the hydrogel, providing the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a crosslinked hydrogel, G' should be significantly higher than G''.
-
Protocol:
-
Prepare hydrogel discs of a defined geometry (e.g., 8 mm diameter, 1 mm thickness).
-
Allow samples to swell to equilibrium in PBS.
-
Perform oscillatory rheology using a rheometer with a parallel plate geometry.
-
Apply a constant strain (e.g., 0.1-1%) within the linear viscoelastic region and sweep across a range of frequencies (e.g., 0.1-10 Hz) to measure G' and G''.[1]
-
| Parameter | Typical Range | Implication |
| Polymer Concentration | 2% - 20% (w/v) | Higher concentration leads to a stiffer gel (higher G') and lower swelling ratio.[5] |
| pH of Precursor Solution | 6.5 - 8.0 | pH ~7.4 is optimal for rapid gelation. Lower pH slows the reaction; higher pH increases maleimide hydrolysis risk.[2][4] |
| Thiol:Maleimide Ratio | 0.8:1 to 1.2:1 | A 1:1 ratio generally yields the highest crosslink density. Off-stoichiometry can be used to introduce unreacted functional groups for subsequent bioconjugation. |
| Storage Modulus (G') | 100 Pa - 50 kPa | Varies widely with polymer choice and crosslink density, allowing for tuning to match the stiffness of different biological tissues. |
Applications in Drug Development and Research
The versatility and biocompatibility of NBM-crosslinked hydrogels make them suitable for a wide array of applications:
-
3D Cell Culture: The mild gelation process allows for the encapsulation of cells with high viability, providing a 3D environment that mimics native tissue.
-
Controlled Drug Delivery: Thiol-containing drugs or peptides can be covalently incorporated into the hydrogel network for sustained release. Alternatively, drugs can be physically encapsulated for diffusion-based release.[6]
-
Tissue Engineering: The tunable mechanical properties allow for the creation of scaffolds that can match the stiffness of the target tissue, promoting cellular infiltration and tissue regeneration.
Troubleshooting
| Issue | Potential Cause | Solution |
| Hydrogel does not form or is too soft | Incorrect stoichiometry (too little NBM). | Recalculate and verify the masses of all components. Ensure a 1:1 molar ratio of thiol to maleimide groups. |
| Hydrolysis of maleimide groups. | Prepare precursor solutions immediately before use. Ensure the pH of the buffer is not excessively high (>8.0). | |
| Gelation is too rapid to handle | High pH or high concentration of precursors. | Lower the pH of the buffer to ~6.5-7.0 to slow the reaction. Work with lower concentrations of polymer and crosslinker. |
| Hydrogel is not uniform | Inadequate mixing of precursors. | Mix the precursor solutions more rapidly and thoroughly immediately after combining them. |
Conclusion
This compound serves as an effective and versatile small-molecule crosslinker for the formation of hydrogels from thiol-functionalized polymers. The underlying thiol-maleimide Michael addition chemistry provides a robust and biocompatible method for creating 3D polymer networks with precisely tunable properties. By carefully controlling stoichiometry, pH, and precursor concentrations, researchers can design hydrogels tailored to the specific demands of their application, from fundamental cell biology studies to advanced therapeutic delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of High Glass Transition Temperature Polymers via Polymerization of N-Butylmaleimide
Introduction: The Quest for High-Temperature Performance Polymers
In the landscape of advanced materials, the demand for polymers with exceptional thermal stability is ever-present. The glass transition temperature (Tg) is a critical parameter that defines the upper-temperature limit for the practical application of amorphous polymers.[1][2] Above its Tg, a polymer transitions from a rigid, glassy state to a softer, rubbery state, often leading to a loss of mechanical integrity.[2] Consequently, the synthesis of polymers with high Tg is a significant focus in materials science, with applications ranging from high-performance composites in the aerospace industry to advanced coatings and insulators in microelectronics.[3][4]
N-substituted maleimides are a class of monomers that have garnered considerable interest for the development of high-Tg polymers.[3] The rigid five-membered imide ring in the polymer backbone contributes to restricted chain mobility, which in turn leads to elevated glass transition temperatures.[5] Among these, N-butylmaleimide (nBMI) offers a versatile building block for creating thermally stable polymers. This application note provides a detailed guide to the polymerization of this compound, with a focus on synthetic strategies to achieve high glass transition temperatures. We will delve into the mechanistic underpinnings of polymerization, provide step-by-step protocols, and discuss the characterization of the resulting polymers.
Causality of High Tg in Poly(this compound): A Mechanistic Perspective
The high glass transition temperature of poly(this compound) and related poly(N-alkylmaleimide)s is primarily attributed to the inherent rigidity of the polymer backbone. The five-membered imide ring is a sterically demanding group that significantly hinders the rotational freedom of the polymer chain. This restricted mobility means that more thermal energy is required to induce the large-scale segmental motion characteristic of the glass transition.
Furthermore, the tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant N-butyl groups along the backbone, can have a pronounced effect on the final Tg.[6][7][8] While atactic polymers, with a random arrangement of side groups, are generally amorphous, isotactic (pendant groups on the same side) and syndiotactic (pendant groups on alternating sides) polymers can exhibit higher degrees of order and potentially different chain packing, influencing the free volume and intermolecular interactions.[6][8][9] For some polymers, increased tacticity can lead to more efficient chain packing, reducing free volume and thus increasing the Tg.[9][10]
Monomer Preparation and Purification: The Foundation of Quality Polymer
The purity of the this compound monomer is paramount to achieving polymers with desired molecular weights and properties. Impurities can act as chain transfer agents or inhibitors, leading to lower molecular weights and broader polydispersity.
Protocol 1: Synthesis of this compound
A common method for the synthesis of this compound involves a two-step reaction starting from maleic anhydride and n-butylamine.[11]
Step 1: Formation of N-butylmaleamic acid
-
In a round-bottom flask, dissolve maleic anhydride in a suitable solvent such as acetic acid.
-
Slowly add an equimolar amount of n-butylamine to the solution while stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
-
The N-butylmaleamic acid intermediate will precipitate out of the solution.
Step 2: Cyclodehydration to this compound
-
The N-butylmaleamic acid is then subjected to cyclodehydration. This is typically achieved by heating the intermediate in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[11]
-
Heat the reaction mixture (e.g., at 85-90°C) for a specified time (e.g., 30 minutes) to drive the ring-closure reaction.[11]
-
After cooling, the this compound can be isolated by extraction with an organic solvent (e.g., CH2Cl2) and purified by distillation or recrystallization.[11]
Polymerization Methodologies for High Tg Poly(this compound)
Several polymerization techniques can be employed to synthesize poly(this compound). The choice of method will influence the polymer's molecular weight, polydispersity, and ultimately, its thermomechanical properties.
Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a robust and widely used technique for the polymerization of vinyl monomers, including this compound.[12] The process involves the initiation, propagation, and termination of polymer chains by free-radical species.[12]
This protocol describes a typical solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (nBMI), purified
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol[3]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[3]
-
Methanol (for precipitation)
-
Round-bottom flask with a reflux condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the desired amount of this compound in the anhydrous solvent.
-
Add the AIBN initiator to the solution. The initiator concentration will influence the molecular weight of the resulting polymer.
-
De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-70°C) under a nitrogen or argon atmosphere.[3]
-
Allow the polymerization to proceed for a predetermined time (e.g., 12-48 hours).[3] The reaction time will affect the monomer conversion and polymer molecular weight.
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.[3]
-
Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved.[3]
Workflow for Free-Radical Polymerization of this compound
Caption: Workflow for the synthesis of poly(this compound) via free-radical polymerization.
Controlled Radical Polymerization: Precision in Polymer Synthesis
For applications requiring well-defined polymer architectures, such as controlled molecular weights and low polydispersity, controlled radical polymerization (CRP) techniques are invaluable. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer the ability to synthesize polymers with a "living" character.[12][13][14] These techniques can be adapted for the polymerization of this compound to achieve precise control over the polymer structure, which can in turn influence the Tg.[15]
Anionic Polymerization: An Alternative Route
Anionic polymerization is another powerful method for synthesizing polymers with well-defined structures.[16][17] This technique involves the use of anionic initiators, such as organolithium compounds, to polymerize monomers with electron-withdrawing groups.[17] Anionic polymerization of N-substituted maleimides can proceed successfully, particularly in polar aprotic solvents like DMF and DMSO.[16] The choice of initiator and solvent can significantly impact the polymerization kinetics and the properties of the resulting polymer.[16] For instance, the use of chiral amines as initiators can even lead to the formation of optically active polymers.[16]
Characterization of Poly(this compound): Assessing Thermal Properties
A thorough characterization of the synthesized poly(this compound) is crucial to confirm its structure and evaluate its thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to assess monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3]
-
Differential Scanning Calorimetry (DSC): DSC is the primary technique for measuring the glass transition temperature (Tg) of the polymer.[18]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.[3]
Expected Thermal Properties and Data
The glass transition temperature of poly(N-alkylmaleimide)s is influenced by the nature of the N-substituent. Generally, increasing the length of the alkyl substituent can lead to a decrease in Tg due to an increase in chain flexibility.[5] However, the rigidity of the maleimide unit ensures that even with an n-butyl substituent, a relatively high Tg can be achieved. For comparison, the Tg of poly(N-phenylmaleimide), with a more rigid aromatic substituent, is even higher.[19]
| Polymer | Polymerization Method | Tg (°C) | Reference |
| Poly(this compound) | Free Radical | ~150-190 | General literature values |
| Poly(N-phenylmaleimide) | Free Radical | ~225 | [19] |
| Copolymers with Styrene | Free Radical | 115 - 225 | [19] |
Note: The exact Tg value can vary depending on factors such as molecular weight, polydispersity, and the specific measurement conditions.[20]
Troubleshooting and Optimization
-
Low Monomer Conversion: This can be due to the presence of inhibitors (e.g., oxygen), insufficient initiator concentration, or inadequate reaction time or temperature. Ensure proper de-gassing of the reaction mixture and consider adjusting the initiator concentration or reaction parameters.
-
Broad Polydispersity in Free-Radical Polymerization: This is inherent to conventional free-radical polymerization. For applications requiring a narrow molecular weight distribution, consider employing controlled radical polymerization techniques.
-
Inconsistent Tg Values: Ensure that the polymer is thoroughly dried to remove any residual solvent, which can act as a plasticizer and lower the measured Tg. The thermal history of the sample can also affect the Tg, so it is advisable to perform a second heating scan in the DSC analysis.[18]
Conclusion
The polymerization of this compound offers a reliable and effective route to high-performance polymers with elevated glass transition temperatures. By carefully selecting the polymerization method and controlling the reaction conditions, researchers can tailor the properties of poly(this compound) to meet the demands of various advanced applications. The protocols and insights provided in this application note serve as a comprehensive guide for the synthesis and characterization of these thermally stable materials.
References
- Living/controlled radical copolymerization of N‐substituted maleimides with styrene in 1‐butyl‐3‐methylimidazolium hexafluorophosphate and anisole. (2003). Semantic Scholar.
- Synthesis of this compound. PrepChem.com.
- Synthesis and polymerization of - N-( tert-butyloxycarbonyl )maleimide and - facile deprotection of polymer side-chain t-BOC groups. ScienceDirect.
- Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Scientific & Engineering Research.
- Tacticity. Wikipedia.
- High-T g Vat Photopolymerization Materials Based on In Situ Sequential Interpenetrating Polymer Networks of Maleimide and Cyan
- How does tacticity affect polymer properties? Quora.
- Thermal properties of the polyimide films in nitrogen atmosphere.
- Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator.
- Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide.
- The Glass Transition Temperatures of Copolymers of N-Alkyl Substituted Maleimide and Methylacrylate.
- Controlled Radical Polymeriz
- Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Sigma-Aldrich.
- N-tert-Butylmaleimide 97% 4144-22-3. Sigma-Aldrich.
- High T-g Microspheres by Dispersion Copolymerization of N-Phenylmaleimide with Styrenic or Alkyl Vinyl Ether Monomers.
- Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.
- Transfer Learning-Enhanced Prediction of Glass Transition Temperature in Bismaleimide-Based Polyimides.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Thermal properties of polyimide films.
- N-tert-Butylmaleimide 97%. Sigma-Aldrich.
- Impact of polymer tacticity on the physico-chemical behaviour of polymers proposed as therapeutics.
- N-TERT-BUTYLMALEIMIDE synthesis. ChemicalBook.
- Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent.
- Tacticity effects on glass transition and phase behavior in binary blends of poly(methyl methacrylate)s of three different configurations. Polymer Chemistry (RSC Publishing).
- Asymmetric Anionic Polymerization of (S)-(−)-N-Maleoyl-L-Valine Methyl Ester.
- Preparation process of N-substituted maleimides.
- What Is Polyimide Glass Transition Temper
- Polymerization of N-phenylmaleimide Using Different C
- Reaction scheme for the free radical polymerization of n-butyl...
- N-tert-Butylmaleimide. PubChem.
- Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity. RSC Publishing.
- Development of novel high Tg polyimide-based composites. Part I: RTM processing properties.
- Improvement in Mechanical and Thermal Properties of Transparent Semi‐Aromatic Polyimide by Crosslinking.
- Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide.
Sources
- 1. Transfer Learning-Enhanced Prediction of Glass Transition Temperature in Bismaleimide-Based Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 6. Tacticity - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tacticity effects on glass transition and phase behavior in binary blends of poly(methyl methacrylate)s of three different configurations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
- 12. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Living/controlled radical copolymerization of N‐substituted maleimides with styrene in 1‐butyl‐3‐methylimidazolium hexafluorophosphate and anisole | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cpsm.kpi.ua [cpsm.kpi.ua]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
Application Notes & Protocols: N-Butylmaleimide in Advanced Drug Delivery Systems and Liposome Modification
Introduction: The Power of Precision in Drug Delivery
In the landscape of modern therapeutics, the targeted delivery of active pharmaceutical ingredients (APIs) represents a paradigm shift from conventional systemic administration. The ability to concentrate a therapeutic agent at a specific site of action while minimizing off-target effects is the hallmark of an effective drug delivery system.[1] Liposomes, versatile, biocompatible vesicles composed of a lipid bilayer, have emerged as a leading platform for such targeted strategies.[2][3] However, the true potential of liposomal carriers is unlocked through their surface functionalization, enabling them to interact with their biological environment with high specificity. This is where the strategic application of bioconjugation chemistry becomes paramount.
N-Butylmaleimide and its derivatives are powerful tools in the bioconjugation arsenal, prized for their ability to form stable covalent bonds with thiol (-SH) groups, which are present in the cysteine residues of proteins and peptides.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound-functionalized lipids for the modification of liposomes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for liposome modification and subsequent conjugation, and discuss critical parameters for ensuring the stability and efficacy of the final product. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your experimental design.
The Chemistry of Control: Understanding the Maleimide-Thiol Reaction
The cornerstone of this compound's utility in bioconjugation is the Michael addition reaction between the maleimide group and a thiol.[6][7] This reaction is highly efficient and selective under physiological conditions, making it ideal for modifying sensitive biological molecules.[7][8]
Key Reaction Parameters:
-
pH: The thiol-maleimide reaction is most efficient and selective within a pH range of 6.5-7.5.[7][9] Below pH 6.5, the reaction rate slows as the thiol group is predominantly in its protonated state (R-SH). Above pH 7.5, the reaction with primary amines (e.g., lysine residues) becomes a competing side reaction, and the maleimide ring becomes increasingly susceptible to hydrolysis.[9][10]
-
Stability and Hydrolysis: The maleimide group can undergo hydrolysis, opening the ring to form an unreactive maleamic acid derivative.[9][11] This is a critical consideration during storage and reaction setup. Aqueous solutions of maleimide-containing compounds should always be prepared fresh.[9][10] For long-term storage, dissolve maleimides in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C.[9]
-
Thioether Bond Stability: The resulting thiosuccinimide linkage, while generally stable, can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[1] This is a potential concern for in vivo applications, where endogenous thiols like glutathione and albumin can facilitate this exchange.[1] Strategies to enhance stability include the hydrolysis of the succinimide ring post-conjugation to form a stable, ring-opened product.[1][12]
Visualizing the Workflow: Liposome Modification and Conjugation
The following diagram illustrates the overall process of creating targeted liposomes using this compound chemistry.
Caption: Workflow for the preparation of targeted liposomes.
Protocol 1: Preparation of this compound-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating a lipid anchor with a terminal this compound group, typically via a polyethylene glycol (PEG) spacer (e.g., DSPE-PEG-Maleimide). The PEG spacer enhances colloidal stability and prolongs circulation time in vivo.
Materials and Equipment:
-
Lipids:
-
Main structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Stabilizing lipid: Cholesterol
-
Functionalized lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)
-
-
Solvents: Chloroform, Methanol
-
Buffer: HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Step-by-Step Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the lipids in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is DPPC:Cholesterol:DSPE-PEG(2000)-Maleimide at 55:40:5. The inclusion of 5 mol% of the maleimide-PEG lipid is a common starting point.[13]
-
Rationale: This ensures a homogenous mixture of the lipid components before forming the bilayer.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the main lipid (for DPPC, >41°C).
-
A thin, uniform lipid film should form on the wall of the flask. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES buffer) pre-warmed to a temperature above the lipid phase transition temperature.
-
Rationale: Hydrating above the phase transition temperature facilitates the formation of multilamellar vesicles (MLVs).
-
Vortex the flask for several minutes until the lipid film is fully suspended, resulting in a milky suspension of MLVs.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 11-21 times.
-
Rationale: Repeated extrusion through a defined pore size membrane results in a homogenous population of large unilamellar vesicles (LUVs).
-
The resulting liposome solution should appear translucent.
-
-
Characterization:
-
Determine the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a homogenous population.
-
Measure the zeta potential to assess surface charge and colloidal stability.
-
The concentration of active maleimide groups on the liposome surface can be quantified using Ellman's reagent (DTNB) in a reverse assay.[14]
-
Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-Activated Liposomes
This protocol details the covalent attachment of a cysteine-containing peptide to the surface of the prepared maleimide-functionalized liposomes.
Materials and Equipment:
-
Maleimide-activated liposomes (from Protocol 1)
-
Thiol-containing peptide: (Ensure the peptide has a single, accessible cysteine residue for site-specific conjugation)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0
-
Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine
-
Purification Equipment: Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Analytical Equipment: HPLC, UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Reactants:
-
Dissolve the thiol-containing peptide in the reaction buffer (PBS, pH 7.0). If the peptide has disulfide-linked dimers, it may be necessary to reduce it first with a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Rationale: A pH of 7.0 provides a good balance between reaction rate and maleimide stability.[9]
-
-
Conjugation Reaction:
-
Add the peptide solution to the maleimide-activated liposome suspension. A molar excess of peptide to maleimide groups (e.g., 1.2:1) is often used to drive the reaction to completion.[13]
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.
-
Rationale: The incubation time should be optimized based on the reactivity of the specific peptide.
-
-
Quenching of Unreacted Maleimides:
-
Add a quenching reagent (e.g., 2-Mercaptoethanol) in molar excess to the initial amount of maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
Rationale: This step is crucial to cap any unreacted maleimide groups, preventing non-specific reactions with other thiols in subsequent applications.[15]
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using Size Exclusion Chromatography (SEC).
-
Elute the column with an appropriate buffer (e.g., PBS, pH 7.4). The liposomes will elute in the void volume, while the smaller molecules will be retained.
-
Collect the fractions containing the liposomes (typically the first, turbid fractions).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation by quantifying the amount of peptide attached to the liposomes. This can be done using various methods, such as measuring the absorbance of the peptide (if it has a chromophore) or using an amino acid analysis.
-
Re-characterize the size and zeta potential of the conjugated liposomes using DLS.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Maleimide-PEG-Lipid Content | 1-5 mol% | Balances conjugation efficiency with potential immunogenicity of PEG.[16] |
| Conjugation Reaction pH | 6.5 - 7.5 | Optimal for selective and efficient maleimide-thiol reaction.[7][9] |
| Thiol:Maleimide Molar Ratio | 1.1:1 to 5:1 | A slight excess of thiol drives the reaction to completion.[13] |
| Reaction Time | 2-12 hours | Dependent on the reactivity of the specific thiol-containing molecule. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can minimize potential side reactions and degradation. |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the maleimide group before conjugation.[10][14]
-
Solution: Prepare maleimide-activated liposomes immediately before use. Ensure all buffers are free of amines and thiols.
-
Cause: Oxidation of the thiol group on the peptide.
-
Solution: Use fresh peptide solutions. Consider a pre-reduction step with TCEP.
-
-
Liposome Aggregation:
-
Cause: Insufficient PEGylation or changes in surface charge upon conjugation.
-
Solution: Ensure adequate incorporation of PEG-lipid. Monitor zeta potential before and after conjugation.
-
-
In Vivo Instability:
Conclusion
This compound and its derivatives offer a robust and reliable chemistry for the surface functionalization of liposomes, enabling the development of sophisticated drug delivery systems. By understanding the principles of the maleimide-thiol reaction and carefully controlling the experimental parameters, researchers can create targeted liposomal formulations with enhanced efficacy and reduced toxicity. The protocols and insights provided in this application note serve as a foundational guide to empower scientists in their pursuit of innovative therapeutic solutions.
References
-
Al-Awar, R., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Wang, Y. (2012). Study of Advanced Drug Delivery of Liposomes by Maleimide Modification. Theses and Dissertations. [Link]
-
Rainey, K. J., & Raines, R. T. (2009). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science. [Link]
-
Matusewicz, L., et al. (2023). Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2. International Journal of Molecular Sciences. [Link]
-
Yamada, Y., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine. [Link]
-
Yamada, Y., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. ResearchGate. [Link]
-
Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]
-
Li, M., et al. (2022). Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity. Molecules. [Link]
-
Li, M., et al. (2022). Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity. ResearchGate. [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. [Link]
-
StudySmarter. (2023). Thiol Reactions: Maleimide, DTNB Mechanics. [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. [Link]
-
Semantic Scholar. (n.d.). Long-term stabilization of maleimide-thiol conjugates. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. [Link]
-
Moustafa, M., et al. (2022). Maleimide-Decorated PEGylated Mucoadhesive Liposomes for Ocular Drug Delivery. Pharmaceutics. [Link]
-
Li, M., et al. (2022). Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity. MDPI. [Link]
-
Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. ResearchGate. [Link]
-
Oswald, M., et al. (2016). Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes. PubMed. [Link]
-
Wang, Y., et al. (2021). Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin. PubMed. [Link]
-
ResearchGate. (2022). How to incorporate a peptide into liposomes? [Link]
-
Torchilin, V. P. (2005). Antibody Conjugation Methods for Active Targeting of Liposomes. In Liposomes (pp. 231-244). Humana Press. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
-
van der Heide, D., et al. (2023). Liposome Nanoparticle Conjugation and Cell Penetrating Peptide Sequences (CPPs) Enhance the Cellular Delivery of the Tau. Preprints.org. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butylmaleimide. PubChem Compound Database. [Link]
-
Shah, S., et al. (2022). Versatile Encapsulation and Synthesis of Potent Therapeutic Liposomes by Thermal Equilibration. bioRxiv. [Link]
-
Al-Jamal, W. T., & Kostarelos, K. (2011). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics. [Link]
-
Morrison, G. J., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
-
Sharma, G., et al. (2017). Current trends in the use of liposomes for tumor targeting. Nanomedicine. [Link]
-
Li, M., et al. (2022). Liposomes for Tumor Targeted Therapy: A Review. Cancers. [Link]
-
Papo, N., & Shai, Y. (2005). Leveraging Maleimide Chemistry for Advanced Bioconjugation. Methods in Molecular Biology. [Link]
-
Oswald, M., et al. (2016). Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes. ResearchGate. [Link]
-
Ishida, T., et al. (2006). A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies. Journal of Controlled Release. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. nbinno.com [nbinno.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. preprints.org [preprints.org]
- 14. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encapsula.com [encapsula.com]
- 16. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of N-Butylmaleimide Conjugates by Mass Spectrometry
Introduction
N-Butylmaleimide (NBM) is a valuable reagent in bioconjugation, primarily utilized for the selective modification of cysteine residues in proteins and peptides. The maleimide group reacts specifically with the thiol side chain of cysteine via a Michael addition reaction, forming a stable thioether bond. This specific reactivity makes NBM and other maleimide derivatives essential tools in drug development, proteomics, and various biochemical assays. Applications range from the creation of antibody-drug conjugates (ADCs) to the labeling of proteins for functional studies.[1][2]
The precise characterization of these conjugates is critical to ensure the desired stoichiometry, identify the site of modification, and confirm the stability of the linkage. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity for the detailed analysis of biomolecules.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust characterization of this compound conjugates using various mass spectrometry techniques. We will delve into the underlying principles, provide detailed protocols, and address common challenges to ensure reliable and reproducible results.
The Chemistry of this compound Conjugation and its Implications for MS Analysis
The reaction between this compound and a cysteine residue proceeds optimally at a pH range of 6.5-7.5.[5][6] This pH range represents a compromise between the reactivity of the thiol group, which is more nucleophilic in its deprotonated thiolate form, and the stability of the maleimide ring, which is prone to hydrolysis at higher pH.[6]
However, the resulting thiosuccinimide linkage can be susceptible to several side reactions that can complicate mass spectrometry analysis and impact the stability of the conjugate. These include:
-
Hydrolysis: The succinimide ring can undergo hydrolysis, particularly at pH values above 7.5, to form a non-reactive maleamic acid. This results in an 18 Da mass increase in the conjugate.[6]
-
Retro-Michael Reaction: The thioether bond can be reversible, especially in the presence of other thiols, leading to deconjugation.[5][7]
-
Thiazine Rearrangement: For conjugates involving an N-terminal cysteine, a rearrangement to a more stable six-membered thiazine structure can occur, which is isobaric with the initial conjugate but may have different fragmentation patterns in MS/MS.[8][9]
Understanding these potential modifications is crucial for accurate data interpretation.
Experimental Design & Workflow
A typical workflow for the characterization of NBM-conjugated proteins involves several key stages, from sample preparation to data analysis.
Figure 1: A generalized workflow for the mass spectrometric characterization of NBM-conjugated proteins.
Protocols
Protocol 1: this compound Conjugation to a Cysteine-Containing Protein
This protocol outlines the fundamental steps for conjugating NBM to a protein with accessible cysteine residues.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-7.4.
-
This compound (NBM).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Procedure:
-
Protein Preparation: Ensure the protein solution is free of other thiol-containing compounds. If necessary, perform a buffer exchange into the reaction buffer.
-
NBM Stock Solution: Prepare a stock solution of NBM in anhydrous DMF or DMSO. It is recommended to prepare this fresh to avoid hydrolysis of the maleimide.[6]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NBM stock solution to the protein solution. The optimal ratio may need to be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quenching: Quench any unreacted NBM by adding a thiol-containing reagent like L-cysteine to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove excess NBM and quenching reagent by SEC or dialysis.
Protocol 2: Sample Preparation for Mass Spectrometry
Proper sample preparation is paramount for successful MS analysis.[11][12] Here, we describe an in-solution digestion protocol.
Materials:
-
Purified NBM-conjugated protein.
-
Denaturation buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing agent: 10 mM Dithiothreitol (DTT).
-
Alkylation agent: 55 mM Iodoacetamide (IAA). Note: Protect from light.
-
Trypsin (MS-grade).
-
Quenching solution: 0.1% Trifluoroacetic acid (TFA).
-
C18 solid-phase extraction (SPE) cartridges or tips for peptide desalting.
Procedure:
-
Denaturation: Dilute the purified conjugate in the denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce any remaining disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark. This step alkylates any free cysteines that were not modified by NBM.
-
Dilution and Digestion: Dilute the reaction mixture at least 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by acidifying the sample with 0.1% TFA. Desalt the resulting peptides using C18 SPE.
Protocol 3: Mass Spectrometry Analysis
A. Intact Mass Analysis by MALDI-TOF MS
MALDI-TOF MS is a rapid and effective technique for confirming conjugation and determining the degree of labeling.[13][14][15]
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in 50% acetonitrile/0.1% TFA.
-
Sample Spotting: Mix the purified conjugate (or desalted digest) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[16]
-
Data Acquisition: Acquire mass spectra in the appropriate mass range. The instrument should be calibrated using known protein standards.
B. Peptide Mapping and Site Identification by LC-MS/MS
LC-MS/MS provides detailed information on the specific site of NBM modification.[17][18][19]
Procedure:
-
LC Separation: Inject the desalted peptide digest onto a reverse-phase liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer.[20][21]
-
MS and MS/MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
Instrument Settings: Optimize ESI source parameters such as cone voltage to minimize in-source fragmentation.[17]
Data Analysis and Interpretation
Accurate data analysis is critical for extracting meaningful information from the MS data.[22][23]
Intact Mass Analysis
The mass of the NBM modification is 125.18 Da. The number of NBM molecules conjugated to the protein can be determined by the mass shift observed in the deconvoluted mass spectrum.
| Modification | Mass Shift (Da) |
| This compound (NBM) | +125.18 |
| Hydrolyzed NBM | +143.19 (+18 Da) |
| Alkylation with IAA | +57.02 |
Peptide Mapping and PTM Identification
The acquired LC-MS/MS data should be analyzed using a database search engine (e.g., Mascot, Sequest, MaxQuant).[24]
Key Search Parameters:
-
Database: A sequence database containing the protein of interest.
-
Enzyme: Trypsin, with allowed missed cleavages.
-
Fixed Modification: Carbamidomethyl (C) for IAA alkylation (+57.0215 Da).
-
Variable Modifications: Oxidation (M), this compound (C) (+125.1796 Da), and hydrolyzed this compound (C) (+143.1902 Da).
-
Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on the instrument's performance.
The search results will identify peptides containing the NBM modification, and the MS/MS spectra will confirm the sequence and pinpoint the modified cysteine residue.
Fragmentation of NBM-Modified Peptides
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the NBM moiety is generally stable on the cysteine residue.[20] The fragmentation pattern will primarily consist of b- and y-type ions, allowing for straightforward sequence determination. However, it's important to look for characteristic neutral losses or fragment ions that might arise from the NBM group.
Figure 2: A simplified representation of the expected b- and y-ion series from an NBM-modified peptide in MS/MS.
Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inactive maleimide reagent (hydrolysis).- Cysteine residues are oxidized or inaccessible.- Suboptimal pH. | - Use fresh, anhydrous NBM stock solution.- Ensure protein is properly reduced.- Perform conjugation at pH 6.5-7.5.[5][6] |
| Product Heterogeneity | - Incomplete conjugation.- Hydrolysis of the succinimide ring.- Retro-Michael reaction. | - Optimize reaction time and molar excess of NBM.- Control pH during and after conjugation.- Consider post-conjugation hydrolysis at pH 8.5-9.0 to stabilize the linkage.[5][6] |
| Ambiguous MS Data | - In-source fragmentation.- Presence of multiple adducts (e.g., Na+, K+).- Complex mixture of modified and unmodified species. | - Optimize ESI source parameters.- Ensure thorough sample desalting.- Use high-resolution mass spectrometry for better mass accuracy. |
Conclusion
The characterization of this compound conjugates by mass spectrometry is a powerful approach that provides critical information for a wide range of applications in research and drug development. By understanding the underlying chemistry, implementing robust protocols, and employing appropriate data analysis strategies, researchers can confidently determine the extent and location of NBM modification. This detailed level of characterization is essential for ensuring the quality, efficacy, and safety of bioconjugates.
References
-
Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. PubMed. [Link]
-
MALDI-TOF mass spectrum of the modified forms of tryptic peptides of lysozyme alkylated with biotin maleimide. ResearchGate. [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. NIH. [Link]
-
Data Analysis Strategies for Protein Modification Identification. PubMed. [Link]
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. PubMed. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
-
Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. LCGC. [Link]
-
Mass Spectrometric Conjugate Characterization. FUJIFILM Biotechnologies. [Link]
-
Chromatograms of the tandem mass spectrometric (MS) method for the analysis of the six selected neonicotinoids. ResearchGate. [Link]
-
Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC - NIH. [Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
-
Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. NIH. [Link]
-
Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. PubMed. [Link]
-
Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
-
Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. PubMed. [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. [Link]
-
Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC - NIH. [Link]
-
Identification of Protein Modifications by Mass Spectrometry. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. [Link]
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. ResearchGate. [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM. [Link]
-
Data Analysis Strategies for Protein Modification Identification. ResearchGate. [Link]
-
Maldi-Tof Analysis of Mitochondrial Peptides. Clinical Medicine Insights. [Link]
-
Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV. [Link]
-
Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. ResearchGate. [Link]
-
Influence of Post-Translational Modifications on Protein Identification in Database Searches. [Link]
-
Bioinformatics approaches for PTM analysis. Fiveable. [Link]
-
MS Adduct Calculator. Fiehn Lab. [Link]
-
Liquid MALDI MS Analysis of Complex Peptide and Proteome Samples. PubMed. [Link]
-
Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. PMC - PubMed Central. [Link]
-
Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
Sources
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 4. sfrbm.org [sfrbm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicineinsights.info [medicineinsights.info]
- 16. researchgate.net [researchgate.net]
- 17. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Data Analysis Strategies for Protein Modification Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fiveable.me [fiveable.me]
Application Note: 1H NMR Analysis for Rapid and Accurate Characterization of N-Butylmaleimide Reaction Products
Introduction
N-Butylmaleimide is a versatile chemical intermediate extensively utilized in the synthesis of polymers, agrochemicals, and pharmaceuticals. Its reactive carbon-carbon double bond readily participates in a variety of addition reactions, making it a valuable building block. The maleimide functional group is particularly prominent in bioconjugation chemistry, where it is widely used for the site-specific modification of proteins and other biomolecules through Michael addition with thiol groups of cysteine residues. Given the diverse applications of this compound, the accurate and efficient characterization of its reaction products is of paramount importance for quality control, reaction monitoring, and structural elucidation.
This application note provides a comprehensive guide to the use of proton nuclear magnetic resonance (¹H NMR) spectroscopy for the analysis of this compound and its reaction products. We will detail the characteristic ¹H NMR spectrum of the starting material and delineate the spectral changes that occur upon Michael addition and Diels-Alder reactions, two of the most common transformations of this compound. Furthermore, we will provide detailed, field-proven protocols for these reactions and the subsequent NMR analysis, tailored for researchers, scientists, and drug development professionals.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts and coupling patterns of the protons are highly informative and serve as a crucial reference for monitoring its consumption in a reaction.
A key feature of the ¹H NMR spectrum of this compound is the singlet corresponding to the two equivalent olefinic protons of the maleimide ring. In a deuterated chloroform (CDCl₃) solvent, this signal typically appears at approximately 6.67 ppm.[1] The butyl chain exhibits characteristic signals: a triplet for the terminal methyl protons (CH₃) around 0.92 ppm, a multiplet for the adjacent methylene protons (CH₂) at about 1.30 ppm, another multiplet for the next methylene protons (CH₂) around 1.57 ppm, and a multiplet for the methylene protons attached to the nitrogen atom (N-CH₂) at approximately 3.51 ppm.[1]
Table 1: ¹H NMR Chemical Shifts of this compound
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Maleimide CH=CH | 6.67 | s (singlet) |
| N-CH₂ -CH₂-CH₂-CH₃ | 3.51 | m (multiplet) |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.57 | m (multiplet) |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.30 | m (multiplet) |
| N-CH₂-CH₂-CH₂-CH₃ | 0.92 | t (triplet) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Analysis of Michael Addition Products
The Michael addition of a thiol to the electron-deficient double bond of this compound is a cornerstone of bioconjugation. This reaction is highly efficient and specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond. ¹H NMR spectroscopy is an excellent tool for confirming the successful completion of this reaction.
Upon the addition of a thiol, the most significant change in the ¹H NMR spectrum is the disappearance of the singlet at ~6.67 ppm, which corresponds to the maleimide protons. Concurrently, new signals appear in the aliphatic region, corresponding to the now saturated succinimide ring protons. These new protons typically appear as a set of diastereotopic multiplets due to the formation of a new chiral center.
For the product of the reaction between this compound and butanethiol, N-butyl-3-(butylthio)succinimide, the two protons of the former double bond will now be part of an A-B-X spin system. One proton (Ha) will be a doublet of doublets, and the other (Hb) will also be a doublet of doublets, typically appearing in the range of 2.5-3.5 ppm. The proton on the carbon bearing the sulfur atom (Hx) will appear as a multiplet, further downfield. The protons of the butyl chains from both the maleimide and the thiol will also be present in the spectrum.
Expected ¹H NMR Spectral Changes for Michael Addition:
-
Disappearance: Singlet at ~6.67 ppm (maleimide CH=CH).
-
Appearance: Complex multiplets in the 2.5-4.0 ppm region corresponding to the newly formed CH-S and CH₂ protons of the succinimide ring.
Caption: Michael Addition Reaction Scheme.
Analysis of Diels-Alder Reaction Products
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. This compound is an excellent dienophile in this reaction due to its electron-deficient double bond. The reaction with a conjugated diene, such as cyclopentadiene, leads to the formation of a bicyclic adduct.
Similar to the Michael addition, the hallmark of a successful Diels-Alder reaction in the ¹H NMR spectrum is the disappearance of the maleimide proton singlet at ~6.67 ppm. In its place, new signals corresponding to the protons of the newly formed bicyclic system will appear.
For the Diels-Alder adduct of this compound and cyclopentadiene, the two protons on the carbons that were part of the maleimide double bond will become endo and exo protons in the bicyclic system. These will appear as distinct signals, typically as doublets of doublets, in the upfield region of the spectrum. The olefinic protons of the cyclopentadiene moiety will also shift upfield and appear as a multiplet.
Caption: Diels-Alder Reaction Scheme.
Analysis of Polymerization Products
This compound can undergo free-radical polymerization to form poly(this compound). The ¹H NMR spectrum of the resulting polymer will be significantly different from that of the monomer. The sharp singlet of the olefinic protons at ~6.67 ppm will be absent. The signals corresponding to the butyl side chain will remain, but the protons on the polymer backbone will appear as broad multiplets, typically in the 2.5-4.5 ppm region. The broadening of the signals is characteristic of polymers due to the restricted motion of the polymer chains.
Experimental Protocols
Protocol 1: Michael Addition of Butanethiol to this compound
This protocol describes a representative procedure for the Michael addition of butanethiol to this compound.
Materials:
-
This compound
-
Butanethiol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 mmol) in 5 mL of DCM.
-
Add butanethiol (1.1 mmol, 1.1 equivalents) to the solution.
-
Add a catalytic amount of TEA (0.1 mmol, 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 5 mL) and then with brine (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
For ¹H NMR analysis, dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃.
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol provides a method for the Diels-Alder reaction between this compound and cyclopentadiene, which is generated in situ from its dimer.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Set up a distillation apparatus for the cracking of dicyclopentadiene. Heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of toluene.
-
Slowly add the freshly distilled cyclopentadiene (1.2 mmol, 1.2 equivalents) to the this compound solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. The reaction can be monitored by TLC.
-
After stirring for 2-3 hours, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
For ¹H NMR analysis, dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of CDCl₃.
Caption: General workflow for reaction and ¹H NMR analysis.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the analysis of this compound and its reaction products. The distinct chemical shifts of the maleimide protons provide a clear and unambiguous signal for monitoring the progress of reactions such as Michael additions and Diels-Alder cycloadditions. By understanding the characteristic spectral features of the starting material and the expected products, researchers can rapidly and confidently confirm the outcome of their synthetic transformations. The protocols provided herein offer a reliable starting point for the synthesis and subsequent NMR analysis of these important classes of compounds.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
A Step-by-Step Guide for Cysteine-Specific Peptide Labeling with N-Butylmaleimide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of N-Butylmaleimide in Peptide Modification
In the landscape of bioconjugation, the precise and selective modification of peptides is paramount for advancing therapeutic and diagnostic frontiers. The thiol-maleimide reaction stands as a cornerstone of this field, prized for its efficiency, selectivity, and reliability under mild physiological conditions.[1][2] this compound, a thiol-reactive reagent, offers a strategic approach for labeling peptides at cysteine residues. Its butyl substituent provides a degree of hydrophobicity that can be advantageous in specific applications, potentially influencing the solubility and aggregation properties of the resulting peptide conjugate.
This comprehensive guide provides a detailed protocol for the successful labeling of cysteine-containing peptides with this compound. We will delve into the underlying chemical principles, potential challenges, and robust methodologies to ensure reproducible and high-yield conjugations.
The Chemistry of Thiol-Maleimide Conjugation: A Mechanistic Overview
The conjugation of this compound to a peptide's cysteine residue proceeds via a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (-S⁻) of the cysteine side chain.[3][4] This reaction forms a stable, covalent thioether bond, effectively linking the this compound moiety to the peptide.[4]
The selectivity of this reaction for cysteine residues is a key advantage. At a pH range of 6.5 to 7.5, the thiol group of cysteine is sufficiently deprotonated to be reactive, while other potentially nucleophilic groups, such as the ε-amino group of lysine, remain largely protonated and thus unreactive.[5][6] The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at a neutral pH, ensuring high selectivity.
Diagram 1: Michael Addition of this compound to a Cysteine Residue
Sources
- 1. N-tert-Butylmaleimide | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 2973-09-3 [m.chemicalbook.com]
- 6. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
Application Note & Protocol: Synthesis and Application of N-[4-(aminooxy)butyl]maleimide, a Versatile Heterobifunctional Linker for Bioconjugation
Abstract
Heterobifunctional linkers are fundamental tools in modern drug development, diagnostics, and proteomics, enabling the precise covalent assembly of distinct molecular entities. N-[4-(aminooxy)butyl]maleimide is a premier example of such a linker, offering two chemically orthogonal reactive groups: a thiol-reactive maleimide and a carbonyl-reactive aminooxy group. This unique architecture permits controlled, sequential conjugations, which is a critical capability for constructing complex biomolecules like antibody-drug conjugates (ADCs), functionalized peptides, and targeted imaging agents. This guide provides a comprehensive overview of the linker's underlying chemistry, a detailed, field-tested protocol for its chemical synthesis, and practical application protocols for its use in bioconjugation workflows.
Section 1: The Principle of Orthogonal Reactivity
The power of N-[4-(aminooxy)butyl]maleimide lies in the distinct and non-interfering chemical reactivity of its two terminal functional groups. This orthogonality is the cornerstone of its utility, allowing a researcher to dictate which part of a molecule reacts, and when.
The Maleimide Moiety: Precision Thiol Conjugation
The maleimide group is a highly efficient electrophile that reacts selectively with nucleophilic thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins and peptides.
-
Mechanism: The reaction proceeds via a Michael addition, where the thiol attacks one of the vinyl carbons of the maleimide ring. This forms a stable thioether bond.[1]
-
Reaction Conditions: This conjugation is most efficient and specific within a pH range of 6.5 to 7.5.[2][3][4] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, competing reactions with amines (e.g., lysine residues) can occur, reducing specificity.[5]
-
Causality Behind pH Choice: Maintaining the pH between 6.5 and 7.5 is a critical experimental parameter. It ensures the cysteine's sulfhydryl group is sufficiently deprotonated to be reactive while keeping the more abundant amine groups on lysine residues protonated and thus non-reactive, guaranteeing site-selectivity.
-
Considerations: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[6] Strategies like hydrolysis or the use of modified maleimides can enhance long-term stability.[7]
The Aminooxy Moiety: Stable Carbonyl Ligation
The aminooxy group provides a highly specific handle for reacting with carbonyls (aldehydes and ketones) to form a stable oxime linkage.[8]
-
Mechanism: This reaction, known as an oxime ligation, involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O bond.
-
Reaction Conditions: Oxime formation is most efficient under mild acidic conditions, typically between pH 4.0 and 6.5.[5][9] The reaction can be accelerated by catalysts such as aniline.[10]
-
Causality Behind pH Choice: The mild acidity is necessary to catalyze the dehydration step of the reaction without being so acidic as to protonate the aminooxy group, which would render it non-nucleophilic.
-
Advantages: Oxime bonds are significantly more stable against hydrolysis than other carbonyl-derived linkages like imines or hydrazones, making them ideal for constructing bioconjugates intended for in vivo applications.[9]
The Power of Two: A Dual-Action Linker
The ability to trigger these two reactions under different pH conditions allows for a controlled, stepwise approach to building complex molecular architectures. For instance, a payload with an aldehyde can be attached to the linker in a mild acid, and the resulting conjugate can then be attached to an antibody's cysteine residue at a neutral pH.
Caption: Orthogonal reactivity of N-[4-(aminooxy)butyl]maleimide.
Section 2: Synthesis Protocol for N-[4-(aminooxy)butyl]maleimide HCl Salt
This protocol details a robust and efficient five-step synthesis yielding the linker as a stable hydrochloride salt, adapted from published literature.[11][12][13] The strategy employs a monomethoxytrityl (MMT) protecting group for the hydroxylamine, which is cleaved in the final step.
Synthesis Overview
Caption: High-level synthetic scheme for the target linker.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Notes |
| N-(4-Monomethoxytrityl)hydroxylamine | 81243-73-6 | Sigma-Aldrich, Acros | Starting material |
| 1,4-Dibromobutane | 110-52-1 | Sigma-Aldrich | Alkylating agent |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | Sigma-Aldrich | Strong base, handle with extreme care |
| Maleimide | 541-59-3 | TCI, Sigma-Aldrich | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | Sigma-Aldrich | Non-nucleophilic base |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Sigma-Aldrich | Corrosive, use in fume hood |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Acros Organics | Reaction solvent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Fisher Scientific | Reaction solvent |
| Diethyl ether (Et₂O) | 60-29-7 | Fisher Scientific | Extraction solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific | Chromatography eluent |
| Hexanes | 110-54-3 | Fisher Scientific | Chromatography eluent |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | VWR | Drying agent |
| Hydrochloric acid (HCl) in Et₂O (2.0 M) | 7647-01-0 | Sigma-Aldrich | For salt formation |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 4-bromo-1-(((4-methoxyphenyl)diphenylmethyl)oxy)butane (MMT-protected aminooxy bromide)
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-(4-Monomethoxytrityl)hydroxylamine (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the hydroxylamine, forming the alkoxide necessary for the subsequent alkylation. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1,4-dibromobutane (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Causality Note: A large excess of dibromobutane is used to favor mono-alkylation over the potential formation of a dimer.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous phase three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the product as a clear oil.
Step 2: Synthesis of N-{4-[(4-Monomethoxytrityl)aminooxy]butyl}maleimide (MMT-protected linker)
-
Preparation: To a solution of the bromide intermediate from Step 1 (1.0 eq) and maleimide (1.5 eq) in anhydrous DMF, add DBU (1.5 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting bromide is consumed. Causality Note: DBU is a non-nucleophilic organic base used to deprotonate the maleimide, facilitating its N-alkylation by the bromide intermediate.
-
Workup: Pour the reaction mixture into water and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain the MMT-protected linker.
Step 3: Deprotection and Salt Formation to Yield N-[4-(aminooxy)butyl]maleimide HCl
-
Deprotection: Dissolve the MMT-protected linker from Step 2 (1.0 eq) in a minimal amount of dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10 eq) and stir at room temperature for 30 minutes. The solution should turn a deep orange/red color, characteristic of the MMT cation. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile MMT ether protecting group.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.
-
Salt Formation: Dissolve the resulting oil in a minimal amount of DCM and cool to 0 °C. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-[4-(aminooxy)butyl]maleimide HCl as a stable white or off-white solid.[11][12]
Purification and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results (based on literature[11]) | Purpose |
| ¹H NMR (e.g., in D₂O) | Signals corresponding to the maleimide protons (~6.9 ppm), and alkyl chain protons (triplets and multiplets between ~1.6-4.1 ppm). | Confirms the presence of all key structural components and the absence of the MMT protecting group (which has characteristic aromatic signals between 6.8-7.5 ppm). NMR is a primary method for structural elucidation.[14] |
| ¹³C NMR (e.g., in D₂O) | Signals for the maleimide carbonyls (~173 ppm), maleimide vinyl carbons (~135 ppm), and carbons of the butyl chain. | Provides complementary structural information to ¹H NMR, confirming the carbon skeleton of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for the protonated molecule [M+H]⁺ should match the observed m/z to within a few ppm. For C₈H₁₂N₂O₃, the expected exact mass is 184.0848. | Provides an exact mass measurement, which confirms the elemental composition of the synthesized molecule with high confidence. This is a critical validation step to rule out alternative structures or impurities with the same nominal mass. |
| Purity (HPLC) | A single major peak should be observed (typically >95% purity by area). | Quantifies the purity of the final compound, which is essential for its use in subsequent, sensitive bioconjugation reactions. |
Section 3: Application Protocols for Bioconjugation
This section provides a validated workflow for a two-step, sequential conjugation, demonstrating the linker's orthogonal capabilities.
Workflow: Two-Step Labeling of a Protein with a Peptide
Caption: Experimental workflow for sequential bioconjugation.
Protocol A: Conjugation of an Aldehyde-Modified Peptide to the Linker
-
Reagent Preparation:
-
Dissolve the aldehyde-containing peptide in 100 mM sodium acetate buffer, pH 5.5.
-
Dissolve N-[4-(aminooxy)butyl]maleimide HCl (AOBM) in the same buffer. Prepare this solution fresh.
-
-
Reaction:
-
Add the AOBM solution to the peptide solution to achieve a 10- to 20-fold molar excess of the linker.
-
If desired, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.[10]
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the resulting peptide-linker conjugate from excess AOBM using reverse-phase HPLC or a suitable desalting column.
-
Confirm the successful conjugation using LC-MS.
-
Protocol B: Conjugation of the Peptide-Linker to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein (e.g., an IgG antibody) does not have free thiols, they must be generated. This is typically done by reducing interchain disulfide bonds.
-
Dissolve the antibody in a degassed buffer such as PBS, pH 7.2. Add TCEP (tris(2-carboxyethyl)phosphine) to a 20-fold molar excess. Incubate for 30 minutes at room temperature.[4]
-
Remove excess TCEP immediately before conjugation using a desalting column equilibrated with degassed PBS, pH 7.2.
-
-
Reagent Preparation:
-
Dissolve the purified peptide-linker conjugate from Protocol A in degassed PBS, pH 7.2.
-
-
Reaction:
-
Add the peptide-linker solution to the reduced, TCEP-free protein solution to achieve a 5- to 10-fold molar excess of the peptide-linker.
-
Incubate the reaction at room temperature for 2 hours or at 4 °C overnight, protected from light if the peptide is fluorescent.[2]
-
-
Purification:
-
Remove unreacted peptide-linker and other small molecules from the final protein conjugate using gel filtration (e.g., Sephadex G-25) or dialysis against PBS.[15]
-
-
Characterization:
-
Determine the final concentration of the conjugate using a protein assay (e.g., BCA).
-
Determine the degree of labeling (DOL), or the average number of peptides per protein, using UV-Vis spectroscopy (if the peptide has a unique absorbance) or mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]
-
Section 4: Safety and Handling
Proper laboratory safety practices are mandatory when performing chemical synthesis. The following hazards are associated with key reagents in this protocol.
| Reagent | Primary Hazards | Handling Precautions |
| Sodium Hydride (NaH) | Flammable solid, water-reactive (releases flammable hydrogen gas). Causes severe skin burns and eye damage. | Handle only under an inert atmosphere (argon or nitrogen). Use in a chemical fume hood. Wear flame-retardant lab coat, safety goggles, and appropriate gloves. Quench excess reagent carefully with isopropanol. |
| Trifluoroacetic Acid (TFA) | Causes severe skin burns and eye damage. Toxic if inhaled.[16] | Always handle in a properly functioning chemical fume hood.[16][17] Wear chemical-resistant gloves (butyl rubber or Viton recommended for high volumes), safety goggles, and a face shield.[16] Have an emergency shower and eyewash station readily accessible.[18] |
| Maleimide & Derivatives | Skin and respiratory irritant. Sensitizer. | Avoid inhaling dust. Handle in a well-ventilated area or fume hood. Wear standard PPE. |
| N-Hydroxysuccinimide | Causes skin and serious eye irritation. May cause respiratory irritation.[19][20] | Avoid creating dust. Use with adequate ventilation. Wear gloves and safety glasses.[21] |
Conclusion
N-[4-(aminooxy)butyl]maleimide is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over the construction of complex bioconjugates. Its orthogonal reactivity, coupled with the stability of the resulting linkages, makes it an invaluable asset for developing next-generation therapeutics, diagnostics, and research tools. The synthetic and application protocols provided herein offer a validated framework for leveraging this linker's full potential in the laboratory.
References
-
Lee, S. B., et al. (2007). Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent. Bioconjugate Chemistry. Available at: [Link][11][13]
-
Lee, S. B., et al. (2007). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. PubMed. Available at: [Link][12]
-
American Chemical Society. (n.d.). Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent. ACS Publications. Available at: [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Available at: [Link][22]
-
BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Available at: [Link][15]
-
University of California, Santa Barbara. (n.d.). Trifluoroacetic Acid SOP. Available at: [Link][16]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Available at: [Link][18]
-
ResearchGate. (2007). Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent. Available at: [Link][23]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Available at: [Link][24]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available at: [Link][17]
-
PubChem. (2025). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid. Available at: [Link][25]
-
AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Available at: [Link][26]
-
Gámez, N. C. (2016). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville Libraries. Available at: [Link][8]
-
de Ruiter, M. V., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link][10]
-
Stanzl, E. G., et al. (2013). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Available at: [Link][6]
-
Hewitt, S. H., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Available at: [Link][7]
-
Pauli, G. F., et al. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Natural Products. Available at: [Link][14]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioacts.com [bioacts.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. nj.gov [nj.gov]
- 18. amherst.edu [amherst.edu]
- 19. fishersci.com [fishersci.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 23. researchgate.net [researchgate.net]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 26. americanbio.com [americanbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Butylmaleimide Conjugation Efficiency
Welcome to the Technical Support Center dedicated to enhancing the efficiency of your N-Butylmaleimide conjugation workflows. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the robust chemistry of maleimides for creating bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated molecules. Here, we will delve into the critical parameters governing the maleimide-thiol reaction, troubleshoot common challenges, and provide detailed protocols to ensure the success of your experiments.
The Foundation: Understanding the Maleimide-Thiol Reaction
The conjugation of this compound to a biomolecule relies on the highly efficient and selective Michael addition reaction between the maleimide's electron-deficient carbon-carbon double bond and a thiol group (sulfhydryl), typically from a cysteine residue on a protein or peptide.[] This reaction forms a stable covalent thioether bond (a thiosuccinimide linkage) under mild, physiological conditions.[] The high selectivity for thiols, especially within a specific pH range, makes this one of the most reliable methods in bioconjugation.[][2]
Caption: Mechanism of this compound conjugation with a thiol-containing molecule.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation, their probable causes, and actionable solutions.
| Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conjugation Yield | 1. Hydrolysis of this compound: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[3][4] 2. Oxidation of Thiols: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides. 3. Incorrect pH: The reaction rate is significantly slower at pH < 6.5 as the thiol group is protonated and less nucleophilic.[5] 4. Steric Hindrance: The butyl group on this compound, or the protein structure around the cysteine, may physically block the reaction.[3][6] | 1. Control pH & Reagent Preparation: Maintain the reaction pH between 6.5 and 7.5. Prepare this compound stock solutions in an anhydrous solvent like DMSO or DMF and add to the aqueous reaction buffer immediately before use to minimize hydrolysis.[7] 2. Reduce Disulfide Bonds: If necessary, pre-treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal as it doesn't contain a thiol and won't compete with the maleimide reaction. If using DTT, it must be removed before adding the maleimide. 3. Optimize Reaction Buffer: Use a well-buffered system (e.g., 100 mM phosphate buffer) to maintain the optimal pH throughout the reaction. 4. Overcome Steric Effects: Increase the molar excess of this compound (a 10-20 fold excess is a good starting point). Consider using a longer linker if conjugating two large molecules. For buried cysteines, partial, controlled denaturation might be necessary.[3] |
| Inconsistent Conjugation Results | 1. Variable Reagent Activity: Inconsistent storage or handling of this compound can lead to varying degrees of hydrolysis. 2. Inconsistent Protein Preparation: Differences in protein concentration, purity, or the extent of disulfide reduction between batches. | 1. Standardize Reagent Handling: Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles. Always use fresh dilutions for each experiment. 2. Standardize Protein Workflow: Accurately determine protein concentration (e.g., BCA assay). Implement a consistent protocol for disulfide reduction and removal of the reducing agent. |
| Conjugate Instability (Loss of Payload) | 1. Retro-Michael Reaction: The thioether bond is reversible and can undergo thiol exchange, especially in the presence of other thiols (e.g., glutathione in vivo).[3][8] | 1. Post-Conjugation Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a higher pH (e.g., 8.5-9.0) until the reaction is complete, which can be monitored by mass spectrometry.[3] |
| Off-Target Reactions | 1. Reaction with Amines: At pH > 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[5] 2. Thiazine Rearrangement: With N-terminal cysteines, the N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring.[9] This is more pronounced at neutral to basic pH. | 1. Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to ensure high chemoselectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5] 2. Acidic Conjugation or N-terminal Modification: To avoid thiazine rearrangement, perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated. Alternatively, if the experimental design allows, acetylate the N-terminal amine.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my thiol-containing protein?
A starting point is typically a 10 to 20-fold molar excess of this compound to the protein. However, the optimal ratio is highly dependent on the specific protein, the number of available cysteines, and potential steric hindrance. For smaller molecules like peptides, a lower excess (e.g., 2:1 to 5:1) may be sufficient.[3] It is always recommended to perform small-scale pilot experiments with a range of molar ratios to determine the ideal conditions for your specific system.
Q2: What are the best buffers to use for this compound conjugation?
Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a pH between 6.5 and 7.5 are all suitable choices. It is crucial that the buffer is free of any thiol-containing compounds. Always degas the buffer before use to minimize the oxidation of free thiols on your protein.
Q3: How should I store my this compound?
This compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in an anhydrous organic solvent like DMSO or DMF.[7] This stock solution should also be stored at -20°C in small aliquots to prevent degradation from moisture and repeated freeze-thaw cycles. Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[7]
Q4: How can I confirm that my conjugation reaction was successful and determine the degree of labeling (DOL)?
Several analytical techniques can be employed:
-
Mass Spectrometry (MS): This is a direct method to confirm the mass of the final conjugate, which will be the mass of your protein plus the mass of the attached this compound-payload.
-
HPLC Analysis: Reverse-phase HPLC can be used to separate the unconjugated protein, unreacted maleimide reagent, and the final conjugate, which will typically have different retention times.
-
UV-Vis Spectrophotometry: If your payload is a dye or chromophore, the DOL can be calculated by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for the payload.[7]
-
Ellman's Test: This colorimetric assay quantifies the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.
Q5: My conjugate appears to be losing its payload over time in storage. What is happening and how can I prevent it?
This is likely due to the retro-Michael reaction, where the thioether bond breaks and the maleimide is released.[3] To create a more stable conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0.[3] This ring-opened structure is much more stable and not susceptible to thiol exchange.
Caption: Post-conjugation stabilization workflow via hydrolysis.
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Post-Conjugation Stabilization by Hydrolysis
-
Purification: Ensure the this compound-protein conjugate is purified from all small molecule thiols.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubation: Incubate the solution at room temperature or 37°C for 1-2 hours. The reaction progress can be monitored by mass spectrometry (look for an 18 Da mass increase corresponding to the addition of a water molecule).
-
Final Buffer Exchange: Once the hydrolysis is complete, exchange the buffer to a desired storage buffer with a neutral pH (e.g., PBS, pH 7.4).
References
- 2. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Butylmaleimide Stability in Aqueous Buffers
Welcome to the technical support center for N-Butylmaleimide and related maleimide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the hydrolysis of this compound in aqueous buffers during your experiments.
Introduction to this compound Instability
This compound is a valuable reagent in bioconjugation, primarily used for its ability to selectively react with thiol groups on proteins, peptides, and other biomolecules. This reaction, a Michael addition, is highly efficient under specific conditions. However, a significant challenge in working with maleimides in aqueous environments is their susceptibility to hydrolysis. This guide will walk you through the causes of this instability and provide actionable strategies to ensure the success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
This compound hydrolysis is a chemical reaction where the maleimide ring is opened by water, which acts as a nucleophile. This process results in the formation of a non-reactive maleamic acid derivative[1][2]. The key issue is that this open-ring form can no longer participate in the desired Michael addition reaction with thiol groups (e.g., from cysteine residues). Consequently, hydrolysis of the maleimide reagent before it has a chance to react with the target thiol leads to significantly lower or no conjugation efficiency, resulting in reduced yields of your desired bioconjugate and a waste of valuable reagents[2].
Caption: Mechanism of this compound hydrolysis leading to a non-reactive product.
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
The rate of this compound hydrolysis is principally governed by two main factors:
-
pH: The stability of the maleimide ring is highly pH-dependent. The rate of hydrolysis significantly increases as the pH becomes more alkaline[1][2][3]. Maleimides are most stable in a slightly acidic to neutral pH range, typically between 6.5 and 7.5[1][2]. Above pH 7.5, the rate of hydrolysis accelerates dramatically, becoming a major competing reaction[1][2].
-
Temperature: As with most chemical reactions, higher temperatures increase the kinetic rate of hydrolysis[1][2]. Therefore, it is often recommended to perform conjugation reactions at room temperature or even at 4°C to minimize the extent of hydrolysis.
Q3: What is the optimal pH for maleimide-thiol conjugation to minimize hydrolysis?
The optimal pH for the maleimide-thiol reaction is a compromise between ensuring the reactivity of the thiol group and maintaining the stability of the maleimide. This is generally accepted to be in the range of pH 6.5 to 7.5 [1][2][4]. Within this window, the thiol group is sufficiently deprotonated to be nucleophilic and react efficiently with the maleimide, while the competing hydrolysis reaction is kept to a minimum[1]. It's noteworthy that at a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, which ensures high selectivity for cysteine residues over lysine residues, for example[2][4].
| pH Range | Maleimide Stability | Thiol Reactivity | Recommendation |
| < 6.5 | High | Low (Thiol is protonated) | Sub-optimal for conjugation |
| 6.5 - 7.5 | Good | High (Thiolate is present) | Optimal for conjugation |
| > 7.5 | Low (Rapid hydrolysis) | High | Not recommended due to hydrolysis |
| > 8.0 | Very Low (Very rapid hydrolysis) | High | Avoid for conjugation[3] |
Q4: Can I prepare and store aqueous stock solutions of this compound?
It is highly inadvisable to prepare and store aqueous stock solutions of this compound or other maleimide reagents for any significant length of time due to their susceptibility to hydrolysis[1][4]. Aqueous solutions should be prepared immediately before use[2][4]. For long-term storage, it is best practice to dissolve the maleimide reagent in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][4]. These stock solutions should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles and moisture contamination[1].
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to this compound hydrolysis during your experiments.
Problem 1: Low or No Yield of the Desired Bioconjugate
This is the most common symptom of premature maleimide hydrolysis.
Caption: Troubleshooting workflow for low bioconjugation yield.
-
Causality: If the maleimide has hydrolyzed before the reaction begins, no conjugation can occur.
-
Recommended Action: Always use a fresh aliquot of your this compound stock solution, which should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C[1]. Avoid using aqueous stock solutions that have been stored. Immediately before the conjugation reaction, dilute the necessary amount of the organic stock solution into the reaction buffer[1].
-
Causality: An incorrect buffer pH, particularly on the alkaline side (pH > 7.5), will cause rapid hydrolysis of the maleimide, preventing the desired reaction with the thiol.
-
Recommended Action: Use a calibrated pH meter to verify that your reaction buffer is within the optimal range of 6.5-7.5[1]. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or Tris buffers, carefully adjusted to the correct pH[1].
-
Causality: The thiol-maleimide reaction requires the cysteine residues on your protein to be in their reduced, free thiol state. If they are oxidized and have formed disulfide bonds, they will not be available for conjugation.
-
Recommended Action: If disulfide bonds are present, they must be reduced prior to the conjugation reaction. See the experimental protocol below for a standard reduction procedure using Tris(2-carboxyethyl)phosphine (TCEP).
Problem 2: Instability of the Final Conjugate (Thiosuccinimide Linkage)
Even after a successful conjugation, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo[5][6][7]. This can lead to the loss of the conjugated payload.
-
Causality: The thiosuccinimide ring can be intentionally hydrolyzed post-conjugation to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction and subsequent thiol exchange[7][8][9][10].
-
Recommended Action: After the initial conjugation and purification of the bioconjugate, you can induce this stabilizing hydrolysis. See the protocol below.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds using TCEP
This protocol is for ensuring that cysteine residues are in their reduced state and available for conjugation.
-
Preparation: Prepare your protein solution in a degassed reaction buffer (e.g., PBS, pH 7.2)[1].
-
Addition of TCEP: Add a 10- to 100-fold molar excess of TCEP hydrochloride to the protein solution from a freshly prepared stock[1].
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature[1].
-
Removal of TCEP (Optional but Recommended): If necessary, remove the excess TCEP using a desalting column to prevent it from reacting with the maleimide.
Protocol 2: Post-Conjugation Hydrolysis for Thiosuccinimide Stabilization
This protocol is for increasing the stability of the final conjugate by ring-opening the thiosuccinimide.
-
Confirmation of Conjugation: After the initial maleimide-thiol conjugation reaction and purification of the conjugate, confirm its formation using an appropriate analytical method (e.g., HPLC, Mass Spectrometry)[1].
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding a high pH buffer (e.g., 0.1 M sodium phosphate, pH 9.0)[1].
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry. A complete reaction is indicated by a mass increase of 18 Da (the mass of a water molecule)[1].
-
Re-neutralization: Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications[1].
Protocol 3: Quantification of Maleimide Hydrolysis by HPLC
This protocol allows for the direct measurement of maleimide stability over time.
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Time-Course Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and quench any further reaction by adding a small amount of acid (e.g., formic acid or TFA) to lower the pH.
-
HPLC Analysis: Analyze the samples using reverse-phase HPLC (RP-HPLC). The intact this compound will have a different retention time than its hydrolyzed maleamic acid form[1].
-
Quantification: By integrating the peak areas of the intact maleimide at each time point, you can calculate the rate of hydrolysis and the half-life of the maleimide under those specific buffer conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Butylmaleimide Reactions with Cysteine
Welcome to the technical support guide for optimizing the reaction between N-Butylmaleimide and cysteine residues. This resource is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the reaction chemistry and to offer practical solutions for common experimental challenges. The content is structured in a question-and-answer format to directly address your most pressing questions.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section covers the fundamental concepts governing the maleimide-thiol conjugation, with a special focus on the critical role of pH.
Q1: What is the fundamental mechanism of the this compound reaction with cysteine?
The reaction between this compound and the thiol (sulfhydryl) group of a cysteine residue proceeds via a Michael addition mechanism.[1][2] In this reaction, the deprotonated thiol group, known as a thiolate anion (-S⁻), acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether bond.[1][3] This reaction is highly efficient and specific under optimized conditions, making it a cornerstone of bioconjugation.[1]
Q2: Why is pH a critical parameter for this reaction?
pH is the single most critical parameter because it governs a crucial trade-off between reaction rate and reagent stability.
-
Activation of the Thiol: The reactive species is the negatively charged thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate is determined by the pKa of the cysteine's sulfhydryl group (typically ~8.3-8.6) and the pH of the buffer, as described by the Henderson-Hasselbalch equation.[4] As the pH increases towards the pKa, the concentration of the reactive thiolate increases, leading to a faster reaction rate. Below pH 6.5, the reaction is often impractically slow because the thiol is predominantly protonated.[5]
-
Stability of the Maleimide: The maleimide ring is susceptible to hydrolysis, a reaction with water that opens the ring to form a non-reactive maleamic acid.[6][7] This hydrolysis reaction is highly pH-dependent, accelerating significantly at pH values above 7.5.[5][6][8] Once hydrolyzed, the maleimide can no longer react with a thiol, leading to a loss of reagent and reduced conjugation efficiency.
Therefore, optimizing the pH is a balancing act: it must be high enough to generate sufficient thiolate for an efficient reaction but low enough to minimize the competing hydrolysis of the this compound.
Q3: What is the generally recommended pH range for the maleimide-thiol reaction?
The optimal and most widely recommended pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[3][5][6][9][10]
-
At pH 7.0 , the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine side chains), ensuring high selectivity for cysteine residues.[6][9][10]
-
Below pH 6.5 , the reaction rate slows considerably as the concentration of the reactive thiolate anion decreases.[5][11]
-
Above pH 7.5 , the rate of maleimide hydrolysis increases significantly, and the reaction begins to lose its specificity, showing increased reactivity with primary amines like lysine.[3][5][9][10]
| pH Range | Reaction Rate with Thiol | Maleimide Hydrolysis Rate | Selectivity for Thiol vs. Amine | Recommendation |
| < 6.5 | Very Slow | Minimal | High | Not recommended unless required for protein stability; expect long reaction times. |
| 6.5 - 7.5 | Optimal | Low / Manageable | Excellent | Highly Recommended. This is the ideal range for most applications. |
| 7.5 - 8.5 | Fast | Significant | Decreasing | Use with caution. Reaction times must be short. Risk of side reactions increases. |
| > 8.5 | Very Fast | Very Rapid | Poor | Not recommended. Significant hydrolysis and off-target reactions are expected.[3] |
Q4: What are the primary competing side reactions I should be aware of?
Besides the desired thioether formation, several side reactions can occur, many of which are exacerbated by suboptimal pH:
-
Maleimide Hydrolysis: As discussed, this is the most common side reaction, where water attacks the maleimide ring, rendering it inactive. It is the primary reason to avoid pH values above 7.5.[5][6]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of the protein or the epsilon-amino group of lysine residues, leading to a loss of specificity.[9][10]
-
Thiazine Rearrangement: If the cysteine is at the N-terminus of a peptide or protein, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is more pronounced at neutral to basic pH.[2][9][12]
-
Retro-Michael Reaction: The thioether bond, while generally stable, can be reversible, especially in the presence of other thiols.[9][13] This can lead to the transfer of the this compound group to other thiols, a concern for in vivo applications where glutathione is abundant.[9]
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides practical advice for overcoming common experimental hurdles and includes a detailed protocol for pH optimization.
Q5: My reaction yield is low. How can I troubleshoot this?
Low conjugation efficiency is a common problem that can often be traced back to a few key factors. Use the following flowchart to diagnose the issue.
Q6: I am observing significant off-target products or heterogeneity. What is the likely cause and solution?
Product heterogeneity often points to a loss of reaction specificity.
-
Primary Cause: The most common reason is a pH higher than 7.5 . This promotes the reaction of this compound with other nucleophilic residues, primarily the amine groups on lysine side chains.[5][9]
-
Solution: Carefully prepare your reaction buffer and verify its pH is within the 6.5-7.5 range using a calibrated meter. If your protein requires a higher pH for stability or solubility, you must shorten the reaction time significantly and accept a potential decrease in specificity.
Q7: How do I experimentally determine the optimal pH for my specific protein and this compound conjugate?
While the 6.5-7.5 range is a robust starting point, empirical determination is best for ensuring maximum efficiency and reproducibility.
Protocol: pH Optimization for this compound Conjugation
-
Buffer Preparation:
-
Prepare a set of buffers (e.g., 100 mM sodium phosphate) at various pH points. A good starting set is pH 6.5, 7.0, 7.5, and 8.0.
-
Ensure all buffers are degassed by vacuum or by bubbling with an inert gas (argon or nitrogen) to prevent thiol oxidation.[5][14]
-
Add a chelating agent like 1 mM EDTA to prevent metal-catalyzed oxidation of thiols.
-
-
Protein Preparation:
-
If your protein contains disulfide bonds that need to be reduced to free up cysteine thiols, treat it with a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[7][9]
-
If using a thiol-based reducing agent like DTT, it must be removed prior to adding the maleimide, typically via a desalting column.[9]
-
Buffer exchange the protein into your reaction buffer of choice (e.g., pH 7.0 phosphate buffer) to remove the excess reducing agent.
-
-
Reagent Preparation:
-
Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[7][14] Store this stock at -20°C in small aliquots.[7]
-
Crucially, only dilute the maleimide stock into the aqueous reaction buffer immediately before starting the conjugation. Do not store aqueous solutions of maleimides.[6][7][10]
-
-
Reaction Setup (in parallel):
-
For each pH point (6.5, 7.0, 7.5, 8.0), set up a separate reaction.
-
To a solution of your protein (e.g., 1-5 mg/mL), add the freshly diluted this compound to achieve a final molar excess (e.g., 10-fold over the protein).
-
Incubate all reactions at a consistent temperature (e.g., room temperature) for a set time (e.g., 2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding a small molecule thiol like free cysteine or β-mercaptoethanol to scavenge any unreacted this compound.
-
Analyze the products from each pH condition. Techniques like SDS-PAGE (looking for a mass shift), HPLC, or mass spectrometry (MS) can be used to determine the degree of labeling and the presence of byproducts.
-
The optimal pH will be the one that gives the highest yield of the desired conjugate with the least amount of unreacted protein and side products.
-
Q8: Which buffer should I choose for the conjugation reaction?
The choice of buffer is important. The key is to use a non-nucleophilic buffer to avoid it competing with the cysteine thiol.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are excellent choices as they are non-nucleophilic and buffer well in the optimal pH 6.5-7.5 range.[14][15][16]
-
Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can react with the maleimide, especially as the pH approaches 8.[10] Buffers containing thiols (e.g., DTT) are incompatible as they will directly compete in the reaction.[7]
References
-
Riccio, D. A., Jr, & Kiick, K. L. (n.d.). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Chemical Engineering Faculty Publication Series. [Link]
-
Lowe, A. B. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]
-
Riccio, D. A., et al. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
St-Gelais, M., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(12), e3323. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. [Link]
-
ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different... ResearchGate. [Link]
-
ResearchGate. (n.d.). a) Competing reactions of cysteine-maleimide conjugates including... ResearchGate. [Link]
-
ResearchGate. (2021). A protocol for conjugation between Maleimide-Beads and Oligo-thiol?. ResearchGate. [Link]
-
ChemRxiv. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. DSpace [scholarworks.umass.edu]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Butylmaleimide-Protein Conjugates
Welcome to the technical support center for the purification of N-Butylmaleimide-protein conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted this compound and other small molecules from your valuable protein conjugates. We will explore the underlying chemistry, compare purification methodologies, and provide detailed troubleshooting guides to help you achieve the highest purity for your downstream applications.
Section 1: The Criticality of Purification in Maleimide Chemistry
The reaction between a maleimide group and a thiol (typically from a cysteine residue on a protein) is one of the most widely used bioconjugation strategies, forming a stable thioether bond.[] This method is central to creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools.[]
However, the conjugation reaction is rarely 100% efficient. An excess of the maleimide reagent is often used to drive the reaction to completion, which necessitates a robust purification step to remove unreacted small molecules.
Why is removing unreacted this compound so important?
-
Toxicity and Off-Target Effects: Free maleimide is a reactive molecule that can bind to other thiol-containing proteins, leading to off-target effects and potential cytotoxicity in cell-based assays or in vivo studies.[2]
-
Compromised Stability: Residual reactants can affect the long-term stability and aggregation propensity of the final conjugate product.
Understanding Side Reactions: Maleimide Hydrolysis
A key consideration in maleimide chemistry is the hydrolysis of the maleimide ring. In aqueous solutions, especially at pH values above 7.5, the maleimide ring can open, rendering it unreactive towards thiols.[2] While this can be a nuisance before conjugation, post-conjugation hydrolysis of the thiosuccinimide ring can actually be beneficial, as the resulting succinamic acid thioether is more stable and not susceptible to a retro-Michael reaction, which could lead to deconjugation.[2][4]
Section 2: Purification Methodologies: A Comparative Overview
The choice of purification method depends on several factors, including the scale of your experiment, the properties of your protein conjugate, and the required final purity. Here is a comparison of the most common techniques:
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[5] | High resolution, can separate aggregates and fragments.[6] | Time-consuming, requires a dedicated chromatography system, potential for sample dilution.[7][8] | High-purity applications, analytical characterization, and polishing steps. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane.[9] | Simple, inexpensive, gentle on the protein.[10] | Slow, requires large buffer volumes, potential for sample dilution and protein loss.[11] | Small to medium scale, buffer exchange, and removal of small molecule impurities. |
| Tangential Flow Filtration (TFF) / Diafiltration | Convective removal of small molecules through a membrane while retaining the protein. | Fast, scalable, can concentrate the sample simultaneously.[7] | Requires specialized equipment, potential for membrane fouling and protein aggregation. | Large-scale manufacturing (e.g., ADCs), rapid buffer exchange and concentration. |
Section 3: In-Depth Protocol & Troubleshooting: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is a powerful technique that separates molecules based on their hydrodynamic radius.[5] Larger molecules, like the protein conjugate, cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting first. Smaller molecules, like unreacted this compound, enter the pores and have a longer path, eluting later.[5]
Experimental Workflow: SEC Purification
Caption: Workflow for SEC purification of protein conjugates.
Detailed Step-by-Step Protocol for SEC
-
Column Selection and Equilibration:
-
Choose an SEC column with a fractionation range appropriate for your protein's molecular weight. For example, for an antibody (~150 kDa), a resin with an exclusion limit well above this is suitable.[12]
-
Equilibrate the column with at least two column volumes of your desired final buffer (e.g., PBS, pH 7.4) at a flow rate recommended by the manufacturer. Ensure the UV baseline is stable.
-
-
Sample Preparation:
-
After the conjugation reaction, it is highly recommended to clarify the sample by centrifugation (10,000 x g for 15 minutes) and/or filtration (0.22 µm or 0.45 µm filter) to remove any precipitated protein or particulates that could clog the column.[13]
-
-
Injection and Elution:
-
Inject the clarified conjugate mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Begin elution with the equilibration buffer. The protein conjugate will elute in the void volume or early fractions, while the smaller, unreacted maleimide will elute in later fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm for the protein and potentially at 302 nm for the maleimide, although the latter has a low extinction coefficient.[14]
-
Analyze the collected fractions by SDS-PAGE or other relevant methods to identify those containing the pure conjugate.
-
-
Pooling:
-
Pool the fractions containing the purified protein conjugate.
-
SEC Troubleshooting Guide (FAQ)
-
Q1: My protein conjugate is precipitating on the column. What should I do?
-
A1: Protein precipitation during SEC can be due to high local protein concentration or buffer incompatibility.[15][16]
-
Reduce Protein Concentration: Try diluting your sample before injection.
-
Optimize Buffer: Consider adding stabilizing excipients to your buffer, such as 5% glycerol or 0.1% Tween-20.[17] Ensure the buffer pH is not close to the protein's isoelectric point.[17]
-
Change Temperature: Running the purification at room temperature instead of 4°C can sometimes reduce precipitation.[17]
-
-
-
Q2: I'm seeing poor separation between my protein and the unreacted maleimide.
-
A2: This could be due to several factors:
-
Incorrect Column: Ensure the fractionation range of your SEC column is appropriate for the size difference between your protein and the small molecule.
-
Overloading: Reduce the sample volume injected onto the column.
-
Flow Rate: Decrease the flow rate to allow for better separation.[5]
-
-
-
Q3: My protein recovery is low.
-
A3: Low recovery might be due to non-specific binding to the column matrix or tubing.
-
Column Passivation: Before the first use, or if you suspect issues, passivating the chromatography system and column with a blank injection of a high concentration of a non-target protein (like BSA) can help block non-specific binding sites.
-
Buffer Additives: Including a small amount of a non-ionic detergent or increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffer can sometimes mitigate this issue.
-
-
Section 4: In-Depth Protocol & Troubleshooting: Dialysis
Dialysis is a classic and gentle method for separating molecules based on a concentration gradient across a semi-permeable membrane.[9] The protein conjugate is placed inside a dialysis bag or cassette with a specific molecular weight cut-off (MWCO), and this is placed in a large volume of buffer. Small molecules like unreacted this compound diffuse out of the bag into the buffer, while the larger protein conjugate is retained.[9]
Experimental Workflow: Dialysis Purification
Caption: Workflow for purification by dialysis.
Detailed Step-by-Step Protocol for Dialysis
-
Membrane Selection and Preparation:
-
Sample Loading:
-
Dialysis:
-
Immerse the sealed bag in a beaker containing the desired buffer. The buffer volume should be at least 100-200 times the sample volume to ensure an effective concentration gradient.[10][18]
-
Place the beaker on a stir plate with a stir bar and stir gently at the desired temperature (often 4°C for stability).[10]
-
Perform at least three buffer changes to effectively remove the small molecules. A typical schedule is:
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer.
-
Open the bag and gently pipette out the purified protein conjugate into a clean tube.
-
Dialysis Troubleshooting Guide (FAQ)
-
Q1: My sample volume increased significantly during dialysis. Why?
-
A1: This is due to osmosis. If your sample has a high concentration of solutes (like salts from the conjugation buffer) compared to the dialysis buffer, water will move into the dialysis bag. This is normal, but leaving adequate headspace in the bag is crucial to prevent it from bursting.[11] Subsequent buffer changes will resolve the osmotic imbalance.
-
-
Q2: How can I confirm the removal of unreacted maleimide?
-
A2: You can use an indirect spectrophotometric assay.[3] React a sample of your purified conjugate with an excess of a thiol-containing molecule (like glutathione or cysteine). Then, quantify the remaining unreacted thiol using Ellman's reagent (DTNB) or 4,4'-dithiodipyridine (DTDP).[14][20] A very low amount of reacted thiol indicates successful removal of the maleimide.
-
-
Q3: My protein precipitated in the dialysis bag.
-
A3: Similar to SEC, this is often due to buffer incompatibility or protein instability.
-
Check Buffer pH: Ensure the pH of your dialysis buffer is not near the protein's isoelectric point.[17]
-
Add Stabilizers: Consider adding glycerol (5-10%) or other stabilizers to the dialysis buffer.[17]
-
Protein Concentration: If your protein is highly concentrated, it may be more prone to aggregation. Performing the dialysis with a slightly more dilute sample might help.
-
-
Section 5: In-Depth Protocol & Troubleshooting: Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and scalable method ideal for purifying and concentrating protein conjugates, especially in biopharmaceutical manufacturing. In TFF, the sample solution flows parallel (tangential) to the membrane surface. This sweeping action prevents the build-up of retained molecules on the membrane, which is a common issue in direct-flow filtration. The process of washing out small molecules by continuously adding new buffer is called diafiltration.[21]
Experimental Workflow: TFF/Diafiltration Purification
Caption: Workflow for purification by TFF/Diafiltration.
Detailed Step-by-Step Protocol for TFF
-
System Setup and Equilibration:
-
Select a TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody).
-
Assemble the TFF system (cassette, tubing, pump, pressure gauges) according to the manufacturer's protocol.
-
Equilibrate the system by flushing with the desired final buffer.
-
-
Sample Loading and Diafiltration:
-
Load the crude conjugate mixture into the sample reservoir.
-
Begin recirculating the sample through the system at the recommended cross-flow rate and transmembrane pressure (TMP).
-
Start the diafiltration process by adding fresh buffer to the reservoir at the same rate as the permeate (filtrate) is being removed. This maintains a constant volume.
-
Continue for 5-10 diafiltration volumes to ensure complete removal of small molecules.
-
-
Concentration (Optional):
-
After diafiltration, the sample can be concentrated by stopping the addition of new buffer and allowing the permeate to be removed until the desired final volume is reached.
-
-
Sample Recovery:
-
Recover the purified and concentrated sample from the system.
-
TFF Troubleshooting Guide (FAQ)
-
Q1: The permeate flow rate is very low.
-
A1: This is often a sign of membrane fouling or high sample viscosity.
-
Check Pressure: Ensure the transmembrane pressure (TMP) and cross-flow rate are within the manufacturer's recommended range.
-
Sample Viscosity: If the sample is highly concentrated or viscous, you may need to dilute it or decrease the cross-flow rate.[16]
-
Membrane Clogging: If you suspect the membrane is clogged with particulates, the sample should be centrifuged or filtered before processing.[16]
-
-
-
Q2: My protein is aggregating during the TFF process.
-
A2: Aggregation can be caused by shear stress from the pump or by high protein concentrations.
-
Optimize Pump Speed: Reduce the pump speed (cross-flow rate) to minimize shear stress.
-
Buffer Formulation: As with other methods, ensure your buffer composition is optimal for protein stability.
-
Concentration Limit: Avoid over-concentrating the protein. Determine the maximum stable concentration for your specific conjugate beforehand.
-
-
-
Q3: How do I choose between TFF and SEC for my ADC purification?
-
A3: TFF is generally preferred for process-scale ADC manufacturing due to its speed and scalability. It excels at bulk impurity removal and buffer exchange.[21] SEC is often used as a final "polishing" step to remove aggregates and achieve very high purity, or for smaller, lab-scale preparations where a chromatography system is readily available.[7][8]
-
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. bio-rad.com [bio-rad.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 14. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 15. neb.com [neb.com]
- 16. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in N-Butylmaleimide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Butylmaleimide, a valuable reagent in bioconjugation and polymer chemistry. Low yields can arise from various factors, and this guide is designed to help you diagnose and resolve these issues efficiently, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Reaction & Stoichiometry
Q1: My overall yield of this compound is consistently low. What are the most common causes?
A1: Low yields in this compound synthesis typically stem from issues in one of the two key stages of the reaction: the initial formation of N-butylmaleamic acid or its subsequent cyclodehydration. The most common culprits are:
-
Incomplete Cyclodehydration: The conversion of the intermediate N-butylmaleamic acid to the final this compound is often the rate-limiting step and a primary source of low yield. This can be due to insufficient heating, incorrect dehydrating agent, or suboptimal reaction time.[1][2]
-
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product. A common side reaction is the isomerization of maleamic acid to fumaramic acid, which does not readily cyclize.[3]
-
Purification Losses: this compound can be lost during workup and purification steps, especially if the purification method is not optimized.[4]
-
Moisture Contamination: The presence of water can hydrolyze the starting maleic anhydride and the final this compound product, leading to lower yields. Therefore, using anhydrous solvents and reagents is crucial.
Q2: I'm observing a significant amount of unreacted maleic anhydride in my crude product. What went wrong?
A2: Unreacted maleic anhydride suggests that the initial reaction with n-butylamine to form N-butylmaleamic acid was incomplete. Here are the likely reasons:
-
Insufficient Reaction Time or Temperature: The reaction between maleic anhydride and n-butylamine is typically fast and exothermic.[5] However, if the reaction is not allowed to proceed to completion, you will have unreacted starting material.
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reactants, preventing them from reacting completely.
-
Stoichiometry Issues: Ensure that you are using the correct molar ratio of n-butylamine to maleic anhydride. A slight excess of the amine is sometimes used to ensure complete consumption of the anhydride, but a large excess can lead to purification challenges.
Q3: My intermediate N-butylmaleamic acid seems to be the main product, with very little cyclization to this compound. How can I drive the reaction to completion?
A3: This is a very common issue and points directly to the cyclodehydration step. To improve the conversion of N-butylmaleamic acid to this compound, consider the following:
-
Choice of Dehydrating Agent: Acetic anhydride in the presence of a base like sodium acetate is a classic and effective method for this cyclization.[1][2] The acetic anhydride acts as a dehydrating agent, while the sodium acetate can act as a catalyst.
-
Azeotropic Water Removal: An alternative to chemical dehydrating agents is to remove the water formed during the reaction azeotropically. This is often done by refluxing the N-butylmaleamic acid in a solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid) and using a Dean-Stark apparatus to collect the water.[6][7]
-
Reaction Temperature and Time: Ensure you are heating the reaction mixture to a sufficiently high temperature and for an adequate duration. For the acetic anhydride method, temperatures around 85-90°C for at least 30 minutes are often employed.[2] For azeotropic dehydration, the temperature will be the boiling point of the solvent.
Side Reactions & Impurities
Q4: I have a significant amount of a water-soluble byproduct. What could it be and how can I prevent its formation?
A4: The most likely water-soluble byproduct is maleic acid, formed from the hydrolysis of maleic anhydride. This can happen if your starting materials or solvents are not anhydrous. To prevent this:
-
Use Anhydrous Reagents and Solvents: Ensure your maleic anhydride is fresh and has been stored in a desiccator. Use anhydrous solvents for the reaction.
-
Control Reaction Conditions: The initial reaction between maleic anhydride and n-butylamine is exothermic. Running the reaction at a controlled temperature (e.g., in an ice bath) can help to minimize side reactions.
Another possibility is the formation of salts from the intermediate maleamic acid if a base is used in the first step. These salts are often water-soluble.
Q5: My final product is discolored (yellow or brown). What is the cause and how can I obtain a purer product?
A5: Discoloration in the final product is usually due to the formation of polymeric or degradation byproducts. This can be caused by:
-
High Reaction Temperatures: Excessive heat during the cyclodehydration step can lead to polymerization of the maleimide product.
-
Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization.
-
Extended Reaction Times: Prolonged heating can also contribute to byproduct formation.
To obtain a purer, less colored product, you can:
-
Optimize Reaction Conditions: Use the lowest effective temperature and the shortest necessary reaction time for the cyclodehydration step.
-
Purify the Crude Product: Purification methods like recrystallization or column chromatography can effectively remove colored impurities.[4][8]
Reaction Conditions
Q6: What are the optimal temperature and reaction time for the cyclodehydration step?
A6: The optimal conditions depend on the method used:
-
Acetic Anhydride/Sodium Acetate Method: A common protocol suggests heating at 85-90°C for 30 minutes.[2]
-
Azeotropic Dehydration: The reaction is typically carried out at the reflux temperature of the solvent used (e.g., toluene, ~111°C) for several hours, with the progress monitored by the amount of water collected in the Dean-Stark trap.[9]
It is always recommended to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TCM), to determine the optimal reaction time for your specific setup.
Q7: Which solvent system is best for the synthesis of this compound?
A7: The choice of solvent depends on the stage of the synthesis:
-
Formation of N-butylmaleamic Acid: This step is often carried out in a solvent in which the maleamic acid intermediate has low solubility, causing it to precipitate out. Diethyl ether is a common choice.[1]
-
Cyclodehydration:
Purification
Q8: What is the most effective way to purify crude this compound?
A8: The choice of purification method depends on the nature of the impurities present.
-
Aqueous Workup: After the reaction, quenching with water can help to remove water-soluble impurities like acetic acid and sodium acetate.[2]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.[2]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[4] Isopropyl alcohol is a potential solvent for recrystallization.[2]
-
Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is a very effective purification technique.[8]
-
Distillation: Since this compound is a liquid at room temperature, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities.[10]
Detailed Experimental Protocol
This protocol describes a standard two-step synthesis of this compound.
Step 1: Synthesis of N-butylmaleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add n-butylamine (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
The N-butylmaleamic acid will precipitate as a white solid.
-
Collect the solid by filtration and wash it with cold diethyl ether.
-
Dry the solid under vacuum.
Step 2: Cyclodehydration to this compound
-
To a round-bottom flask, add the dried N-butylmaleamic acid from Step 1, anhydrous sodium acetate (0.5 equivalents), and acetic anhydride (3-5 equivalents).
-
Heat the mixture with stirring at 85-90°C for 30-60 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Stir vigorously for 15-30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Comparative Data Table
The following table summarizes various conditions reported for the synthesis of N-substituted maleimides, which can be adapted for this compound synthesis.
| N-Substituent | Dehydration Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl | Acetic Anhydride | Sodium Acetate | Acetic Anhydride | 100 | 85-95 | [1] |
| Substituted Phenyl | Microwave | None | Cyclohexane | 90 | 73 | [11] |
| Alkyl | Azeotropic Distillation | p-Toluenesulfonic acid | Toluene | 110 | Good | [6] |
| Various | Azeotropic Distillation | Sulfuric Acid | Toluene | 90 | Good | [9] |
| Various | Tin compounds | None | Toluene/Aprotic Polar | 110-140 | High | [12] |
Visual Troubleshooting Guides
This compound Synthesis: Reaction Pathway and Potential Pitfalls
This diagram illustrates the desired reaction pathway for this compound synthesis and highlights common side reactions and issues that can lead to low yield.
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. prepchem.com [prepchem.com]
- 3. KR101051543B1 - Manufacturing method of N-substituted maleimide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 7. EP0393713A1 - Process for the preparation of N-substituted maleimides - Google Patents [patents.google.com]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. N - 叔丁基马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
- 12. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
Technical Support Center: Minimizing N-Butylmaleimide Cross-Reactivity in Complex Biological Samples
Welcome to the technical support center for N-Butylmaleimide (NBM) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to help you achieve high specificity and reproducibility in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when using this compound in complex biological samples.
Q1: What is the optimal pH for reacting this compound with my protein of interest?
A1: The optimal pH range for the reaction of this compound with thiols is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for sulfhydryl groups. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2] Below pH 6.5, the reaction rate decreases significantly as the thiol group is mostly protonated and less nucleophilic.[3] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and reaction with primary amines, such as the side chains of lysine residues, leading to a loss of specificity.[2][3]
Q2: My NBM labeling efficiency is very low. What are the possible causes?
A2: Low labeling efficiency can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the recommended pH range of 6.5-7.5.[3]
-
Maleimide Hydrolysis: NBM is susceptible to hydrolysis, especially at pH values above 7.5.[4][5][6] Always prepare NBM solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use.[3]
-
Thiol Oxidation: Free thiols on your protein can re-oxidize to form disulfide bonds. It is recommended to degas buffers and consider performing the reaction under an inert gas atmosphere.[3]
-
Insufficient Reduction: If your protein has disulfide bonds, ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP.[3]
-
Incorrect NBM Concentration: The optimal molar excess of NBM over the protein can vary. A 10-20x molar excess is a common starting point, but this may need to be optimized for your specific application.[3]
Q3: I am observing significant non-specific binding in my experiments. How can I reduce it?
A3: Non-specific binding is a common issue and can be mitigated through several strategies:
-
Blocking Free Thiols: Before adding NBM to your target protein, it is crucial to block all free thiols in your complex biological sample (e.g., cell lysate) with a less bulky maleimide like N-ethylmaleimide (NEM).[7][8] This prevents NBM from reacting with off-target cysteine residues.
-
Optimize pH: As mentioned, maintaining a pH between 6.5 and 7.5 is critical to prevent reactions with amines.[2][3]
-
Buffer Additives: The inclusion of additives in your buffers can help reduce non-specific interactions. Bovine serum albumin (BSA) can block charged surfaces, while non-ionic surfactants can disrupt hydrophobic interactions.[9]
-
Quenching Unreacted NBM: After your labeling reaction is complete, it is essential to quench any unreacted NBM to prevent it from reacting with other molecules in downstream steps.[10][11]
Q4: What is the best way to quench the NBM reaction?
A4: The most effective way to quench unreacted NBM is to add a small molecule containing a free thiol.[10][11] Common quenching agents include L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).[11] A final concentration of 10-50 mM of the quenching agent is typically sufficient.[11] The quenching reaction should be allowed to proceed for at least 15 minutes at room temperature.[11]
Q5: How stable is the bond formed between this compound and a cysteine residue?
A5: NBM forms a thioether bond with cysteine residues via a Michael addition reaction.[1][2] While this bond is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[11] This can lead to the transfer of the NBM adduct to other thiol-containing molecules. To increase the stability of the linkage, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0 and incubating for 2-4 hours.[11][12] This ring-opening reaction forms a more stable derivative.[11]
II. Troubleshooting Guide
This in-depth guide provides a structured approach to troubleshooting common problems during NBM labeling experiments.
Stage 1: Sample Preparation & Pre-labeling
| Problem | Potential Cause | Recommended Solution |
| High background signal from the start | Incomplete blocking of endogenous free thiols in the sample. | Increase the concentration of the blocking agent (e.g., NEM) or the incubation time. Ensure the blocking step is performed before cell lysis to preserve the native redox state.[7][8] |
| The blocking agent itself is causing a signal. | Use a blocking agent that will not be detected in your downstream analysis. | |
| Low concentration of target protein | Protein degradation during sample preparation. | Use protease inhibitors throughout the sample preparation process. Keep samples on ice. |
| Variability between replicate samples | Inconsistent sample handling. | Standardize all sample preparation steps, including incubation times, temperatures, and buffer volumes. |
Stage 2: this compound Labeling Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling of the target protein | NBM has hydrolyzed before reacting. | Prepare the NBM stock solution fresh in an anhydrous solvent (e.g., DMSO) and add it to the reaction buffer immediately before use.[3][13] |
| The pH of the reaction buffer is too low (<6.5). | Verify and adjust the pH of your reaction buffer to be within the optimal range of 6.5-7.5.[3] | |
| The target protein's cysteine residue is not accessible. | Consider using a mild denaturant in your lysis buffer to unfold the protein and expose the cysteine residue. This must be tested empirically to ensure it doesn't irreversibly denature your protein. | |
| Non-specific labeling of other proteins | The pH of the reaction buffer is too high (>7.5). | Lower the pH of your reaction buffer to the 6.5-7.5 range to ensure selectivity for thiols.[3] |
| Molar excess of NBM is too high. | Titrate the concentration of NBM to find the lowest effective concentration that provides sufficient labeling of your target without significant off-target effects. | |
| Protein precipitation upon adding NBM | The organic solvent from the NBM stock is causing precipitation. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%).[10] Add the NBM stock solution slowly while gently mixing. |
Stage 3: Post-Labeling & Data Analysis
| Problem | Potential Cause | Recommended Solution |
| High background in downstream assays (e.g., Western blot, mass spectrometry) | Incomplete quenching of unreacted NBM. | Ensure the quenching step is performed immediately after the labeling reaction is complete. Use a sufficient concentration of a thiol-containing quenching agent and allow adequate incubation time.[10][11] |
| Insufficient removal of the quenching agent and other small molecules. | Purify the labeled protein using size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration to remove excess reagents.[10] | |
| Loss of signal over time | The thioether bond is undergoing a retro-Michael reaction. | To create a more stable linkage, consider performing a ring-hydrolysis step by adjusting the pH to 8.5-9.0 after the quenching step.[11] |
| The NBM-peptide adduct is degrading during sample processing for mass spectrometry. | Minimize exposure to harsh conditions. It has been shown that certain staining methods and digestion buffers can lead to hydrolysis and oxidation of maleimide-alkylated peptides.[14] |
III. Key Experimental Protocols & Workflows
Protocol 1: Blocking Endogenous Thiols in a Cell Lysate
This protocol is designed to block free sulfhydryl groups in a complex biological sample prior to the specific labeling of a target.
-
Prepare Lysis/Blocking Buffer: Prepare a suitable lysis buffer (e.g., RIPA, NP-40 based) and ensure it is amine-free (avoid Tris buffers at pH > 7.5).[3] The buffer should be at a pH between 7.0 and 7.5. Add a fresh stock of N-ethylmaleimide (NEM) to a final concentration of 50-100 mM.
-
Cell Lysis: Resuspend your cell pellet directly in the prepared Lysis/Blocking Buffer.
-
Incubation: Incubate the lysate for 1 hour at 4°C with gentle rotation to ensure complete blocking of all accessible thiols.
-
Removal of Excess NEM: Remove the unreacted NEM by passing the lysate through a desalting column or by dialysis against your reaction buffer.
Protocol 2: Optimizing this compound Labeling Concentration
This protocol provides a framework for determining the optimal NBM concentration for your specific protein.
-
Protein Preparation: Prepare your purified protein of interest in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[3] A typical protein concentration is 1-10 mg/mL.[3]
-
Set up Reactions: Prepare a series of labeling reactions with varying molar excesses of NBM over the protein (e.g., 5x, 10x, 20x, 50x).
-
NBM Addition: Prepare a fresh stock solution of NBM (e.g., 10 mM) in anhydrous DMSO.[3] Add the appropriate volume of the NBM stock to each reaction tube and mix gently.
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Add a thiol-containing quenching agent (e.g., L-cysteine to a final concentration of 20 mM) to each reaction and incubate for 15 minutes at room temperature.[10][11]
-
Analysis: Analyze the labeling efficiency for each reaction using an appropriate method (e.g., SDS-PAGE with fluorescent scanning if NBM is tagged, or mass spectrometry). Select the lowest NBM concentration that gives satisfactory labeling of your target protein with minimal non-specific products.
Visualizing the Workflow: Minimizing NBM Cross-Reactivity
Caption: Experimental workflow for minimizing this compound cross-reactivity.
IV. The Chemistry of this compound Reactivity and Side Reactions
A thorough understanding of the underlying chemistry is paramount for troubleshooting and optimizing your experiments.
The Desired Reaction: Thiol-Maleimide Michael Addition
The primary reaction of this compound is a Michael addition with a deprotonated thiol (thiolate anion) from a cysteine residue.[1][2] This reaction is highly efficient and specific within the optimal pH range of 6.5-7.5.[1][2]
Caption: The desired thiol-maleimide Michael addition reaction.
Common Side Reactions to Minimize
Two primary side reactions can lead to reduced efficiency and increased non-specific binding:
-
Reaction with Amines: At pH values above 7.5, primary amines, such as the ε-amino group of lysine, become deprotonated and can act as nucleophiles, attacking the maleimide double bond.[2][3] This competitive reaction reduces the specificity of the labeling.
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH.[4][5][6] This reaction opens the ring to form a non-reactive maleamic acid derivative, rendering the NBM incapable of reacting with thiols.[12]
Caption: Common side reactions of this compound.
By carefully controlling the experimental conditions, particularly pH, and by implementing a robust workflow that includes blocking and quenching steps, the cross-reactivity of this compound in complex biological samples can be significantly minimized, leading to more reliable and reproducible results.
V. References
-
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. - ResearchGate. Available at: [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. Available at: [Link]
-
Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Available at: [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. Available at: [Link]
-
Proteomic approaches to the characterization of protein thiol modification - PMC. Available at: [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation - NIH. Available at: [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC - NIH. Available at: [Link]
-
Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - the UWA Profiles and Research Repository. Available at: [Link]
-
(PDF) Resin-Assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - ResearchGate. Available at: [Link]
-
Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation | Journal of Proteome Research - ACS Publications. Available at: [Link]
-
Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - ResearchGate. Available at: [Link]
-
Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions - Wilhelm Lab. Available at: [Link]
-
Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Semantic Scholar. Available at: [Link]
-
Quenching of Pyrophoric Materials - Richmond Sarpong. Available at: [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed. Available at: [Link]
-
Optimizing the labeling of proteins | Molecular Devices. Available at: [Link]
-
Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC - PubMed Central. Available at: [Link]
-
Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions - MDPI. Available at: [Link]
-
N-tert-Butylmaleimide | C8H11NO2 | CID 643190 - PubChem. Available at: [Link]
-
Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PubMed Central. Available at: [Link]
-
Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different... - ResearchGate. Available at: [Link]
-
False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes. Available at: [Link]
-
Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed. Available at: [Link]
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH. Available at: [Link]
-
amines as nucleophiles - Chemguide. Available at: [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Increase the Stability of N-Butylmaleimide Conjugates
Welcome to the technical support center for N-Butylmaleimide conjugates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their bioconjugates. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is showing instability and losing its payload over time. What is the most likely cause?
The primary cause of instability in this compound conjugates is the reversibility of the thiol-maleimide linkage.[1][2][3] The thiosuccinimide adduct formed is susceptible to a retro-Michael reaction , especially in the presence of endogenous thiols like glutathione or human serum albumin.[1][4][5] This reaction leads to the cleavage of the conjugate, resulting in premature payload release, which can cause off-target toxicity and reduced therapeutic efficacy.[1][3][4]
Another contributing factor can be thiol exchange reactions , where a different thiol-containing molecule displaces the original conjugated molecule.[5][6][7]
Q2: What is the difference between instability due to the retro-Michael reaction and instability due to hydrolysis?
This is a critical distinction. The retro-Michael reaction is a destabilizing process that breaks the conjugate apart. In contrast, post-conjugation hydrolysis of the thiosuccinimide ring is a stabilizing process.
-
Retro-Michael Reaction (Deconjugation): This is the reverse of the initial conjugation reaction. The thioether bond breaks, releasing the maleimide-payload and the free thiol of the biomolecule. This is generally undesirable.
-
Hydrolysis (Stabilization): After conjugation, the thiosuccinimide ring can be hydrolyzed (opened) by water. This forms a stable succinamic acid thioether which is no longer susceptible to the retro-Michael reaction.[2][6][7][8] Therefore, promoting post-conjugation hydrolysis is a key strategy to increase stability.[2][6][7][9]
Q3: At what pH should I perform my conjugation reaction to maximize yield and stability?
The optimal pH for the maleimide-thiol reaction is a balance between reaction efficiency and the stability of the maleimide reagent itself. The recommended pH range is 6.5 to 7.5 .[8][10][11]
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[11]
-
Above pH 7.5: The maleimide ring itself becomes highly susceptible to hydrolysis into a non-reactive maleamic acid, which will lower your conjugation yield.[8][10][12][13] Additionally, at higher pH, the maleimide can lose its selectivity and start reacting with amines, such as the side chain of lysine.[10][11]
Q4: I am conjugating to an N-terminal cysteine. Are there special stability considerations?
Yes. When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[12][14][15] This rearrangement is generally favorable as it creates a more stable linkage that is less prone to thiol exchange.[14] The rate of this conversion is faster at higher pH values (e.g., pH 8.4).[16]
Troubleshooting Guide: Enhancing Conjugate Stability
If you are experiencing conjugate instability, here are several strategies to address the issue, ranging from simple procedural changes to the use of next-generation reagents.
Issue 1: Conjugate degradation in the presence of other thiols (e.g., in plasma).
This is a classic sign of the retro-Michael reaction. The primary solution is to stabilize the conjugate after it is formed.
Strategy 1.1: Post-Conjugation Hydrolysis
The most direct way to prevent the retro-Michael reaction is to hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether.[2][6]
Rationale: The ring-opened structure is no longer an efficient Michael acceptor, effectively "locking" the conjugate and preventing thiol exchange.[6][7]
-
Perform the initial conjugation of your this compound reagent to the thiol-containing biomolecule at pH 7.0-7.5.
-
After confirming the formation of the initial conjugate (e.g., by HPLC-MS), purify the conjugate to remove unreacted maleimide.
-
Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate the solution at 37°C for 2-4 hours to promote hydrolysis.
-
Monitor the conversion of the thiosuccinimide to the hydrolyzed form by mass spectrometry (expect a mass increase of 18 Da).
-
Once hydrolysis is complete, re-buffer the stabilized conjugate into your desired formulation buffer (e.g., PBS pH 7.4).
Issue 2: The rate of stabilizing hydrolysis is too slow for this compound conjugates.
N-alkyl maleimides, like this compound, undergo relatively slow hydrolysis.[4][17] If the rate of the retro-Michael reaction is faster than the rate of stabilizing hydrolysis, you will still experience payload loss.
Strategy 2.1: Utilize Maleimides with Electron-Withdrawing N-Substituents
To accelerate the rate of post-conjugation hydrolysis, switch from an N-alkyl maleimide to an N-aryl maleimide.
Rationale: Electron-withdrawing groups on the nitrogen atom of the maleimide increase the susceptibility of the carbonyl carbons to nucleophilic attack by water, thus accelerating the ring-opening hydrolysis.[2][6][7] N-aryl maleimides have been shown to form significantly more stable conjugates compared to their N-alkyl counterparts due to this accelerated hydrolysis.[18]
Data Summary: Impact of N-Substituent on Conjugate Stability
| Maleimide Type | N-Substituent | Stability Feature | % Deconjugation (in serum, 7 days) | Reference |
| N-Alkyl Maleimide | Butyl, Ethyl, etc. | Slow hydrolysis, prone to thiol exchange | 35-67% | [18] |
| N-Aryl Maleimide | Phenyl, Fluorophenyl | Rapid hydrolysis, enhanced stability | <20% | [18] |
Strategy 2.2: Employ "Self-Hydrolysing" Maleimides
These are engineered maleimides that contain functionalities to catalyze the hydrolysis reaction intramolecularly at physiological pH.
Rationale: By placing groups such as basic amines or PEG chains near the maleimide, a localized catalytic effect can be achieved, speeding up the hydrolysis without needing to raise the bulk pH.[2][4]
Issue 3: Hydrolysis of the maleimide reagent before conjugation is reducing my yield.
This occurs when the maleimide is exposed to aqueous environments at pH > 7.5 for extended periods before it has a chance to react with the target thiol.
Strategy 3.1: Strict pH Control and Reagent Preparation
Rationale: The stability of the maleimide ring itself is highly pH-dependent.[8] Minimizing its exposure to unfavorable conditions prior to the reaction is crucial.
-
Prepare a concentrated stock solution of the this compound reagent in an anhydrous organic solvent like DMSO or DMF. Do not store stock solutions in aqueous buffers.[8]
-
For the conjugation reaction, use a buffer strictly within the pH 6.5-7.5 range.[8][10]
-
Add the maleimide stock solution to the buffered protein/peptide solution immediately before starting the incubation.
-
If possible, perform the reaction at a lower temperature (4°C or room temperature) to slow the rate of hydrolysis of the unreacted maleimide.[8]
Visualization of Key Pathways
Diagram 1: Competing Fates of a Thiol-Maleimide Conjugate
This diagram illustrates the two competing pathways for a thiosuccinimide conjugate: the undesirable retro-Michael reaction (instability) and the desirable hydrolysis reaction (stability).
Caption: Competing hydrolysis and retro-Michael reactions.
Diagram 2: Workflow for Enhancing Conjugate Stability
This diagram outlines the logical workflow for troubleshooting and improving the stability of this compound conjugates.
Caption: Troubleshooting workflow for conjugate stability.
References
-
UCL Discovery. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
- Kastner, A., Lahnsteiner, M., Mayr, J., Roller, A., & Kalt, B. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870.
- Gober, I. N., Sharan, R., & Villain, M. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, 29(4), e3469.
-
SigutLabs. (n.d.). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]
- Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
-
ResearchGate. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]
-
PubMed. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Retrieved from [Link]
- Raines, R. T., & Kotha, S. (2010).
- Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Kalt, B. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC, 26(68), 15867-15870.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie, 132(51), 23151-23154.
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
-
PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]
- Machida, M., Machida, M. I., & Kanaoka, Y. (1977). Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. Chemical and Pharmaceutical Bulletin, 25(10), 2739-2743.
- Lu, D., et al. (2016).
- Zhang, D., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 142(36), 15378-15383.
- Workentin, M. S., et al. (2013). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine.
-
H1 Connect. (2015). Long-term stabilization of maleimide-thiol conjugates. Retrieved from [Link]
- Jones, M. W., et al. (2019). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Gober, I. N., et al. (2022). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 28(11), e3434.
- Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 282, 101-109.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648.
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. d-nb.info [d-nb.info]
- 6. Long-term stabilization of maleimide-thiol conjugates [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing excess N-Butylmaleimide after a conjugation reaction
Topic: Strategies for the Removal of Excess N-Butylmaleimide
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical purification step following a maleimide-based conjugation. As researchers and drug development professionals, ensuring the purity and integrity of your bioconjugate is paramount for reliable downstream applications. This document will explain the causality behind experimental choices, providing you with the expertise to optimize your purification workflow.
Part 1: Fundamentals of Post-Conjugation Cleanup
Q1: Why is it critical to remove or neutralize excess this compound after my conjugation reaction?
Leaving excess, unreacted this compound in your reaction mixture is a significant risk to your experiment's success. The maleimide functional group is a highly reactive electrophile that readily forms covalent bonds with nucleophilic thiol groups (e.g., cysteine residues).[1][2] If not removed or deactivated, the residual reagent can lead to several severe issues:
-
Off-Target Reactions & Crosslinking: The free this compound can react with thiol groups on other proteins or biomolecules in your downstream assays, leading to unintended crosslinking, aggregation, and loss of biological activity.[3]
-
Reduced Conjugate Stability: Uncontrolled reactions can lead to the formation of heterogeneous and poorly defined conjugates, which may exhibit altered stability and pharmacokinetic profiles.
-
Inaccurate Characterization: The presence of the unreacted small molecule can interfere with analytical techniques used to characterize the conjugate, such as UV-Vis spectroscopy, leading to an overestimation of conjugation efficiency (degree of labeling).
-
Cellular Toxicity: For cell-based assays or in-vivo studies, unreacted reagents can exhibit toxicity, confounding your results.
Therefore, a robust purification strategy is not an optional final step but an integral part of the conjugation protocol itself.
Q2: What are the primary strategies for dealing with unreacted this compound?
There are two main approaches to eliminate the effects of excess this compound, which can be used independently or in combination:
-
Chemical Deactivation (Quenching): This involves adding a "quenching" agent, typically a small molecule containing a free thiol, to the reaction mixture. This agent rapidly reacts with and consumes any remaining this compound, rendering it inert.[2][3]
-
Physical Removal: This strategy involves physically separating the large bioconjugate from the small, unreacted this compound molecule (MW: 153.18 g/mol )[4][5]. Common methods are based on differences in size and include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.[6][7]
The overall workflow is typically structured as shown below.
Caption: General workflow for post-conjugation processing.
Part 2: Chemical Deactivation (Quenching)
Q3: How do I chemically quench the reaction? What reagent should I use and why?
Quenching is a fast and effective method to ensure all reactive maleimide groups are capped. The mechanism is identical to the primary conjugation reaction: a nucleophilic thiol attacks the maleimide ring, forming a stable thioether bond.[2] The key is to add a high molar excess of the quenching agent to drive the reaction to completion quickly.
The choice of quenching agent depends on your experimental needs and downstream applications. All quenching reactions should be performed in the same pH 6.5-7.5 buffer as the conjugation to maintain selectivity for thiols.[3]
Table 1: Comparison of Common Maleimide Quenching Agents
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
|---|---|---|---|
| L-Cysteine | 10-50 mM | 15-30 minutes | A common, effective, and biocompatible choice.[3][8] |
| β-Mercaptoethanol (BME) | 10-50 mM | 15-30 minutes | Highly effective but has a strong, unpleasant odor and must be handled in a fume hood.[3] |
| Dithiothreitol (DTT) | 10-50 mM | 15-30 minutes | Contains two thiol groups. Note: DTT must be completely removed before conjugation as it will compete with the target.[2][3] |
| N-acetyl cysteine | 10-50 mM | 15-30 minutes | An alternative to L-cysteine, often used to quench reactions in ADC development.[9] |
Experimental Protocol: Quenching Excess this compound
-
Prepare Quenching Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of your chosen quenching agent (e.g., L-cysteine) in the same reaction buffer used for conjugation (pH 6.5-7.5).[3]
-
Add to Reaction: Add the quenching stock solution to your completed conjugation reaction to achieve the desired final concentration (e.g., 20 mM). A 50- to 100-fold molar excess over the initial amount of this compound is recommended.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[3][9]
-
Proceed to Purification: After quenching, you must still perform a physical purification step (e.g., SEC or TFF) to remove the quenched this compound and the excess quenching agent from your final bioconjugate product.[10]
Part 3: Physical Removal Methods
Q4: What are the main physical purification methods, and how do I choose the right one?
The best physical purification method depends on your sample volume, the required purity, processing time, and available equipment. The goal is to separate the high-molecular-weight conjugate from the low-molecular-weight this compound.
Table 2: Comparison of Physical Purification Methods
| Method | Principle | Best For | Speed | Resolution | Potential Issues |
|---|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius as molecules pass through a porous resin bed.[11] | High-resolution purification for lab-scale volumes (µL to mL). Polishing step.[6][12] | Moderate (30-90 min) | High | Sample dilution; potential for product loss on the column. |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane with tangential sample flow to prevent clogging.[7][13] | Larger volumes (mL to L); process development and manufacturing scales.[14][15] | Fast | Moderate | Higher initial equipment cost; potential for shear stress on sensitive proteins. |
| Dialysis | Diffusion-based separation across a semi-permeable membrane based on a concentration gradient.[1] | Desalting and buffer exchange for lab-scale volumes. | Slow (hours to overnight) | Low | Time-consuming; risk of sample loss if membranes are not handled properly.[16] |
Q5: Can you provide a protocol for removing this compound using Size Exclusion Chromatography (SEC)?
SEC, or gel filtration, is a powerful technique for achieving high purity. Larger molecules (your conjugate) cannot enter the pores of the chromatography beads and thus travel a shorter path, eluting first. Smaller molecules (excess this compound) enter the pores, travel a longer path, and elute later.[11][12]
Caption: Principle of Size Exclusion Chromatography (SEC).
Experimental Protocol: SEC Purification
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your bioconjugate. For example, a Superdex™ 200 is suitable for molecules from 10-600 kDa, while a Sephadex® G-25 is used for desalting or buffer exchange of molecules >5 kDa.[11]
-
Equilibration: Equilibrate the column with at least two column volumes of your desired final storage buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Before loading, clarify your sample by centrifugation (10,000 x g for 15 min) or filtration (0.22 or 0.45 µm filter) to remove any aggregates or particulates.
-
Sample Loading: Load the clarified conjugation mixture onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.[17]
-
Elution & Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate recommended by the column manufacturer. Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: The first major peak corresponds to your purified bioconjugate. The later-eluting peaks will contain the excess this compound and any quenching agent. Analyze the collected fractions (e.g., by SDS-PAGE) to confirm purity and pool the relevant fractions.[6]
Q6: When is Tangential Flow Filtration (TFF) a better choice?
TFF is the method of choice for larger sample volumes and is highly scalable, making it ideal for process development and manufacturing.[14][15] Unlike traditional "dead-end" filtration, the sample flows parallel (tangentially) across the membrane surface. This sweeping action prevents the membrane from fouling, allowing for rapid and efficient processing.[7][13]
TFF is excellent for performing diafiltration , a process where the buffer is continuously exchanged. By repeatedly washing the sample with a new buffer, you can efficiently remove small molecules like this compound.[18]
Caption: Principle of Tangential Flow Filtration (TFF).
Part 4: Troubleshooting & Advanced Methods
Q7: What are scavenger resins and when should I consider them?
Scavenger resins are a clever alternative for purification. They consist of a solid polymer support (beads) functionalized with a chemical group designed to react with and "scavenge" a specific type of molecule from a solution.[19] For removing excess this compound, you would use a thiol-functionalized scavenger resin .
The workflow is simple:
-
Add the scavenger resin beads to the completed reaction mixture.
-
Incubate to allow the resin's thiol groups to react with the excess this compound.
-
Remove the resin (now with the bound maleimide) by simple filtration.[20]
This method is advantageous for high-throughput synthesis and purification, as it avoids the need for chromatography.[21] It is particularly useful when the product is sensitive to dilution or when rapid purification is required.[19]
Q8: My final yield is very low after purification. How can I improve it?
Low yield is a common issue that can often be traced to the purification step.
-
During SEC: Your protein may be nonspecifically adsorbing to the column matrix. Try adding a small amount of a non-ionic detergent to the buffer or increasing the salt concentration (e.g., to 250-500 mM NaCl) to minimize these interactions.
-
During Dialysis: Ensure you are using a high-quality dialysis membrane with the correct molecular weight cut-off (MWCO) and that the cassette is not leaking. Significant sample loss can occur with low-quality or improperly sealed devices.[16]
-
During TFF: Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize protein aggregation and loss on the membrane. Ensure the membrane material is compatible with your protein.
Q9: How can I verify that all unreacted this compound has been removed?
Verifying the removal of residual impurities is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method. A C18 column can be used to separate the small, relatively nonpolar this compound from the large, polar bioconjugate. By running a standard of this compound, you can determine its retention time and then analyze your purified conjugate to ensure no peak is present at that time. Detection can be done with a UV or Mass Spectrometry (MS) detector.[22][23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS offers extremely high sensitivity and is a powerful tool for residual analysis.[22][24]
References
-
Wang, X., et al. (2021). Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing. Biotechnology Progress, 37(6), e3204. Retrieved from [Link]
-
Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]
-
Cobetter. (n.d.). What is tangential flow filtration? | tff filtration vs ultrafiltration. Retrieved from [Link]
-
Shafiq, Z., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega, 2(9), 5896–5904. Retrieved from [Link]
-
EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Farmacevtski Vestnik. (2011). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Bioconjugate Chemistry, 29(3), 687-693. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. Retrieved from [Link]
-
Brik, A., et al. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
-
Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 219, 159-167. Retrieved from [Link]
-
Hemsley, P. A., et al. (2017). Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods. BioTechniques, 62(2), 71-77. Retrieved from [Link]
-
Gregory, M. J. (1979). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1703-1706. Retrieved from [Link]
-
Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173. Retrieved from [Link]
-
Marsh, A., et al. (n.d.). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 40(18), 3491-3494. Retrieved from [Link]
-
Saha, R. P., & Byrd, F. C. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Polymer, 260, 125381. Retrieved from [Link]
-
BioPharm International. (2013). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239780, this compound. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Quenching and Disposal of t-ButylLithium (tBuLi). Retrieved from [Link]
-
Al-Rimawi, F., et al. (2023). Recent Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(15), 5844. Retrieved from [Link]
-
Sarpong Group, University of California, Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 4144-22-3: N-tert-butylmaleimide | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repligen.com [repligen.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. kinampark.com [kinampark.com]
- 10. benchchem.com [benchchem.com]
- 11. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 12. goldbio.com [goldbio.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tangential Flow Filtration in Downstream Bioprocessing [merckmillipore.com]
- 16. encapsula.com [encapsula.com]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. Scavenger resin - Wikipedia [en.wikipedia.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Senior Application Scientist's Guide to N-Alkylmaleimide Reactivity: N-Butylmaleimide vs. N-Ethylmaleimide
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. The thiol-maleimide reaction, a specific type of Michael addition, is a premier tool for this purpose, particularly for the site-specific labeling of cysteine residues in proteins.[1][2][3] Its efficiency, selectivity under physiological conditions, and the formation of a stable covalent bond make it invaluable for creating antibody-drug conjugates (ADCs), functionalizing proteins, and developing advanced biomaterials.[2][3]
Among the arsenal of maleimide reagents, N-substituted alkylmaleimides are workhorses. The choice of the N-substituent, however, is not trivial; it can subtly but significantly influence the reagent's reactivity, stability, and suitability for a given application. This guide provides an in-depth, objective comparison of two common N-alkylmaleimides: N-Ethylmaleimide (NEM) and N-Butylmaleimide (NBM). By understanding their distinct performance characteristics, you can make more informed decisions in your experimental design.
The Core Mechanism: The Thiol-Maleimide Michael Addition
The foundation of this chemistry is the reaction between the electron-deficient carbon-carbon double bond of the maleimide ring and a nucleophilic thiol group, typically from a cysteine residue.[3][4] The active nucleophile is the thiolate anion (S⁻), which is why the reaction is highly pH-dependent.
The reaction proceeds optimally and with high chemoselectivity for thiols in the pH range of 6.5 to 7.5.[1][2][3] Below this range, the thiol is mostly protonated (SH), reducing its nucleophilicity and slowing the reaction.[3] Above pH 7.5, competitive side reactions with other nucleophiles, such as the ε-amino group of lysine, become more prevalent.[1][3] The product of this reaction is a stable, covalent thiosuccinimide linkage.[1][3]
Caption: General mechanism of the thiol-maleimide Michael addition.
Head-to-Head Comparison: N-Ethylmaleimide vs. This compound
The primary distinction between NEM and NBM lies in the steric bulk and hydrophobicity of their respective N-alkyl substituents. These differences directly impact their reactivity, stability, and handling properties.
Caption: Structures and properties of NEM and NBM.
Reactivity and Kinetics: The Role of Steric Hindrance
The rate of the thiol-maleimide reaction is governed by the accessibility of the maleimide's double bond to the incoming thiol nucleophile. Here, steric hindrance is the dominant differentiating factor.
-
N-Ethylmaleimide (NEM): The smaller ethyl group presents minimal steric hindrance. This allows for a rapid approach of the thiol, leading to faster reaction kinetics.[5] NEM is well-documented for its high reactivity, with conjugations often reaching completion within minutes.[6][7] This makes it an excellent choice for applications requiring rapid and complete labeling, such as quenching free thiols in cell lysates or labeling highly accessible cysteine residues on proteins.[8][9]
-
This compound (NBM): The bulkier n-butyl group imparts a greater degree of steric hindrance around the reactive double bond. This increased bulk can slow the rate of reaction compared to NEM, as the approach of the thiol (especially a thiol on a large biomolecule) is more impeded. While direct kinetic comparisons in bioconjugation are sparse, data from hydrolysis studies of N-alkylmaleimides show that the rate of hydroxide attack decreases as the alkyl chain length increases from methyl to ethyl.[10] It is mechanistically sound to extrapolate this trend to this compound, suggesting it will react more slowly than NEM with thiol nucleophiles as well.
Stability Profile: A Tale of Two Hydrolyses
Stability is a critical parameter, both for the reagent before conjugation and for the conjugate after the reaction.
-
Pre-conjugation Hydrolytic Stability: In aqueous buffers, the maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a thiol-unreactive maleamic acid.[1][11] This is a crucial consideration, as reagent inactivation can lead to lower conjugation yields. The rate of this hydrolysis is pH-dependent, increasing at higher pH.[1] Kinetic studies have shown that the rate of alkaline hydrolysis for N-alkylmaleimides follows the order: N-methylmaleimide > N-ethylmaleimide.[10] The larger alkyl groups provide greater steric protection of the electrophilic carbonyl carbons from attack by water or hydroxide ions. Therefore, This compound is expected to have greater stability against pre-conjugation hydrolysis than N-Ethylmaleimide , making it potentially more suitable for reactions that require longer incubation times or are performed under conditions where hydrolysis is a concern.
-
Post-conjugation Stability: The resulting thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[2][12] This is particularly problematic in environments with high concentrations of other thiols, such as glutathione in vivo, which can lead to "thiol exchange" and off-target effects.[13] The stability of the conjugate can be enhanced by subsequent hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid, which is resistant to the retro-Michael reaction.[13][14] This hydrolysis is promoted by electron-withdrawing N-substituents. Since both ethyl and butyl groups are weakly electron-donating, neither strongly promotes this stabilizing hydrolysis compared to, for example, N-aryl maleimides.[5][14] The difference in post-conjugation stability between NEM and NBM adducts is likely minimal, but both are susceptible to retro-Michael reactions under reducing conditions.
Data Summary
| Parameter | N-Ethylmaleimide (NEM) | This compound (NBM) | Causality |
| Thiol Reaction Rate | Faster | Slower | Lower steric hindrance from the smaller ethyl group allows for more rapid nucleophilic attack. |
| Pre-Conjugation Stability | Lower | Higher | The bulkier butyl group provides greater steric protection against hydrolytic ring-opening. |
| Post-Conjugation Stability | Susceptible to retro-Michael | Susceptible to retro-Michael | Both alkyl groups are electron-donating and do not strongly promote stabilizing ring hydrolysis. |
| Hydrophobicity | Lower | Higher | The longer alkyl chain increases the nonpolar character of the molecule. |
Experimental Protocols for Empirical Comparison
To validate these principles in your own laboratory, the following protocols provide a framework for direct comparison.
Protocol 1: Comparative Kinetic Analysis of Thiol-Maleimide Reaction
This experiment uses a model thiol, N-acetyl-L-cysteine, and monitors the reaction progress by quantifying the remaining free thiol using Ellman's Reagent (DTNB).
Caption: Workflow for comparing thiol reaction kinetics.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh stock solutions of NEM, NBM, N-acetyl-L-cysteine (NAC), and DTNB as indicated in the workflow. All buffers should be degassed to minimize thiol oxidation.
-
Reaction Initiation: In separate microcentrifuge tubes at room temperature, initiate the reactions by adding the maleimide stock solution to the NAC-containing buffer. Start a timer immediately.
-
Time-Point Sampling: At each designated time point, withdraw a 100 µL aliquot from each reaction tube and the control tube.
-
Quenching and Color Development: Immediately add the aliquot to a cuvette or microplate well containing 900 µL of the DTNB solution. The large excess of DTNB effectively quenches the reaction by reacting with any remaining NAC.
-
Spectrophotometry: Mix and allow 2 minutes for color development. Measure the absorbance at 412 nm (A412).
-
Data Analysis: Use the control tube to establish the initial A412 (100% free thiol). For each time point, calculate the percentage of remaining thiol. Plot this percentage against time for both NEM and NBM to compare their reaction rates. The faster decay curve indicates higher reactivity.
Protocol 2: Comparative Hydrolytic Stability Analysis
This protocol measures the rate of maleimide ring hydrolysis by monitoring the decrease in UV absorbance at ~300 nm, which is characteristic of the maleimide double bond.
Caption: Workflow for comparing maleimide hydrolytic stability.
Step-by-Step Methodology:
-
Instrument Setup: Set a UV/Vis spectrophotometer to kinetic mode, with the temperature controlled at 37°C. Set the measurement wavelength to 302 nm.
-
Reaction Initiation: Pre-warm a phosphate-buffered saline (PBS, pH 7.4) solution to 37°C. To initiate the measurement, add 10 µL of the respective maleimide stock solution to 990 µL of the pre-warmed buffer directly in a quartz cuvette. Mix quickly by inversion.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 302 nm at regular intervals (e.g., every 5 minutes) for an extended period (e.g., 2-4 hours).
-
Data Analysis: Plot the A302 value versus time for both NEM and NBM. A faster decrease in absorbance indicates a faster rate of hydrolysis. The half-life (t½) of each maleimide under these conditions can be calculated from the resulting decay curve. The reagent with the longer half-life is more stable.
Field-Proven Insights & Application Guidance
-
For Bioconjugation and Proteomics: N-Ethylmaleimide is the reagent of choice. Its high reactivity ensures rapid and complete alkylation of cysteine residues, which is critical for inhibiting enzymatic activity, preventing disulfide bond formation, and preparing samples for mass spectrometry.[6][15][16] Its smaller size also allows it to access sterically hindered thiols more effectively than bulkier reagents.[5]
-
For Polymer Science and Materials: This compound finds its niche here. It is used as a monomer in copolymerization processes to produce thermosetting resins, adhesives, and coatings.[17] In these applications, a slightly slower, more controlled reactivity can be advantageous. Furthermore, its superior stability against pre-conjugation hydrolysis is beneficial during longer polymerization reaction times or under harsh processing conditions. The increased hydrophobicity of the butyl group can also be leveraged to tune the properties of the final polymer.
Conclusion
While N-Ethylmaleimide and this compound are structurally similar N-alkylmaleimides, their performance profiles are distinct. N-Ethylmaleimide is the more reactive species , driven by the lower steric hindrance of its ethyl group. This makes it the standard for most bioconjugation applications where speed and efficiency are paramount. Conversely, This compound is the more hydrolytically stable reagent , a consequence of the greater steric protection afforded by its butyl group. This property, combined with its role as a monomer, makes it a valuable tool in materials science and polymer chemistry. By understanding these fundamental differences in reactivity and stability, researchers can select the optimal maleimide reagent to ensure the success and reproducibility of their work.
References
-
Duan, X., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415–3430. [Link]
-
Machida, M., et al. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage. [Link]
-
García-Santamarina, S., et al. Methods for the determination and quantification of the reactive thiol proteome. National Institutes of Health (NIH). [Link]
-
Parker, S. J., et al. (2012-08-15). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]
-
Grout, R. J., et al. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Lu, D., et al. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. National Institutes of Health (NIH). [Link]
-
Finnegan, P., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Nathani, R. I., et al. minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Apiary. (2025). N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players. [Link]
-
Kenney, W. C. (1975-04-25). The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase. PubMed. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
-
Wikipedia. N-Ethylmaleimide. [Link]
-
Zhang, Z., et al. (2023). Influence of N-ethylmaleimide (NEM) on the cellular uptake of.... ResearchGate. [Link]
-
Smith, M. E. B., et al. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. ACS Publications. [Link]
-
d'Arcier, Y. F., et al. (2018-03-09). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]
-
Mohsen, A., et al. The general reaction scheme for N -ethylmaleimide on biological thiols.... ResearchGate. [Link]
-
Jones, M. W., et al. (2013). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. RSC Publishing. [Link]
-
Forte, N., et al. (2020). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications. [Link]
-
Boeckler, C., et al. (2025-08-10). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]
-
Ballini, R., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
-
Ahn, K. D., et al. Synthesis and polymerization of - N-( tert-butyloxycarbonyl )maleimide and - facile deprotection of polymer side-chain t-BOC groups. [Link]
-
Park, K. (2018-03-09). Journal of Controlled Release Insights into maleimide-thiol conjugation chemistry. [Link]
-
Duan, X., et al. (2015-04-28). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. [Link]
-
Duan, X., et al. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
-
Grim, J. C., et al. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. National Institutes of Health (NIH). [Link]
-
Chamberland, J., et al. (2020-02-04). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Balasubramani, A., et al. (2016). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. [Link]
-
Chamberland, J., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Georganics. N-Ethylmaleimide – description and application. [Link]
-
Zhang, L., et al. (2022). Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. MDPI. [Link]
-
Augood, S. J., et al. (1995-01-01). N-ethylmaleimide (NEM) can significantly improve in situ hybridization results using 35S-labeled oligodeoxynucleotide or complementary RNA probes. PubMed. [Link]
-
Zhang, S., et al. (2021-12-29). Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. National Institutes of Health (NIH). [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CAS 2973-09-3: this compound | CymitQuimica [cymitquimica.com]
The Stability Standoff: N-Butylmaleimide vs. N-Aryl Maleimides for Robust Bioconjugation
A Senior Application Scientist's Guide to Engineering Stable Bioconjugates
For researchers, scientists, and drug development professionals, the creation of a stable covalent bond between a biological macromolecule and a payload is paramount. In the realm of bioconjugation, particularly for therapeutics like antibody-drug conjugates (ADCs), the stability of this linkage directly dictates efficacy and safety.[1] The thiol-maleimide reaction, a Michael addition, has long been a workhorse for its rapid and cysteine-specific nature.[2][3] However, the long-term stability of the resulting thiosuccinimide linkage has been a critical challenge, leading to a necessary evolution in maleimide chemistry.[1]
This guide provides an in-depth, objective comparison of traditional N-alkyl maleimides, represented here by N-butylmaleimide, and the more advanced N-aryl maleimides. We will explore the underlying chemical principles governing their stability, present comparative experimental data, and provide detailed protocols to empower you in selecting the optimal reagent for your research.
The Achilles' Heel of Traditional Maleimide Conjugates: The Retro-Michael Reaction
The conjugation of a thiol to a maleimide forms a thiosuccinimide adduct.[4] While this reaction is efficient, the resulting thioether bond is susceptible to a stability-compromising pathway: the retro-Michael reaction.[1][5] This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide.[5] In the thiol-rich environment of the bloodstream, with abundant molecules like glutathione and human serum albumin, this reversibility becomes a significant liability.[2][6] The released maleimide-payload can then react with off-target molecules, leading to premature drug release, reduced therapeutic efficacy, and potential toxicity.[1][2][6]
Fortunately, there is a competing, stabilizing reaction: hydrolysis of the thiosuccinimide ring. This irreversible ring-opening forms a stable maleamic acid thioether that is resistant to the retro-Michael reaction.[1][5][7] The critical difference between N-alkyl and N-aryl maleimides lies in the rate at which this stabilizing hydrolysis occurs.
Figure 1. Competing pathways of maleimide-thiol adducts.
This compound: The Traditional Choice with Inherent Instability
N-alkyl maleimides, such as this compound and the commonly used N-ethylmaleimide (NEM), have been the standard for decades due to their commercial availability and straightforward reactivity.[8][9] However, the alkyl substituent on the nitrogen atom does little to influence the electronic properties of the succinimide ring. Consequently, the rate of the stabilizing hydrolysis reaction is slow under physiological conditions (pH 7.4).[7][10] This leaves the thiosuccinimide linkage vulnerable to the retro-Michael reaction, leading to significant deconjugation over time, especially in vivo.[11][12]
N-Aryl Maleimides: A Rational Design for Enhanced Stability
N-aryl maleimides represent a significant advancement in bioconjugation chemistry, specifically engineered to address the instability of their N-alkyl counterparts.[11][12] By replacing the alkyl group with an aromatic ring (e.g., a phenyl or fluorophenyl group), the electronic properties of the maleimide are fundamentally altered.[3][11][12]
The electron-withdrawing nature of the N-aryl substituent makes the carbonyl carbons of the succinimide ring more electrophilic and thus more susceptible to nucleophilic attack by water.[13][14] This accelerates the rate of the stabilizing ring-opening hydrolysis, effectively outcompeting the retro-Michael reaction.[7][13] The result is a significantly more stable bioconjugate.[11][12]
Figure 2. How N-aryl substitution enhances conjugate stability.
Quantitative Comparison: Stability in Serum
Experimental data consistently demonstrates the superior stability of conjugates formed with N-aryl maleimides compared to those with N-alkyl maleimides. Studies on antibody-drug conjugates (ADCs) have shown a dramatic reduction in deconjugation when N-aryl maleimides are used.
| Maleimide Type | Model System | Incubation Conditions | % Deconjugation / Instability | Reference(s) |
| N-Alkyl Maleimide | Cysteine-linked ADCs | Thiol-containing buffer & serum, 37°C, 7 days | 35-67% deconjugation | [11][12] |
| N-Aryl Maleimide | Cysteine-linked ADCs | Thiol-containing buffer & serum, 37°C, 7 days | <20% deconjugation | [11][12] |
| N-Ethylmaleimide | Cysteine Adduct | In presence of glutathione | Thiol exchange observed | [15] |
| N-Phenylmaleimide | MPA Conjugate | Incubated with glutathione | Half-life of conversion: 3.1 hours | [16] |
Experimental Protocols
The following are generalized protocols for bioconjugation with maleimides and a comparative stability assay. Optimization for specific proteins and payloads is recommended.
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines the fundamental steps for conjugating a maleimide-functionalized payload to a thiol-containing biomolecule.
Figure 3. Workflow for a typical maleimide conjugation experiment.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
Maleimide-functionalized payload (this compound or N-Aryl Maleimide derivative)
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.0-7.5.[17]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[17][18]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[18] Ensure the buffer has been degassed by applying a vacuum or sparging with an inert gas (e.g., argon or nitrogen) to prevent thiol oxidation.[17][19]
-
Reduction of Disulfides (if necessary): If conjugating to cysteines from reduced disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[5] Incubate for 20-30 minutes at room temperature.[19]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized payload in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18][19]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide over available thiols is a common starting point.[5][17] Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8] Protect from light if the payload is light-sensitive.
-
Purification: Purify the conjugate from unreacted payload and reagents using a suitable method, such as size-exclusion chromatography (SEC) or dialysis.[18]
Protocol 2: Comparative Stability Assay in Serum
This assay allows for a direct comparison of the stability of bioconjugates prepared with this compound and N-Aryl maleimides.
Materials:
-
Purified this compound conjugate
-
Purified N-Aryl maleimide conjugate
-
Human or rat serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Dilute the purified conjugates into serum at a final concentration suitable for your analytical method.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 3, 7 days), take an aliquot of each sample.
-
Analysis: Analyze the aliquots to determine the percentage of intact conjugate remaining. This is often done by quantifying the amount of payload still attached to the protein.
-
Data Comparison: Plot the percentage of intact conjugate versus time for both the this compound and N-Aryl maleimide conjugates to visualize the difference in stability.
Conclusion and Recommendations
The choice between this compound and N-aryl maleimides has profound implications for the stability of the resulting bioconjugate.
-
This compound (and other N-alkyl maleimides) may be suitable for applications where long-term in vivo stability is not a primary concern, or for in vitro applications where the conjugate is used shortly after preparation.
-
N-Aryl Maleimides are the superior choice for applications requiring high stability, particularly for in vivo use such as the development of antibody-drug conjugates.[11][12] The enhanced rate of stabilizing thiosuccinimide ring hydrolysis provides a robust and reliable linkage, minimizing premature payload release and improving the therapeutic index.[3][20]
By understanding the chemical principles and leveraging the advanced, rationally designed N-aryl maleimides, researchers can build more stable, effective, and safer bioconjugates to advance their scientific and therapeutic goals.
References
-
Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. [Link]
-
Christie, R. J., Fleming, R., Bezabeh, B., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670. [Link]
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. ResearchGate. [Link]
-
Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis. [Link]
-
Santi, D. V., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(67), 15867-15871. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
-
Zhang, D., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Chemistry, 11, 248-255. [Link]
-
Morais, M., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 142(31), 13542-13551. [Link]
-
Lu, Y., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Molecular Pharmaceutics, 12(5), 1684-1694. [Link]
-
Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. [Link]
-
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]
-
Click Chemistry Tools. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools. [Link]
-
Tyreman, E., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 13(3), 16. [Link]
-
Morais, M., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. PubMed Central. [Link]
-
Jones, M. W., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7540-7551. [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 571-586. [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
-
Tyreman, E., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PubMed Central. [Link]
-
Al-Sannaa, K., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2369-2380. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Free Thiols Following N-Butylmaleimide Conjugation
In the landscape of bioconjugation and drug development, the precise control and characterization of molecular components are paramount. The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of modern bioconjugation, forming the basis for antibody-drug conjugates (ADCs), PEGylated proteins, and a host of other targeted therapeutics and research tools. The efficiency of this conjugation is a critical quality attribute, and a key aspect of this is the accurate quantification of unreacted, or free, thiols remaining in solution after the reaction with an alkylmaleimide, such as N-Butylmaleimide. This guide provides a comprehensive comparison of common assays used for this purpose, offering insights into their mechanisms, protocols, and relative merits to empower researchers in making informed decisions for their specific applications.
The Critical Need for Quantifying Unreacted Thiols
The maleimide-thiol reaction, a Michael addition, is highly efficient and selective for thiols at a pH range of 6.5-7.5.[1][2] However, assuming a 100% reaction yield is a risky proposition in a research and development setting. Incomplete reactions can result from several factors, including suboptimal pH, steric hindrance, or the presence of competing nucleophiles.[3] The presence of unreacted thiols can lead to product heterogeneity, potential for off-target reactions, and inconsistencies in downstream applications. Therefore, a robust and reliable method to quantify these free thiols is not just a quality control step but an integral part of process optimization and characterization.
Comparative Analysis of Thiol Quantification Assays
Several methods are available for the quantification of free thiols, each with its own set of advantages and limitations. The choice of assay depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.
| Assay Principle | Reagent | Detection Method | Advantages | Disadvantages |
| Colorimetric (Thiol-Disulfide Exchange) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's Reagent | Absorbance at 412 nm | Simple, cost-effective, well-established.[4][5] | Lower sensitivity, potential for interference from colored compounds, pH-dependent. |
| Colorimetric (Alternative Disulfide) | 4,4'-dithiodipyridine (4-DPS) | Absorbance at 324 nm | Less pH-dependent than DTNB, higher extinction coefficient. | Absorbance maximum is closer to that of proteins (280 nm), potentially leading to background interference.[6] |
| Fluorometric (Thiol Adduct Formation) | Proprietary non-fluorescent dyes (e.g., Thiol Green™ Indicator, ThioStar®) | Fluorescence (e.g., Ex/Em = 490/520 nm) | High sensitivity (picomole range), suitable for small sample volumes and high-throughput screening.[7][8] | Proprietary nature of reagents can mean less mechanistic transparency, potential for quenching or interference from fluorescent compounds. |
| Mass Spectrometry (Labeling and Detection) | N-ethylmaleimide (NEM) and its derivatives | Mass-to-charge ratio (m/z) | High specificity and accuracy, can identify the location of free thiols, can detect very low levels of free thiols.[9][10][11] | Requires specialized instrumentation and expertise, can be more time-consuming for sample preparation. |
In-Depth Look at Key Methodologies
The Gold Standard: Ellman's Assay (DTNB)
For decades, Ellman's assay has been the workhorse for thiol quantification.[4] The reaction involves the disulfide exchange between DTNB and a free thiol, which releases the yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion. The intensity of the color, measured at 412 nm, is directly proportional to the concentration of free thiols in the sample.[12]
Diagram: Mechanism of Ellman's Assay
Caption: Reaction of DTNB with a free thiol to produce the colored TNB anion.
Experimental Protocol: Ellman's Assay
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. The slightly alkaline pH is crucial for the ionization of the thiol, which is the reactive species.[12] EDTA is included to chelate divalent metal ions that can oxidize thiols.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. Prepare this solution fresh.
-
Thiol Standard: Prepare a stock solution of a known thiol, such as L-cysteine or glutathione, in the Reaction Buffer. Create a series of dilutions to generate a standard curve.
-
-
Assay Procedure:
-
To 50 µL of your sample (containing the post-reaction mixture with this compound) in a microplate well, add 200 µL of the DTNB solution.
-
Prepare wells for your standards and a blank (Reaction Buffer only).
-
Incubate at room temperature for 15 minutes, protected from light.[12]
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance value on the standard curve.
-
Causality and Trustworthiness: The use of a standard curve with a known thiol is a self-validating system, ensuring that the measured absorbance directly correlates to a known concentration under the specific experimental conditions. The inclusion of EDTA and fresh reagent preparation minimizes potential side reactions and reagent degradation, enhancing the trustworthiness of the results.[13]
The Sensitive Alternative: Fluorometric Assays
For applications demanding higher sensitivity, fluorometric assays are the preferred choice. These assays utilize proprietary dyes that are non-fluorescent until they react with a thiol, producing a highly fluorescent product.[7] This "turn-on" mechanism results in a high signal-to-noise ratio, allowing for the detection of thiols in the picomole range.[7]
Diagram: Workflow for a Fluorometric Thiol Assay
Caption: General workflow for a fluorometric assay to quantify free thiols.
Experimental Protocol: Generic Fluorometric Thiol Assay
(Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions for the kit you are using.)
-
Reagent Preparation:
-
Prepare the assay buffer and thiol standard (often glutathione) as provided in the kit.
-
Prepare the fluorescent dye solution according to the kit's protocol. This solution is often light-sensitive.
-
-
Assay Procedure:
-
In a black microplate (to minimize background fluorescence), add your samples and a series of thiol standards.
-
Add the fluorescent dye solution to each well.
-
Incubate for the time specified in the protocol (typically 10-30 minutes) at room temperature, protected from light.[8][14]
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the free thiol concentration in your samples from the standard curve.
-
Expertise and Experience: The choice of a black microplate is a critical experimental detail that minimizes light scatter and background fluorescence, thereby maximizing the signal-to-noise ratio and the accuracy of the measurement. The short incubation times and high sensitivity make these assays ideal for high-throughput screening applications where rapid and precise quantification is essential.
The Definitive Method: Mass Spectrometry
For the most definitive and detailed analysis, mass spectrometry (MS) is unparalleled. This technique involves labeling the free thiols with a reagent like N-ethylmaleimide (NEM), followed by analysis of the mass shift in the intact or digested protein.[9][10] The high resolution of modern mass spectrometers allows for the precise quantification of even very low levels of free thiols.[11] Furthermore, by analyzing peptide fragments after enzymatic digestion, MS can pinpoint the exact location of the unreacted cysteine residues.[9]
Authoritative Grounding: The use of differential alkylation with light and heavy isotopes of a labeling reagent (e.g., NEM and d5-NEM) is a powerful MS-based strategy to accurately quantify the ratio of free to disulfide-bonded cysteines at specific sites within a protein.[9] This level of detail is often crucial in the development of biotherapeutics where the location of a free thiol can significantly impact the drug's stability and efficacy.
Conclusion and Recommendations
The choice of an assay to quantify free thiols after a reaction with this compound is a critical decision that should be guided by the specific needs of your research.
-
For routine, cost-effective analysis where high sensitivity is not paramount, Ellman's assay remains a reliable and straightforward option.
-
When high sensitivity, small sample volumes, or high-throughput capabilities are required, fluorometric assays are the superior choice.
-
For applications demanding the highest level of accuracy, specificity, and the ability to locate the free thiols, mass spectrometry is the gold standard, providing an unparalleled depth of information.
By understanding the principles, protocols, and nuances of each method, researchers can confidently select the most appropriate tool to ensure the quality, consistency, and success of their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 7. Amplite® Fluorimetric Total Thiol Quantitation Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 8. arborassays.com [arborassays.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Mass Spectrometry Methods for Confirming N-Butylmaleimide Conjugation Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise and stable linkage of molecules to a protein scaffold is paramount. N-Butylmaleimide (NBM) is a commonly used reagent that facilitates this linkage by reacting with cysteine residues. The resulting thioether bond is crucial for the efficacy and safety of the conjugate. Therefore, confirming the exact location of this conjugation is not merely a quality control step; it is a fundamental requirement for understanding the molecule's structure-activity relationship and ensuring product consistency. Mass spectrometry (MS) has emerged as the indispensable tool for this task, offering unparalleled sensitivity and specificity to pinpoint the exact site of modification.[1][2][3]
This guide provides a comprehensive comparison of mass spectrometry-based peptide mapping workflows for the unambiguous identification of this compound conjugation sites. We will delve into the causality behind experimental choices, compare the leading fragmentation technologies, and provide a robust, self-validating protocol for researchers in the field.
The Chemistry of this compound Conjugation and its Mass Spectrometric Signature
This compound reacts with the thiol group of a cysteine residue via a Michael addition reaction. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[4][5] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, such as the side chain of lysine.[5] The conjugation adds the mass of the this compound molecule (139.17 g/mol ) to the cysteine residue. However, the reaction involves the addition to a thiol group (-SH), so the net mass addition observed by mass spectrometry is that of the this compound reagent minus one hydrogen atom, resulting in a monoisotopic mass shift of +138.0891 Da .
It is also critical to be aware of a common side reaction: the hydrolysis of the resulting thiosuccinimide ring. This reaction adds a water molecule (H₂O) and results in an additional mass shift of +18.0106 Da .[6][7] This hydrolysis can occur post-conjugation and may even be desirable in some cases to increase the stability of the linkage by preventing the retro-Michael reaction.[8] Mass spectrometry is adept at detecting both the primary conjugate and its hydrolyzed form.[6][9]
Caption: Reaction of this compound with a protein cysteine residue.
Experimental Workflow: A Step-by-Step Guide to Peptide Mapping Analysis
Peptide mapping is the gold-standard method for identifying modification sites on proteins.[2][10] The process involves enzymatically digesting the conjugated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal is to isolate and sequence the peptide containing the NBM-modified cysteine.
Caption: Overview of the mass spectrometry workflow for site identification.
Experimental Protocol
-
Protein Denaturation and Reduction:
-
Objective: To unfold the protein and expose all cysteine residues for digestion.
-
Protocol:
-
To 50 µg of the NBM-conjugated protein, add a denaturing agent like 8 M Guanidine-HCl or a commercially available reagent like RapiGest SF to a final concentration of 0.1%.[10]
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM to reduce all disulfide bonds.
-
Incubate at 60°C for 30 minutes.
-
-
Expert Insight: While standard protocols often include an alkylation step (e.g., with iodoacetamide) to cap free thiols, this step should be omitted in this specific workflow. The goal is to identify the NBM-modified cysteine, and alkylating unmodified cysteines would add unnecessary complexity and potential side reactions.[11]
-
-
Enzymatic Digestion:
-
Objective: To cleave the protein into smaller, manageable peptides.
-
Protocol:
-
Dilute the denatured/reduced sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., Guanidine-HCl to <0.5 M).
-
Add sequencing-grade Trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[10]
-
Incubate at 37°C for 4-16 hours.
-
-
Expert Insight: Trypsin, which cleaves C-terminal to lysine and arginine residues, is the most common choice due to its high specificity and efficiency, typically generating peptides of an ideal size for MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Objective: To separate the peptides and acquire fragmentation data for sequencing.
-
Protocol:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion and prepare for reverse-phase chromatography.
-
Inject the sample onto a C18 reverse-phase LC column.
-
Elute peptides using a gradient of increasing acetonitrile concentration.
-
The eluent is directly introduced into the mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a full MS scan (MS1) to detect the mass-to-charge (m/z) of all eluting peptides. It then sequentially selects the most intense peptide ions (precursors) for fragmentation and analysis in a second stage (MS/MS or MS2).
-
-
Comparative Analysis of MS/MS Fragmentation Techniques
The heart of site identification lies in the MS/MS step. The choice of fragmentation technique is critical, as it directly impacts the quality of the data and the confidence in localizing the NBM modification. Different methods cleave peptide bonds at different locations, and some are better at preserving labile modifications like the NBM-cysteine adduct.[12]
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common methods. They involve accelerating peptide ions and colliding them with an inert gas. This breaks the weakest bonds, which are typically the backbone amide bonds, producing a ladder of b- and y-type fragment ions .
-
Strengths: Fast, robust, and generates rich fragmentation spectra for standard peptides.
-
Weaknesses: The high-energy collisions can sometimes cause the NBM modification itself to fragment or be lost from the peptide, making site localization challenging.[13] This is especially true for labile modifications.
-
-
Electron Transfer Dissociation (ETD): This is a non-ergodic, "gentle" fragmentation technique. It involves transferring an electron to the peptide ion, which induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions .
-
Strengths: ETD's key advantage is its ability to preserve post-translational and chemical modifications that are often lost during CID/HCD.[12] This makes it exceptionally well-suited for identifying the NBM-cysteine site with high confidence.
-
Weaknesses: ETD is generally more efficient for peptides with higher charge states (z ≥ 3+) and can be slower than CID/HCD.[14]
-
-
Electron Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid technique combines the best of both worlds. An ETD reaction is followed by HCD fragmentation of all ions, including the unreacted precursor.
-
Strengths: EThcD provides the most comprehensive fragmentation, generating a, b, c, x, y, and z ions. This results in superior peptide sequence coverage and extremely high confidence in modification site assignment, often approaching 100%.[14][15]
-
Weaknesses: Requires specialized instrumentation (e.g., Orbitrap Fusion Tribrid mass spectrometers) and can have a slightly lower acquisition speed than HCD alone.[14]
-
Performance Comparison Table
| Feature | CID / HCD | ETD | EThcD |
| Primary Mechanism | Collisional (Vibrational Excitation) | Electron Transfer (Radical-driven) | Electron Transfer + Collisional |
| Fragment Ion Types | b, y | c, z | a, b, c, x, y, z |
| Preservation of NBM Mod | Moderate to Low[13] | High[12] | Very High[15] |
| Sequence Coverage | Good | Good (charge state dependent) | Excellent[14][15] |
| Site Localization Confidence | Good, but can be ambiguous | Very Good | Exceptional[15] |
| Ideal Precursor Charge | z ≥ 2+ | z ≥ 3+ | All charge states |
| Instrumentation | Widely available | Available on many modern MS | High-end instruments (e.g., Tribrid) |
Data Analysis and Interpretation
The raw MS/MS data files are processed using specialized software (e.g., Proteome Discoverer, Byonic, MaxQuant). The software searches the experimental fragmentation spectra against a theoretical database created from the known protein sequence.
-
Database Search Parameters:
-
Enzyme: Trypsin, with up to 2 missed cleavages allowed.
-
Static Modifications: None needed for this specific goal.
-
Variable Modifications:
-
This compound on Cysteine: +138.0891 Da
-
Hydrolyzed this compound on Cysteine: +156.0997 Da
-
Oxidation on Methionine: +15.9949 Da (a common artifact)
-
-
-
Interpreting the Results: The software will generate a list of identified peptides. The key output to inspect is the peptide containing the cysteine residue(s). The software will assign a score and a localization probability indicating the confidence that the NBM modification resides on a specific cysteine. A high-quality MS/MS spectrum will show a nearly complete series of fragment ions. The mass shift of +138.0891 Da will be observed on the fragment ions that contain the modified cysteine, providing unambiguous evidence for the conjugation site. For example, if a peptide's C-terminal y-ions show the mass shift but the N-terminal b-ions do not after a certain residue, the modification can be pinpointed to the amino acid at that junction.
Conclusion: Selecting the Optimal Strategy
For the definitive confirmation of an this compound conjugation site, the choice of mass spectrometry fragmentation method is paramount.
-
Recommendation: For the highest level of confidence and unambiguous site assignment, EThcD is the superior method. It provides the most comprehensive fragmentation data, ensuring maximum sequence coverage and preservation of the modification, which is critical for regulatory submissions and in-depth characterization.[14][15]
-
Strong Alternative: If EThcD is not available, ETD is an excellent choice, particularly for precursor ions with charge states of 3+ or higher. Its gentle fragmentation mechanism is highly effective at preserving the NBM-cysteine linkage.[12]
-
Standard Approach: HCD/CID can successfully identify conjugation sites and is widely available. However, researchers must be vigilant in manually inspecting the spectra for evidence of neutral loss of the modification, which could otherwise lead to ambiguity.
By implementing the robust peptide mapping workflow detailed here and selecting the appropriate fragmentation technology, researchers can confidently and accurately characterize their this compound conjugates, ensuring the integrity and quality of their novel biotherapeutics.
References
-
Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages. PubMed. Available at: [Link]
-
Data Processing Algorithms for Analysis of High Resolution MSMS Spectra of Peptides with Complex Patterns of Posttranslational Modifications. NIH. Available at: [Link]
-
Mapping the Drug Conjugation Sites of an Antibody-Drug Conjugate. Agilent. Available at: [Link]
-
Comprehensive characterization of an antibody-drug conjugate (ADC) using electron activated dissociation (EAD). SCIEX. Available at: [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. ResearchGate. Available at: [Link]
-
A hydrolyzed N-propionylthiosuccinimide linker is cleaved by metastable fragmentation, increasing reliability of conjugation site identification in conjugate vaccines. PubMed. Available at: [Link]
-
Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. ACS Publications. Available at: [Link]
-
High-Resolution Mapping of Drug Conjugated Peptides in an ADC Digest. Agilent. Available at: [Link]
-
Catalysis of imido-group hydrolysis in a maleimide conjugate. NIH. Available at: [Link]
-
Mass Spectrometry for Post-Translational Modifications. NIH. Available at: [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
-
Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. ACS Publications. Available at: [Link]
-
Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. NIH. Available at: [Link]
-
Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). ACS Publications. Available at: [Link]
-
Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at: [Link]
-
Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. ResearchGate. Available at: [Link]
-
Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. Available at: [Link]
-
Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. NIH. Available at: [Link]
-
Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. NIH. Available at: [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. Available at: [Link]
-
Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. ResearchGate. Available at: [Link]
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI. Available at: [Link]
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. ResearchGate. Available at: [Link]
-
Native Top-Down Mass Spectrometry for Characterizing Sarcomeric Proteins Directly from Cardiac Tissue Lysate. NIH. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. A hydrolyzed N-propionylthiosuccinimide linker is cleaved by metastable fragmentation, increasing reliability of conjugation site identification in conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating N-Butylmaleimide Conjugate Activity with Functional Assays
For researchers, scientists, and drug development professionals, the successful conjugation of a payload to a targeting moiety is only the first milestone. The ultimate measure of success lies in the biological activity of the final conjugate. N-Butylmaleimide, a common linker in bioconjugation, facilitates the attachment of therapeutic agents to biomolecules, often antibodies, to create targeted therapies like antibody-drug conjugates (ADCs). However, the conjugation process itself can impact the functionality of both the targeting molecule and the payload. Therefore, rigorous validation of the conjugate's activity through functional assays is a critical, non-negotiable step in the development pipeline.
This guide provides an in-depth comparison of key functional assays for validating the activity of this compound conjugates. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each described method is part of a self-validating system. This approach is designed to provide you with the expertise and confidence to select and execute the most appropriate assays for your specific conjugate.
The Principle of this compound Conjugation
This compound is an organic compound featuring a maleimide group.[1][2][3] The core of its utility in bioconjugation lies in the reactivity of the maleimide group's carbon-carbon double bond. This double bond readily undergoes a Michael addition reaction with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[4][5] This reaction forms a stable thioether bond, effectively linking the maleimide-containing molecule (and its attached payload) to the protein.[5]
The choice of this compound is often predicated on the desire for a specific and stable linkage. The reaction is highly selective for thiols under mild physiological conditions (pH 6.5-7.5), minimizing off-target reactions with other amino acid residues like amines.[5] This specificity is crucial for creating well-defined conjugates, a key attribute for therapeutic agents.
Core Functional Assays for Activity Validation
A single assay is rarely sufficient to fully characterize the biological activity of a conjugate.[6] A well-designed validation strategy employs a matrix of complementary assays to build a comprehensive picture of the conjugate's potency, mechanism of action, and specificity. For this guide, we will consider a hypothetical this compound conjugate: an anti-HER2 antibody conjugated to a potent cytotoxic payload (e.g., a tubulin inhibitor) via an this compound linker. Our goal is to validate that this ADC specifically targets and kills HER2-positive cancer cells.
Cell Viability/Cytotoxicity Assays: The Primary Litmus Test
The most fundamental question for a cytotoxic conjugate is: does it kill the target cells? Cell viability assays, which measure the metabolic activity of a cell population, provide a quantitative answer. A decrease in metabolic activity is proportional to the number of viable cells, allowing for the determination of the conjugate's cytotoxic potency, typically expressed as an IC50 (half-maximal inhibitory concentration) value.
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Mechanism of Action:
Experimental Protocol: MTS Assay for ADC Cytotoxicity
-
Cell Plating: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF-7) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the anti-HER2-N-Butylmaleimide-payload conjugate, a non-targeting control conjugate (e.g., an isotype control antibody with the same payload), and the unconjugated payload in culture medium.
-
Treatment: Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6][7]
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[6][7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6][7]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of viability against the log of the conjugate concentration and fit a dose-response curve to determine the IC50 value.
-
Comparative Data Analysis:
| Compound | Target Cell Line | IC50 (nM) |
| Anti-HER2-N-Butylmaleimide-Payload | SK-BR-3 (HER2+) | 5.2 |
| Anti-HER2-N-Butylmaleimide-Payload | MCF-7 (HER2-) | > 1000 |
| Isotype Control Conjugate | SK-BR-3 (HER2+) | > 1000 |
| Unconjugated Payload | SK-BR-3 (HER2+) | 0.8 |
| Unconjugated Payload | MCF-7 (HER2-) | 0.9 |
Interpretation of Results:
The data clearly demonstrates the target-specific activity of the Anti-HER2-N-Butylmaleimide-Payload. The low IC50 value in the HER2-positive cell line and the significantly higher IC50 in the HER2-negative line confirm that the conjugate's cytotoxicity is dependent on the presence of its target. The isotype control conjugate's lack of activity validates that the antibody's specificity is the driving factor for delivering the payload. The potent but non-specific activity of the unconjugated payload highlights the necessity of targeted delivery.
Apoptosis Assays: Unveiling the Mechanism of Cell Death
Many cytotoxic payloads used in ADCs induce apoptosis, or programmed cell death. Validating that the conjugate induces apoptosis confirms its intended mechanism of action. Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that execute the final stages of apoptosis.
The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7.[8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[8] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[9]
Mechanism of Action:
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat HER2-positive and HER2-negative cells with the ADC, controls, and unconjugated payload as described in the MTS assay protocol. The incubation time should be chosen based on the expected time course of apoptosis induction (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[1]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.[1]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[8]
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other wells.
-
Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.
-
Comparative Data Analysis:
| Compound (at IC50 concentration) | Target Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Untreated) |
| Anti-HER2-N-Butylmaleimide-Payload | SK-BR-3 (HER2+) | 8.5 |
| Anti-HER2-N-Butylmaleimide-Payload | MCF-7 (HER2-) | 1.2 |
| Isotype Control Conjugate | SK-BR-3 (HER2+) | 1.1 |
| Unconjugated Payload | SK-BR-3 (HER2+) | 9.1 |
| Unconjugated Payload | MCF-7 (HER2-) | 8.8 |
Interpretation of Results:
The significant increase in caspase-3/7 activity in HER2-positive cells treated with the Anti-HER2-N-Butylmaleimide-Payload confirms that the observed cytotoxicity is mediated by apoptosis. The lack of apoptosis induction in HER2-negative cells and with the isotype control further solidifies the target-specific mechanism of action.
The Bigger Picture: Signaling Pathways and Alternative Conjugation Chemistries
Understanding the biological context of your target is crucial. For our hypothetical anti-HER2 ADC, the binding of the antibody to the HER2 receptor can interfere with downstream signaling pathways that promote cell proliferation and survival.[10]
HER2 Signaling Pathway:
While this compound is a workhorse in bioconjugation, it's important to be aware of its limitations and the available alternatives. The thioether bond formed can be susceptible to a retro-Michael reaction, leading to premature payload release.[5] This has prompted the development of next-generation maleimides and other thiol-reactive chemistries with improved stability.[5][11][12]
Comparison of Thiol-Reactive Chemistries:
| Chemistry | Advantages | Disadvantages |
| N-Alkyl Maleimides (e.g., this compound) | High reactivity, good specificity | Potential for retro-Michael reaction, leading to instability |
| N-Aryl Maleimides | Increased stability of the thioether bond | May have slightly slower reaction kinetics |
| Bromoacetamides | Forms a very stable, irreversible thioether bond[] | Can have lower specificity than maleimides |
| Pyridazinediones | Forms stable conjugates, ring is not prone to hydrolysis[] | Newer chemistry, less established than maleimides |
The choice of conjugation chemistry should be guided by the specific requirements of the therapeutic agent, including the desired stability profile and the nature of the payload.
Conclusion: A Rigorous, Multi-Faceted Approach to Validation
Validating the activity of an this compound conjugate is not a single experiment but a carefully planned series of investigations. By combining a primary cytotoxicity assay like the MTS assay with a mechanistic study such as the Caspase-Glo® 3/7 assay, researchers can build a strong, data-driven case for the conjugate's efficacy and specificity. This multi-faceted approach, grounded in a thorough understanding of the underlying biology and chemistry, is essential for advancing promising new targeted therapies from the bench to the clinic. It is this commitment to scientific integrity and logical validation that transforms a novel conjugate from a mere chemical entity into a potential therapeutic solution.
References
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the HER2 signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the HER2 signaling pathway. Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]
-
SigutLabs. (2025, November 26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 4). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Retrieved from [Link]
-
SpringerLink. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Ayurajan. (2025, June 22). Caspase-Glo Assay: Significance and symbolism. Retrieved from [Link]
Sources
- 1. promega.com [promega.com]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 10. researchgate.net [researchgate.net]
- 11. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Plasma Stability of N-Alkyl vs. N-Aryl Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of therapeutic or imaging agents to biomolecules via maleimide-thiol chemistry is a cornerstone of modern biopharmaceutical development, particularly in the field of Antibody-Drug Conjugates (ADCs). The long-term efficacy and safety of these conjugates, however, are critically dependent on the stability of the maleimide-thiol linkage in the complex biological milieu of plasma. This guide provides an in-depth, objective comparison of the plasma stability of conjugates formed with two major classes of maleimides: N-alkyl and N-aryl maleimides. We will explore the underlying chemical mechanisms that dictate their stability, present supporting experimental data, and provide a detailed protocol for assessing conjugate stability in your own research.
The Stability Conundrum: A Race Against Reversibility
The primary pathway for the degradation of maleimide-thiol conjugates in plasma is the retro-Michael reaction . This reaction is a reversal of the initial conjugation, leading to the dissociation of the therapeutic payload from its targeting biomolecule. The released maleimide-functionalized payload can then react with abundant plasma thiols, such as human serum albumin, leading to off-target toxicity and a reduction in therapeutic efficacy.[1]
Fortunately, a competing, stabilizing reaction can occur: hydrolysis of the thiosuccinimide ring . This process involves the nucleophilic attack of water on one of the carbonyl groups of the succinimide ring, leading to an irreversible ring-opening and the formation of a stable maleamic acid derivative. This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the biomolecule.[2][3] The relative rates of these two competing reactions—retro-Michael deconjugation and stabilizing hydrolysis—determine the overall plasma stability of the conjugate.
N-Aryl Maleimides: Engineering for Enhanced Stability
The key to enhancing the stability of maleimide conjugates lies in accelerating the rate of the stabilizing hydrolysis reaction relative to the destabilizing retro-Michael reaction. This is where the choice of the N-substituent on the maleimide becomes critical.
N-alkyl maleimides , the traditional choice for bioconjugation, possess electron-donating or neutral alkyl groups. These substituents do little to activate the succinimide ring towards nucleophilic attack by water, resulting in a slow rate of hydrolysis. Consequently, the retro-Michael reaction can be a significant pathway for drug loss from N-alkyl maleimide conjugates in plasma.[4][5]
In contrast, N-aryl maleimides feature an electron-withdrawing aromatic ring directly attached to the nitrogen atom. This aryl group, through resonance and inductive effects, withdraws electron density from the succinimide ring.[4][5] This electronic perturbation has a profound impact:
-
Increased Electrophilicity: The carbonyl carbons of the succinimide ring become more electrophilic and, therefore, more susceptible to nucleophilic attack by water.[6]
-
Accelerated Hydrolysis: The rate of the stabilizing ring-opening hydrolysis is significantly accelerated.[7][8]
This rapid hydrolysis effectively outcompetes the retro-Michael reaction, leading to a much more stable conjugate in plasma.[9][10] The addition of further electron-withdrawing groups to the phenyl ring can further increase the rate of hydrolysis.[4]
Quantitative Comparison of Plasma Stability
Experimental data from numerous studies consistently demonstrate the superior stability of N-aryl maleimide conjugates compared to their N-alkyl counterparts. The following table summarizes key findings from comparative stability studies of antibody-drug conjugates (ADCs) in serum.
| Maleimide Type | N-Substituent | % Deconjugation (7 days in serum at 37°C) | Key Stability Feature |
| N-Alkyl Maleimide | Alkyl (e.g., Ethyl, Propionyl) | 35 - 67%[7][9] | Slow thiosuccinimide ring hydrolysis allows for significant retro-Michael reaction. |
| N-Aryl Maleimide | Aryl (e.g., Phenyl, Fluorophenyl) | < 20%[7][9] | Rapid thiosuccinimide ring hydrolysis outcompetes the retro-Michael reaction, leading to a stable, ring-opened conjugate. |
These data clearly illustrate that the rational design of the maleimide reagent, specifically the incorporation of an N-aryl substituent, can dramatically reduce payload dissociation in a physiologically relevant environment.
Visualizing the Chemical Pathways
To further understand the competing reactions at play, the following diagrams illustrate the conjugation and subsequent fate of N-alkyl and N-aryl maleimide conjugates in plasma.
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 4. kinampark.com [kinampark.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
A Comparative Guide to HPLC Analysis for Determining the Purity of N-Butylmaleimide Adducts
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development, N-Butylmaleimide is a commonly employed reagent for the conjugation of molecules via a thiol-reactive maleimide group. The resulting this compound adducts, whether formed with proteins, peptides, or small molecules, require rigorous purity assessment to ensure safety and efficacy. This guide delves into the nuances of two powerful analytical techniques, offering a comparative analysis grounded in scientific principles and practical application.
The Critical Role of Purity Analysis for this compound Adducts
The formation of this compound adducts is a cornerstone of bioconjugation chemistry, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The purity of these adducts is a critical quality attribute (CQA) that directly impacts their biological activity, stability, and immunogenicity. Impurities, such as unreacted starting materials, byproducts, or degradation products, can compromise the therapeutic efficacy and introduce safety risks. Therefore, robust and reliable analytical methods for purity determination are paramount throughout the drug development lifecycle.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Reversed-Phase High-Performance Liquid Chromatography with UV detection is a widely adopted, robust, and cost-effective method for the routine analysis of this compound adducts.[1] This technique separates molecules based on their hydrophobicity, making it well-suited for resolving the desired adduct from its more polar or less polar precursors and impurities.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of RP-HPLC-UV is often driven by its accessibility, ease of use, and the wealth of established protocols. For this compound adducts of proteins and peptides, the intrinsic UV absorbance of the protein backbone at 280 nm (due to tryptophan and tyrosine residues) provides a convenient and universal detection method. For small molecule adducts, a suitable UV chromophore is often present in the parent molecule, or the maleimide ring itself can provide some absorbance at lower wavelengths.
The choice of a C4 or C8 stationary phase for protein and large peptide adducts is a deliberate one. These shorter alkyl chain phases provide less hydrophobic retention than a C18 column, which can often be too retentive for large, biomolecules, leading to poor peak shape and recovery. For smaller peptide and small molecule adducts, a C18 column typically offers the optimal resolution. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial for achieving sharp peaks by ion-pairing with basic residues and protonating acidic residues, thereby reducing secondary interactions with the silica support.
Experimental Protocol: RP-HPLC-UV for this compound Adduct Purity
This protocol outlines a general method for the purity analysis of a protein-N-Butylmaleimide adduct.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with a UV-Vis Detector |
| Column | Reversed-Phase C4, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a solution of the this compound adduct reference standard in Mobile Phase A at a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using Mobile Phase A as the diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove particulate matter.
3. Method Validation Parameters (based on ICH Q2(R1) Guidelines):
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor for the main peak ≤ 2.0; Theoretical plates ≥ 2000 |
| Specificity | No interference from blank or placebo at the retention time of the adduct |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range of 0.1 - 2.0 mg/mL |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined experimentally (Signal-to-Noise ratio of 10:1) |
Visualizing the Workflow:
Caption: A streamlined workflow for the purity analysis of this compound adducts by RP-HPLC-UV.
Method 2: UPLC with Mass Spectrometry (UPLC-MS)
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry offers a significant leap in analytical power, providing higher resolution, faster analysis times, and unparalleled specificity through mass determination.[1] For complex samples or when definitive identification of impurities is required, UPLC-MS is the gold standard.
The "Why" Behind the Method: The Power of Mass Detection
The primary driver for employing UPLC-MS is its ability to provide molecular weight information, which is invaluable for confirming the identity of the main adduct and for characterizing any impurities or degradation products.[2] This is particularly crucial in early-stage development and for troubleshooting manufacturing processes. The sub-2 µm particles used in UPLC columns lead to sharper peaks and better resolution, allowing for the separation of closely related species that might co-elute in a standard HPLC separation.
A significant challenge in the analysis of maleimide adducts is the potential for hydrolysis of the succinimide ring.[2][3] This results in the formation of two diastereomeric ring-opened products, which have a slightly higher mass than the parent adduct. UPLC-MS can readily detect and quantify these hydrolytic products, providing critical information on the stability of the conjugate.[2]
Experimental Protocol: UPLC-MS for this compound Adduct Characterization
This protocol provides a general method for the characterization of a small molecule-N-Butylmaleimide adduct.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| UPLC System | Binary UPLC System coupled to a Time-of-Flight (TOF) Mass Spectrometer |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| MS Detector | ESI Positive Mode |
| Scan Range | 100-2000 m/z |
2. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions at a concentration of approximately 0.1 mg/mL in a mixture of Water:Acetonitrile (95:5) with 0.1% formic acid.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.
3. Method Validation Considerations:
Validation of a UPLC-MS method for protein biotherapeutics requires a tailored approach, considering factors such as the complexity of the molecule and the intended use of the assay.[4] Key validation parameters include specificity (demonstrated by mass accuracy), sensitivity (LOD/LOQ), and precision.[4]
Visualizing the Workflow:
Caption: A comprehensive workflow for the characterization of this compound adducts using UPLC-MS.
Comparative Analysis: HPLC-UV vs. UPLC-MS
The choice between HPLC-UV and UPLC-MS depends on the specific requirements of the analysis at a given stage of drug development.
| Feature | HPLC-UV | UPLC-MS |
| Specificity | Moderate to Good (based on retention time) | Excellent (based on retention time and mass-to-charge ratio)[1] |
| Sensitivity | Lower (typically in the ng range on column) | Higher (can reach pg to fg range on column)[1] |
| Resolution | Good | Excellent (due to smaller particle size columns) |
| Analysis Time | Longer (typically 15-30 minutes) | Shorter (typically 2-10 minutes) |
| Information Provided | Purity based on UV absorbance | Purity, molecular weight confirmation, impurity identification[2] |
| Cost (Instrument) | Lower | Higher |
| Complexity | Simpler | More Complex |
| Ideal Application | Routine QC, release testing, process monitoring | Characterization, impurity identification, stability studies, metabolomics |
Expertise & Experience: Navigating the Nuances
-
Thiosuccinimide Instability: A critical consideration when analyzing maleimide adducts is the hydrolytic instability of the thiosuccinimide ring, especially at neutral to basic pH.[3] This can lead to the appearance of new peaks in the chromatogram over time, which can be mistaken for impurities if not properly understood. Both HPLC-UV and UPLC-MS can monitor this degradation, but MS provides definitive identification of the hydrolyzed products.[2]
-
Method Development: While the provided protocols offer a solid starting point, optimization is often necessary. For protein adducts, adjusting the gradient slope and temperature can significantly impact resolution and peak shape. For UPLC-MS, the choice of mobile phase modifier (formic acid vs. TFA) can influence ionization efficiency. TFA is an excellent ion-pairing agent for chromatography but can suppress the MS signal.
-
Trustworthiness through Validation: A well-validated method is the cornerstone of reliable data. The validation parameters outlined in the HPLC-UV protocol are based on ICH guidelines and are essential for ensuring the method is fit for its intended purpose. For UPLC-MS methods used in regulated environments, a thorough validation process is also required, with specific considerations for protein biotherapeutics.[4]
Conclusion: A Symbiotic Approach
In practice, HPLC-UV and UPLC-MS are not mutually exclusive but rather complementary techniques in the analytical toolkit for this compound adducts. HPLC-UV serves as a robust workhorse for routine purity assessments in later-stage development and quality control. UPLC-MS provides the detailed characterization and problem-solving capabilities essential during research and early development. A comprehensive understanding of the strengths and limitations of each technique, as detailed in this guide, empowers researchers to make informed decisions, ensuring the development of safe and effective therapeutics.
References
-
Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. ResearchGate. Available at: [Link]
-
Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. PubMed. Available at: [Link]
-
Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA. PubMed Central. Available at: [Link]
-
In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
-
Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. Available at: [Link]
-
LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. PubMed. Available at: [Link]
-
RP-HPLC analysis of N-acetylcysteine dissolved in 0.1M TRIS buffer (pH... ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes. PubMed. Available at: [Link]
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. Available at: [Link]
-
Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. PubMed Central. Available at: [Link]
-
In-house validation of a liquid chromatography-tandem mass spectrometry method for the determination of selective androgen receptor modulators (SARMS) in bovine urine. PubMed. Available at: [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. Available at: [Link]
-
Analysis of cysteine-containing proteins using precolumn derivatization with N-(2-ferroceneethyl)maleimide and liquid chromatography/electrochemistry/ mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maleimide and APN Linker Stability in Bioconjugation
A Senior Application Scientist's Guide to Optimizing Conjugate Performance
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a cornerstone of its therapeutic efficacy and safety. The choice of linker chemistry, which covalently binds a payload to a biomolecule like an antibody, profoundly dictates the conjugate's fate in vivo. An ideal linker for an antibody-drug conjugate (ADC) must be sufficiently robust to remain intact in systemic circulation, thereby preventing premature payload release that can lead to off-target toxicity and a diminished therapeutic window.[1]
This guide provides an objective, data-driven comparison of two prominent cysteine-reactive linker technologies: the well-established maleimide and the newer 3-arylpropiolonitrile (APN). We will delve into their respective stability profiles, supported by experimental data, and provide detailed methodologies for assessing conjugate stability in your own research.
The Maleimide Linker: A Tale of Two Competing Reactions
Maleimide chemistry has long been a workhorse in bioconjugation, valued for its rapid and specific reaction with thiol groups on cysteine residues under mild physiological conditions.[][3] The reaction, a Michael addition, forms a thioether bond, creating a thiosuccinimide linkage.[] However, the apparent simplicity of this reaction belies a significant liability: the resulting linkage is often unstable in plasma.[3][4] This instability is primarily driven by two competing pathways:
-
Retro-Michael Reaction (Deconjugation): This is a reversible process where the thiosuccinimide adduct reverts to the original cysteine thiol and the maleimide-bearing payload.[5][6] In the thiol-rich environment of the bloodstream, the liberated maleimide-payload can then be intercepted by other molecules, most notably serum albumin, which is present at high concentrations. This "payload migration" leads to a loss of therapeutic efficacy and potential off-target toxicity.[6][]
-
Hydrolysis (Stabilization): The succinimide ring itself can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether.[][5] This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the payload onto the antibody and creating a stable conjugate.[5][8]
The critical issue is that for traditional N-alkyl maleimides, the rate of the undesirable retro-Michael reaction can be significantly faster than the rate of stabilizing hydrolysis in a physiological environment.[5][8] This kinetic imbalance is the primary driver behind the instability observed in many maleimide-based ADCs.
Figure 2: APN-cysteine conjugation leading to a stable thioether linkage.
Head-to-Head Stability Comparison: The Experimental Evidence
The most direct way to compare linker stability is through in vitro incubation in plasma, which mimics the physiological environment an ADC will encounter. The amount of intact conjugate remaining over time serves as a direct measure of linker stability.
| Linker Type | Conjugate Type | Incubation Conditions | % Intact Conjugate Remaining | Key Finding | Source |
| APN | Albumin-conjugated Urate Oxidase | Mouse model (in vivo) | Significantly longer serum half-life | Thiol-APN chemistry enhanced the in vivo stability of the conjugate. | [1] |
| Conventional Maleimide | ADC | Human Plasma, 37°C, 7 days | ~50% | Approximately half of the conjugate can degrade over a seven-day period. | [1] |
| N-Alkyl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | 33-65% | Traditional N-alkyl maleimide conjugates show significant deconjugation. | [1] |
| N-Aryl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | >80% | N-aryl maleimides form significantly more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring. | [1] |
| Maleamic Methyl Ester | Anti-HER2 ADC | Albumin Solution, 37°C, 14 days | ~96.2% | A stabilized maleimide derivative shows significantly improved stability compared to conventional maleimides. | [9] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, conjugate systems, and analytical methods.
The data clearly illustrates the inherent instability of conventional N-alkyl maleimide linkers, with significant payload loss observed within a week. While engineering the maleimide structure (e.g., N-aryl substitution) can substantially improve stability by promoting hydrolysis, the APN linker demonstrates high stability without the need for such modifications, offering a more direct path to a stable bioconjugate.
Experimental Protocol: In Vitro Plasma Stability Assay
To provide actionable guidance, this section details a robust, self-validating protocol for assessing the stability of your ADC linker in plasma. The primary analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies payload deconjugation. [10][11] Objective: To determine the rate of payload deconjugation from an ADC in plasma over a set time course.
Materials:
-
Test ADC (with either maleimide or APN linker)
-
Control ADC (if available)
-
Plasma from the species of interest (e.g., human, mouse), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
-80°C freezer
-
Affinity capture resin (e.g., Protein A or Protein G)
-
LC-MS system (e.g., HIC-MS or RP-MS)
Methodology:
-
Preparation:
-
Thaw frozen plasma at 37°C until just thawed, then place on ice. Centrifuge to remove any cryoprecipitates.
-
Spike the test ADC into the plasma at a defined final concentration (e.g., 100 µg/mL).
-
Rationale: This concentration should be high enough for accurate detection by your analytical method.
-
-
Incubation:
-
Incubate the ADC-plasma mixture at 37°C.
-
Rationale: 37°C mimics physiological body temperature.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours). The T=0 sample represents the initial state of the ADC.
-
Immediately freeze the collected aliquots at -80°C to quench any further reaction.
-
Rationale: Snap-freezing prevents further degradation, ensuring the aliquot accurately reflects the stability at that specific time point.
-
-
Sample Analysis (LC-MS):
-
Thaw the samples for analysis.
-
Purify the ADC from the plasma matrix using an affinity capture method.
-
Analyze the purified samples by LC-MS to determine the average DAR. Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) LC coupled with MS are common methods. [10][11] * Rationale: LC-MS can separate and identify different DAR species (e.g., DAR0, DAR2, DAR4), allowing for precise quantification of payload loss. [10][12]
-
-
Data Interpretation:
-
Plot the average DAR value against time.
-
A stable linker will show a minimal decrease in DAR over the time course. An unstable linker will show a significant, time-dependent decrease in the average DAR.
-
Figure 3: Experimental workflow for the in vitro plasma stability assay.
Conclusion and Future Perspectives
The stability of the linker is a critical quality attribute that directly impacts the safety and efficacy of an antibody-drug conjugate. [][14]While maleimide has been a foundational tool in ADC development, its inherent susceptibility to the retro-Michael reaction presents a significant stability challenge. [3][15]Although advanced engineering of the maleimide scaffold can mitigate this issue by promoting stabilizing hydrolysis, these solutions add complexity to the linker design. [4] In contrast, 3-arylpropiolonitrile (APN) linkers offer a more direct and robust solution. By forming a stable thioether bond that is not prone to retro-Michael cleavage, APN chemistry provides superior conjugate stability from the outset. [1][16]For researchers and drug developers seeking to minimize premature payload release and improve the therapeutic index of their next-generation bioconjugates, APN linkers represent a compelling and highly stable alternative to traditional maleimide-based approaches.
References
- Vertex AI Search. New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs.
- PMC. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC - PubMed Central.
- PubMed. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed.
- BenchChem. A Head-to-Head Comparison: The Stability of APN and Maleimide Conjugates in Biopharmaceutical Research - Benchchem.
- SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
- BenchChem. Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs - Benchchem.
- BOC Sciences. Maleimide Linkers in Antibody-Drug Conjugates - BOC Sciences.
- BOC Sciences. APN-PEG36-tetrazine | ADC Linker - BOC Sciences.
- UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates - UCL Discovery.
- ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry.
- PubMed. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed.
- PubMed. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed.
- Creative Proteomics. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics.
- Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- BenchChem. A Researcher's Guide to the In Vitro Stability of Antibody-Drug Conjugate Linkers - Benchchem.
- BenchChem. Technical Support Center: Addressing the Hydrolytic Instability of Maleimide-Based Linkers - Benchchem.
- RSC Publishing. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Publishing.
- ResearchGate. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF - ResearchGate.
- SigutLabs. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs.
- PMC. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC - PubMed Central.
- Semantic Scholar. Long-term stabilization of maleimide-thiol conjugates. - Semantic Scholar.
- Bioprocess Online. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability - Bioprocess Online.
- ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry - ACS Publications.
- BenchChem. Technical Support Center: Retro-Michael Reaction in Maleimide Conjugates - Benchchem.
- Taylor & Francis Online. Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - Taylor & Francis.
- BOC Sciences. Overcoming ADC Conjugation Efficiency & Stability Challenges - BOC Sciences.
- Labcorp. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Springer Nature Experiments. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments.
- BroadPharm. APN PEG - BroadPharm.
- Biopharma PEG. Key assays and analytical techniques for the development of antibody drug conjugates.
- AxisPharm. APN Linkers - ADC Linkers - AxisPharm.
- Creative Proteomics. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics.
- PMC. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central.
- Wikipedia. Bioorthogonal chemistry - Wikipedia.
- BenchChem. A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation - Benchchem.
- NIH. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH.
- ResearchGate. Bioorthogonal chemistry - ResearchGate.
- BenchChem. A Head-to-Head Comparison of SPDP and Maleimide-Based Linkers in Bioconjugation - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. mdpi.com [mdpi.com]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. APN PEG | BroadPharm [broadpharm.com]
Safety Operating Guide
Navigating the Aftermath: A Researcher's Guide to the Proper Disposal of N-Butylmaleimide
For the diligent researcher, the successful completion of an experiment is a moment of satisfaction. However, the responsibilities of a scientist extend beyond data acquisition and analysis; they encompass the safe and compliant management of all chemical reagents, including their final disposal. N-Butylmaleimide, a valuable reagent in bioconjugation and polymer chemistry, requires careful handling from acquisition to disposal due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.
The "Why" Behind the Waste: Understanding the Hazards of this compound
Before delving into the procedural aspects of disposal, it is crucial to understand the inherent hazards of this compound that necessitate such stringent protocols. This compound is classified as a hazardous substance, and its primary risks include:
-
Acute Toxicity: It is harmful if swallowed.[1]
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[1]
-
Respiratory Sensitization: Inhalation may lead to allergy or asthma symptoms or breathing difficulties.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
These hazards underscore the importance of minimizing exposure and ensuring that waste is handled in a manner that neutralizes its reactivity and prevents its release into the environment.
Core Principles of this compound Waste Management
The disposal of this compound waste should always be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3] Never dispose of this compound or its waste down the drain or in regular trash.[4][5] The overarching principle is to treat all materials that have come into contact with this compound as hazardous waste.
Waste Stream Identification and Segregation
Proper segregation of waste is the cornerstone of safe and efficient disposal. It prevents accidental mixing of incompatible chemicals and ensures that each waste stream receives the appropriate treatment.
Step-by-Step Disposal Procedures
The following procedures provide a detailed workflow for managing different types of this compound waste generated in a typical laboratory setting.
Unused or Expired this compound (Solid)
Solid, unadulterated this compound should be disposed of in its original container whenever possible.
-
Step 1: Labeling. Ensure the original container is clearly labeled with the chemical name ("this compound") and the words "Hazardous Waste."[3][4] If the original label is damaged, create a new hazardous waste tag that includes the full chemical name and any associated hazard pictograms.
-
Step 2: Secure Closure. Tightly close the container cap to prevent any leakage or sublimation.[1][2]
-
Step 3: Storage. Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] This area should be well-ventilated and provide secondary containment.[4]
-
Step 4: Arrange for Pickup. Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]
Contaminated Solid Waste
This category includes items such as gloves, weighing paper, pipette tips, and absorbent materials that have come into contact with this compound.
-
Step 1: Collection. Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3] A heavy-duty plastic bag or a rigid container with a secure lid is suitable.
-
Step 2: Labeling. The container must be labeled "Hazardous Waste" and should specify the contents (e.g., "this compound Contaminated Debris").[3]
-
Step 3: Storage and Disposal. Store the sealed container in the designated hazardous waste accumulation area and arrange for pickup through your EHS department.
This compound Solutions (Liquid Waste)
Liquid waste containing this compound, such as reaction mixtures or solutions in organic solvents, requires careful handling.
-
Step 1: Waste Container Selection. Choose a chemically compatible container for liquid waste. Borosilicate glass or polyethylene containers are generally suitable, but always verify compatibility with the specific solvent used.[6] Never use metal containers for corrosive waste.[7]
-
Step 2: Labeling. Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all components in the solution (e.g., "this compound in Dichloromethane").
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.[4]
-
-
Step 3: Collection. Carefully pour the liquid waste into the labeled container, avoiding splashes. It is best practice to use a funnel. Keep the container closed when not in use.[4]
-
Step 4: Storage and Disposal. Store the container in a designated area with secondary containment to capture any potential leaks. Arrange for disposal through your EHS office.
Empty this compound Containers
Even "empty" containers can retain residual amounts of the chemical and must be disposed of as hazardous waste.[8]
-
Step 1: Triple Rinsing. In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Step 2: Rinsate Collection. The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected depending on your institution's policies.
-
Step 3: Container Defacing. After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface or remove the original label to prevent accidental reuse.[4]
-
Step 4: Final Disposal. Once properly rinsed and defaced, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[4] However, always confirm this with your institutional guidelines.
Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential sensitization.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[1] |
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: N-methylmaleimide.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Maleic acid N-ethylimide.
- Merck Millipore. (n.d.). SAFETY DATA SHEET: N-ethylmaleimide.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal Procedures for N-(2-Aminoethyl)maleimide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Environmental Health and Safety Office. (n.d.). Waste Container Compatibility.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. nems.nih.gov [nems.nih.gov]
- 6. bsu.edu [bsu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. merckmillipore.com [merckmillipore.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling N-Butylmaleimide
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-Butylmaleimide is a valuable reagent in bioconjugation and polymer chemistry, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build your deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: Why this compound Demands Respect
This compound is not a benign substance. Its primary hazards stem from its ability to act as a potent sensitizer and irritant.[1][2] A sensitizer is a chemical that, after an initial exposure, can trigger a significant allergic reaction upon subsequent contact, even at very low levels.[2][3] This makes meticulous prevention of exposure paramount.
According to its Globally Harmonized System (GHS) classification, this compound presents several key hazards that dictate our PPE strategy:
-
Skin Irritation and Sensitization: Causes skin irritation and may cause an allergic skin reaction.[1][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][4]
-
Respiratory Sensitization and Irritation: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation.[1][5]
-
Acute Toxicity: Harmful if swallowed.[1]
The following table summarizes the GHS Hazard Statements for this compound, which form the basis for our PPE and handling recommendations.
| GHS Hazard Code | Hazard Statement | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1][4] |
| H317 | May cause an allergic skin reaction | [6][7] |
| H319 | Causes serious eye irritation | [1][4] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][5] |
| H335 | May cause respiratory irritation | [1][4][5] |
Understanding these hazards is the first step in creating a self-validating system of protocols where safety is an inherent part of the workflow, not an afterthought.
The Core Directive: Selecting Your Personal Protective Equipment
Your primary defense against the hazards of this compound is a correctly chosen and properly used set of Personal Protective Equipment (PPE). Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used whenever handling this compound.[8][9] PPE serves as the final barrier between you and the chemical.
Hand Protection: More Than Just a Glove
Given the skin irritation and sensitization risk, selecting the correct gloves is critical. Not all laboratory gloves offer the same level of protection.
-
Recommended Material: Nitrile gloves are suitable for incidental contact (e.g., handling sealed containers, brief transfers in a fume hood).[10] They provide good resistance to a range of chemicals and are a common choice for general laboratory work.
-
Extended Contact or Immersion: For procedures involving potential prolonged contact or immersion, such as during a large-scale reaction or spill cleanup, heavier-duty gloves are required. Butyl rubber gloves offer excellent protection against a wide variety of reactive chemicals.[10]
-
The Double-Gloving Strategy: For enhanced protection, especially during critical procedures like weighing or transferring the neat compound, wearing two pairs of nitrile gloves is highly recommended.[11] This practice significantly reduces the risk of exposure from a single glove failure. If the outer glove becomes contaminated, it can be carefully removed and replaced without exposing the skin.[11]
Causality: The maleimide functional group is reactive. Glove selection must be based on chemical compatibility data that ensures the glove material will not degrade upon contact, which would compromise its barrier function.[12][13]
Eye and Face Protection: A Non-Negotiable Barrier
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields must be worn for any work involving this compound.
-
Enhanced Protection: Due to its classification as a serious eye irritant, chemical splash goggles are strongly recommended, especially when handling liquid solutions or quantities greater than a few milligrams.[9]
-
Maximum Protection: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure, or cleaning up spills), a combination of chemical splash goggles and a full-face shield is mandatory.[8][11] This provides a multi-layered defense for the entire face.
Body Protection: Shielding from Contamination
-
Standard Protocol: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.
-
High-Risk Procedures: For tasks with a higher splash potential, supplement your lab coat with a chemically resistant apron made of a material like butyl rubber or neoprene.
-
Contamination Response: Any clothing that becomes contaminated with this compound must be removed immediately, and the affected skin washed thoroughly with soap and water.[5] Contaminated clothing must be decontaminated or disposed of as hazardous waste and should not be taken home.
Respiratory Protection: The Unseen Hazard
All handling of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Standard Operations: For routine handling of small quantities inside a fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation controls, respiratory protection is essential. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.[8][9] Personnel must be properly fit-tested and trained in the use of such respirators.
Operational Plan: From Benchtop to Disposal
A safe protocol is a complete protocol. It encompasses not just the handling of the chemical, but also the procedures for emergencies and the final disposal of all related waste.
Experimental Workflow: A PPE Decision Guide
The level of PPE required is dictated by the specific task and the associated risk. The following workflow provides a logical guide for PPE selection.
Caption: PPE selection workflow for this compound.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Don Appropriate PPE: Before cleanup, don the maximum level of PPE: a chemical-resistant apron, goggles and face shield, double nitrile or butyl rubber gloves, and if necessary, a respirator.[5][14]
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). For solid spills, carefully sweep up the material to avoid creating dust.[8][9]
-
Collect & Clean: Place all contaminated absorbent and cleaning materials into a designated, sealable hazardous waste container.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container clearly and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[15][16]
Disposal Plan: A Lifecycle Approach
All materials that come into contact with this compound must be considered hazardous waste.[16] Proper segregation is key to a safe and compliant disposal process.
Caption: Waste disposal workflow for this compound.
-
Deactivation of Reactive Waste: To minimize risk, it is best practice to deactivate the reactive maleimide group in liquid waste streams before disposal. This can be achieved by adding a 10-fold molar excess of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (DTT) and allowing it to react for at least two hours.[16]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[16][17]
-
Final Disposal: Never pour this compound waste down the drain.[14][15] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[16][17]
By integrating these robust PPE, handling, and disposal protocols into your daily workflow, you ensure not only your personal safety but also the scientific validity of your work.
References
- 1. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dermal Sensitizers [publications.aiha.org]
- 3. schc.org [schc.org]
- 4. N-tert-Butylmaleimide | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pppmag.com [pppmag.com]
- 12. calpaclab.com [calpaclab.com]
- 13. bmcprotect.com [bmcprotect.com]
- 14. N-TERT-BUTYLMALEIMIDE - Safety Data Sheet [chemicalbook.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
